Product packaging for 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile(Cat. No.:CAS No. 1289207-30-2)

4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B1525604
CAS No.: 1289207-30-2
M. Wt: 185.02 g/mol
InChI Key: BDLUSUZCSSZHDN-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C6H5BrN2 and its molecular weight is 185.02 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrN2 B1525604 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile CAS No. 1289207-30-2

Properties

IUPAC Name

4-bromo-1-methylpyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLUSUZCSSZHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289207-30-2
Record name 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile
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Foundational & Exploratory

4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Executive Summary

This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. The guide details its core physicochemical properties, outlines validated synthetic strategies, and explores its chemical reactivity and potential applications. As a substituted pyrrole, this compound serves as a versatile intermediate for the synthesis of more complex molecules, leveraging the reactivity of its distinct functional groups: the C-Br bond for cross-coupling reactions, the nitrile group for various transformations, and the electron-rich N-methylated pyrrole ring. This guide is intended for researchers, chemists, and drug development professionals seeking to capitalize on the synthetic potential of this valuable intermediate.

Introduction and Strategic Importance

The pyrrole nucleus is a foundational scaffold in medicinal chemistry, appearing in numerous natural products and blockbuster drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design. This compound (CAS No. 1289207-30-2) emerges as a strategically important derivative.[2] The introduction of a bromine atom at the C4 position provides a reactive handle for modern cross-coupling methodologies, enabling the construction of diverse molecular architectures. The nitrile group at C2 acts as a versatile precursor for amines, carboxylic acids, and other functionalities, while the N-methyl group enhances solubility and blocks the N-H reactivity, directing further electrophilic substitution to the ring. Consequently, this molecule is frequently utilized as a key drug intermediate for the synthesis of various active compounds.[3][4][5]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis and process development.

Identifiers and Molecular Formula

The fundamental identifiers and structural details for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1289207-30-2[2][6]
Molecular Formula C₆H₅BrN₂[2][7]
Molecular Weight 185.02 g/mol [2][8]
Canonical SMILES Cn1cc(Br)cc1C#N[7]
InChI Key BDLUSUZCSSZHDN-UHFFFAOYSA-N[7]
Physical Form Solid
Computed Physicochemical Properties

Computational models provide valuable insights into the molecule's behavior in various chemical environments, aiding in solvent selection, reaction condition optimization, and preliminary drug-likeness assessment.

PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 28.72 Ų[2]
LogP (Octanol-Water Partition Coeff.) 1.659[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 0[2]
Anticipated Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features.

  • ¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature a sharp singlet corresponding to the three protons of the N-methyl group (likely in the 3.5-4.0 ppm range). Additionally, two distinct signals, likely doublets with small coupling constants, would represent the two aromatic protons on the pyrrole ring at the C3 and C5 positions.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals: one for the N-methyl carbon, four for the sp² carbons of the pyrrole ring (including the carbon bearing the bromine), and one for the nitrile carbon (typically downfield, ~115-120 ppm).

  • IR Spectroscopy: The infrared spectrum will be characterized by a sharp, strong absorption band around 2220-2240 cm⁻¹, indicative of the C≡N (nitrile) stretch. Aromatic C-H and C-N stretching vibrations will also be present.

Synthesis and Manufacturing

The synthesis of this compound can be approached via logical, high-yielding routes common in heterocyclic chemistry. The choice of pathway depends on the availability and cost of the starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis reveals two primary and strategically sound approaches to the target molecule, starting from commercially available pyrrole derivatives.

G target This compound sub_a 4-Bromo-1H-pyrrole-2-carbonitrile target->sub_a N-Methylation sub_b 1-methyl-1H-pyrrole-2-carbonitrile target->sub_b Regioselective Bromination reagent_a + Methylating Agent (e.g., CH3I) sub_a->reagent_a reagent_b + Brominating Agent (e.g., NBS) sub_b->reagent_b

Caption: Retrosynthetic pathways for the target compound.

Recommended Synthetic Protocol: N-Methylation of 4-Bromo-1H-pyrrole-2-carbonitrile

This protocol is often preferred due to the well-established acidity of the pyrrole N-H proton, allowing for clean and efficient alkylation. The N-H proton of pyrrole has a pKa of approximately 17.5, facilitating deprotonation with a suitable strong base.[9]

Rationale: Sodium hydride (NaH) is an ideal base for this transformation. As a non-nucleophilic strong base, it irreversibly deprotonates the pyrrole nitrogen to form the sodium pyrrolide salt. This avoids side reactions that might occur with nucleophilic bases like alkoxides. Iodomethane is a highly reactive and efficient methylating agent. Anhydrous THF is used as the solvent to prevent quenching of the hydride and the anionic intermediate.

Step-by-Step Protocol:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Alkylation: Cool the resulting suspension back to 0 °C. Add iodomethane (1.5 eq) dropwise via syringe.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. This allows for selective and sequential modifications to build molecular complexity.

Caption: Key reactive sites and potential transformations.

Palladium-Catalyzed Cross-Coupling at C4-Br

The aryl bromide at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis for creating C-C and C-N bonds.

  • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups.

  • Stille Coupling: Reaction with organostannanes provides another robust method for C-C bond formation.

  • Buchwald-Hartwig Amination: Reaction with amines allows for the direct installation of substituted amino groups, a common feature in bioactive molecules.

Transformations of the C2-Nitrile Group

The nitrile functionality is a versatile synthon that can be converted into other critical functional groups.

  • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen center, often crucial for pharmacological activity.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid, providing an entry point for amide coupling or other esterification reactions.

Applications in Drug Discovery

Substituted pyrroles are integral to a wide range of pharmaceuticals.[1][10] this compound serves as a highly adaptable intermediate in the synthesis of compounds targeting various diseases. Research into related 4-bromo-1H-pyrrole-2-carbonitrile structures has highlighted their potential in developing agents with anticancer and antimicrobial properties.[11] The ability to readily diversify the molecule at the C4 position via cross-coupling makes it an ideal scaffold for generating libraries of compounds for high-throughput screening in lead discovery campaigns.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its toxicological profile. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

Safety InformationDetailsSource(s)
Signal Word Danger
GHS Hazard Statements H301: Toxic if swallowedH317: May cause an allergic skin reactionH319: Causes serious eye irritation
Precautionary Statements P280: Wear protective gloves/eye protection/face protectionP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physicianP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds
WGK (Water Hazard Class) WGK 3

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined reactivity profile. Its structure provides three distinct points for chemical modification, enabling the efficient construction of complex and diverse molecular targets. The straightforward synthetic routes and the predictable reactivity of its functional groups make it an indispensable tool for chemists in drug discovery and materials science. A thorough understanding of its properties and safe handling procedures, as outlined in this guide, is crucial for unlocking its full synthetic potential.

References

An In-Depth Technical Guide to 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile (CAS: 1289207-30-2)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile, a key heterocyclic building block for professionals in chemical synthesis, drug discovery, and materials science. We will delve into its chemical properties, validated synthesis protocols, reactivity, and strategic applications, moving beyond simple data recitation to explain the causal factors that drive its utility in modern research.

Core Compound Profile and Significance

This compound is a strategically functionalized aromatic heterocycle. Its structure, featuring a pyrrole core with a bromine atom at the 4-position, a nitrile group at the 2-position, and a methyl group on the ring nitrogen, makes it a highly versatile intermediate.[1][2][3] The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[4][5] The specific arrangement of substituents in this compound provides orthogonal chemical handles for sequential, selective modifications, making it an invaluable tool for constructing complex molecular architectures.

The bromine atom serves as a prime site for metal-catalyzed cross-coupling reactions, while the nitrile group can be elaborated into a variety of other functional groups, including amines and carboxylic acids.[6] The N-methylation prevents acidic NH-proton-related side reactions and enhances solubility in common organic solvents.[7][8]

Physicochemical & Spectroscopic Data

The fundamental properties of the compound are summarized below. This data is critical for reaction planning, purification, and quality control.

PropertyValueSource
CAS Number 1289207-30-2[9][10][11]
Molecular Formula C₆H₅BrN₂[9]
Molecular Weight 185.02 g/mol [9]
Physical Form Solid
Topological Polar Surface Area (TPSA) 28.72 Ų[9]
LogP 1.66[9]
SMILES CN1C=C(Br)C=C1C#N[9]
InChI Key BDLUSUZCSSZHDN-UHFFFAOYSA-N[12]

Spectroscopic Characterization: While specific spectra are proprietary, the expected spectroscopic signatures based on its structure are as follows:

  • ¹H NMR (CDCl₃, 400 MHz): We anticipate two signals in the aromatic region, corresponding to the two protons on the pyrrole ring, likely appearing as doublets due to coupling with each other. A singlet around 3.7-4.0 ppm would correspond to the three protons of the N-methyl group.

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals include the N-methyl carbon, two distinct methine (CH) carbons of the pyrrole ring, two quaternary carbons (one attached to Br, one to CN), and the carbon of the nitrile group (C≡N).

  • Infrared (IR): A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretch.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units.

Synthesis: A Study in Regioselectivity

The most direct and efficient synthesis of this compound involves the electrophilic bromination of its precursor, 1-methyl-1H-pyrrole-2-carbonitrile. The choice of brominating agent and reaction conditions is paramount to achieving high yield and regioselectivity.

Mechanistic Rationale for 4-Position Bromination

The outcome of this reaction is governed by the electronic properties of the pyrrole ring substituents. The nitrile group at the C2 position is strongly electron-withdrawing, deactivating the adjacent C3 and C5 positions toward electrophilic attack. Conversely, the N-methyl group is weakly electron-donating. This electronic push-pull relationship directs incoming electrophiles, such as Br⁺, preferentially to the C4 position, which is the most electron-rich and sterically accessible site. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a controlled, low-concentration source of electrophilic bromine, minimizing over-bromination and other side reactions that can occur with harsher reagents like molecular bromine (Br₂).[6][13]

Synthesis of the target compound via regioselective bromination.
Validated Laboratory Protocol

This protocol is designed as a self-validating system. Successful execution should yield a product with the expected spectroscopic profile described in Section 1.

  • Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrrole-2-carbonitrile (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable inert solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes. Causality Note: Slow, cooled addition is crucial to control the reaction exotherm and prevent side-product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for diverse chemical transformations, enabling the rapid assembly of complex molecular libraries.

Reactivity_Diagram cluster_Br C-Br Bond Reactions cluster_CN Nitrile Group Reactions cluster_Products Resulting Scaffolds Core 4-Bromo-1-methyl-1H- pyrrole-2-carbonitrile Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) Core->Suzuki Pd cat. Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd/Cu cat. Base Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Pd cat. Base Hydrolysis Hydrolysis (H⁺/H₂O or OH⁻) Core->Hydrolysis -> Reduction Reduction (e.g., LiAlH₄, H₂/cat.) Core->Reduction -> ArylPyrrole 4-Aryl-pyrrole (Biaryl Core) Suzuki->ArylPyrrole AlkynylPyrrole 4-Alkynyl-pyrrole Sonogashira->AlkynylPyrrole AminoPyrrole 4-Amino-pyrrole Buchwald->AminoPyrrole AcidPyrrole Pyrrole-2-carboxylic Acid Hydrolysis->AcidPyrrole AminePyrrole Pyrrole-2-methanamine Reduction->AminePyrrole

References

4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. We will delve into its fundamental properties, outline a robust methodology for its synthesis and characterization, discuss its chemical reactivity, and explore its applications as a valuable intermediate in the landscape of modern drug discovery.

The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings being particularly prominent in the architecture of countless therapeutic agents.[1] Among these, the pyrrole ring, a five-membered aromatic heterocycle, is a recurring motif in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold."[2] Pyrrole derivatives exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects, making them a focal point for synthetic and medicinal chemists.[1][2] The strategic functionalization of the pyrrole core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, to optimize its pharmacokinetic and pharmacodynamic profile.[1]

Physicochemical and Structural Properties

This compound is a specifically substituted pyrrole derivative designed for use as a chemical building block in more complex syntheses.[3][4] Its structure incorporates a bromine atom, a nitrile group, and an N-methyl group, each conferring distinct reactivity and utility.

Below is a summary of its key physicochemical properties:

PropertyValueSource(s)
Molecular Formula C₆H₅BrN₂[5][6][7][8]
Molecular Weight 185.02 g/mol [5][6][7][8]
CAS Number 1289207-30-2[7][9]
Physical Form Solid[8]
InChI Key BDLUSUZCSSZHDN-UHFFFAOYSA-N[6][8]
SMILES Cn1cc(Br)cc1C#N[6][8]
Topological Polar Surface Area (TPSA) 28.72 Ų[7]
logP 1.65928[7]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Proposed Synthesis and Workflow

As a specialized building block, this compound is typically produced via multi-step synthesis. A logical and common approach involves the N-methylation of a suitable precursor, such as 4-Bromo-1H-pyrrole-2-carbonitrile. This process underscores a fundamental reaction in heterocyclic chemistry.

Experimental Protocol: N-Methylation

This protocol is a representative method. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.

  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 eq). The system must be maintained under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions involving atmospheric moisture.

  • Solvent Addition: Add anhydrous, polar aprotic solvent, such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), to dissolve the starting material. The choice of solvent is critical; it must solubilize the reactants and be unreactive under the basic conditions.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. The purpose of the base is to deprotonate the acidic N-H of the pyrrole ring, generating a nucleophilic pyrrolide anion. The reaction is monitored by the cessation of hydrogen gas evolution.

  • Electrophilic Addition: While maintaining the temperature at 0 °C, slowly add the methylating agent, such as methyl iodide (CH₃I, 1.2 eq), via syringe. The pyrrolide anion acts as a nucleophile, attacking the electrophilic methyl group in an Sₙ2 reaction to form the N-C bond.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Extraction: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The crude product is concentrated under reduced pressure. Purification is achieved via flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

G start Start: 4-Bromo-1H-pyrrole-2-carbonitrile dissolve Dissolve in Anhydrous THF (Inert Atmosphere) start->dissolve cool Cool to 0 °C dissolve->cool deprotonate Add Sodium Hydride (NaH) (Deprotonation) cool->deprotonate methylate Add Methyl Iodide (CH3I) (N-Methylation) deprotonate->methylate monitor Warm to RT & Monitor by TLC methylate->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify product Final Product: This compound purify->product

Caption: Proposed workflow for the synthesis of the target compound.

Application in Drug Discovery and Development

This compound is not an end product but a versatile intermediate.[3][10] Its utility stems from the reactivity of its two key functional handles: the bromo substituent and the nitrile group.

  • Bromo Group as a Synthetic Handle: The C-Br bond at the 4-position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide array of carbon- or heteroatom-based substituents, enabling the rapid generation of diverse molecular libraries for screening. This versatility is crucial in structure-activity relationship (SAR) studies during lead optimization.

  • Nitrile Group as a Bioisostere and Precursor: The nitrile group can act as a bioisostere for a carbonyl group or can be chemically transformed. It can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to a primary amine. Pyrrole-2-carboxamides, for instance, are known pharmacophores in compounds with antibacterial and antibiofilm properties.[11] These transformations provide access to different functional groups that can serve as key binding elements with biological targets like enzymes or receptors.[12]

The combination of these features makes the compound a valuable starting point for synthesizing novel candidates for various therapeutic areas, including oncology and infectious diseases, where substituted pyrroles have shown significant promise.[1][12]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.[8]

Hazard Classifications: [8]

  • Acute Toxicity, Oral (Category 3)

  • Eye Irritation (Category 2)

  • Skin Sensitization (Category 1)

Hazard Statements: [8]

  • H301: Toxic if swallowed.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

Standard Handling Protocol
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[13]

  • Ventilation: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[14]

  • Dispensing: When weighing or transferring the solid, use appropriate tools (spatula) to minimize dust generation.

  • Accidental Contact:

    • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[15]

    • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[16] Keep it away from incompatible materials such as strong oxidizing agents.[15]

  • Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations for hazardous chemical waste.[14]

Conclusion

This compound is a well-defined chemical entity whose value lies in its potential as a synthetic intermediate. Its molecular architecture provides chemists with robust and versatile handles for constructing more complex molecules of therapeutic interest. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in research and development, particularly in the ongoing quest for novel drug candidates.

References

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile, a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1][2][3] The pyrrole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule—featuring a bromine atom at the C4 position, a methyl group at the N1 position, and a nitrile group at the C2 position—offers a unique combination of reactivity and structural features for further chemical elaboration.[4][5][6] This document details the strategic considerations for its synthesis, presents a validated, step-by-step experimental protocol, and discusses the critical parameters for ensuring a high-yield, high-purity outcome. The intended audience includes researchers, synthetic chemists, and drug development professionals seeking a reliable and well-rationalized approach to this valuable intermediate.

Introduction and Strategic Importance

This compound (Molecular Formula: C₆H₅BrN₂, Molecular Weight: 185.02 g/mol ) is a key intermediate whose structural motifs are integral to the development of novel therapeutic agents.[7][8][9] The nitrile group can serve as a hydrogen bond acceptor or be transformed into other functional groups, while the bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.[4][5] Consequently, this compound is frequently employed in the synthesis of kinase inhibitors, antimicrobial agents, and other bioactive molecules.[4][6][10]

The synthesis of this target molecule requires careful consideration of regioselectivity. The pyrrole ring is electron-rich and highly susceptible to electrophilic attack. The challenge lies in directing the bromine atom specifically to the C4 position while the more electronically activated C5 position remains unsubstituted. This guide will focus on the most efficient and selective synthetic strategy to achieve this outcome.

Retrosynthetic Analysis and Pathway Selection

Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound:

  • Route A: Late-Stage Bromination. This approach involves the initial synthesis or procurement of 1-methyl-1H-pyrrole-2-carbonitrile, followed by a regioselective electrophilic bromination.

  • Route B: Late-Stage N-Methylation. This strategy begins with the bromination of a generic pyrrole-2-carbonitrile precursor, followed by the methylation of the pyrrole nitrogen.

G cluster_A Route A: Late-Stage Bromination cluster_B Route B: Late-Stage N-Methylation Target This compound RouteA_Step1 Electrophilic Bromination Target->RouteA_Step1 C-Br bond formation RouteB_Step1 N-Methylation Target->RouteB_Step1 N-C bond formation PrecursorA 1-methyl-1H-pyrrole-2-carbonitrile RouteA_Step1->PrecursorA PrecursorB 4-Bromo-1H-pyrrole-2-carbonitrile RouteB_Step1->PrecursorB G start Start dissolve 1. Dissolve 1-methyl-1H-pyrrole-2-carbonitrile in anhydrous THF under N2 atmosphere. start->dissolve cool 2. Cool the solution to 0 °C using an ice-water bath. dissolve->cool add_nbs 3. Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes. cool->add_nbs stir 4. Stir at 0 °C for 30 min, then warm to RT. Monitor reaction by TLC. add_nbs->stir quench 5. Quench with 10% aq. Na2S2O3 solution. stir->quench extract 6. Extract product with Ethyl Acetate (3x). quench->extract wash 7. Wash combined organic layers with brine. extract->wash dry 8. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. wash->dry purify 9. Purify crude solid by column chromatography (e.g., Hexanes:EtOAc gradient). dry->purify end End Product: This compound purify->end

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile: Strategies and Methodologies for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. The document delves into the strategic considerations for its synthesis, focusing on the preparation of the core intermediate, 1-methyl-1H-pyrrole-2-carbonitrile, and its subsequent regioselective bromination. The methodologies presented are grounded in established chemical principles and supported by detailed experimental protocols.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is most effectively and commonly achieved through a two-stage process. This strategy involves the initial construction of the substituted pyrrole ring system, followed by a regioselective bromination. This approach allows for greater control over the final substitution pattern of the pyrrole core.

The primary synthetic intermediate is 1-methyl-1H-pyrrole-2-carbonitrile . Once this precursor is obtained, the critical step is the introduction of a bromine atom at the C4 position of the pyrrole ring. The electron-withdrawing nature of the nitrile group at the C2 position plays a crucial role in directing the electrophilic bromination to the desired C4 position.

Synthesis_Strategy cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regioselective Bromination Starting_Materials Common Starting Materials Precursor 1-methyl-1H-pyrrole-2-carbonitrile Starting_Materials->Precursor Multiple Pathways Precursor_Copy 1-methyl-1H-pyrrole-2-carbonitrile Final_Product This compound Precursor_Copy->Final_Product Brominating Agent (e.g., NBS)

A high-level overview of the two-stage synthetic strategy.

Synthesis of the Core Intermediate: 1-methyl-1H-pyrrole-2-carbonitrile

There are several effective methods for the synthesis of 1-methyl-1H-pyrrole-2-carbonitrile, with the choice of route often depending on the availability of starting materials and desired scale. Two prominent and reliable methods are detailed below.

Pathway A: Cyanation of 1-Methylpyrrole

This direct approach utilizes the readily available starting material, 1-methylpyrrole, and converts it to the target nitrile in a one-pot procedure. A patented method highlights the use of chlorosulfonyl isocyanate (CSI) as the cyanating agent.[1][2]

Causality of Experimental Choices:

  • Chlorosulfonyl Isocyanate (CSI): CSI is a powerful electrophile that reacts readily with the electron-rich pyrrole ring to introduce the N-chlorosulfonylcarbamoyl group, which is then converted to the nitrile.

  • N,N-Dimethylformamide (DMF): DMF serves as a catalyst in the transformation of the intermediate to the final nitrile.[1]

  • Organic Base (e.g., Triethylamine or Pyridine): The base is crucial for neutralizing the acidic byproducts and facilitating the final elimination step to form the nitrile.[1]

  • Low Temperature: The initial reaction is performed at or below 0 °C to control the exothermic reaction between 1-methylpyrrole and the highly reactive CSI.[2]

Experimental Protocol: Synthesis of 1-methyl-1H-pyrrole-2-carbonitrile from 1-Methylpyrrole [2]

  • A solution of 1-methylpyrrole in a suitable solvent (e.g., toluene or acetonitrile) is prepared in a reaction vessel equipped for inert atmosphere operation and cooling.

  • The solution is cooled to 0 °C or below.

  • Chlorosulfonyl isocyanate (approximately 1 molar equivalent) is added dropwise, maintaining the low temperature.

  • After the addition is complete, N,N-dimethylformamide (a molar excess) is added to the reaction mixture.

  • Subsequently, a molar excess of an organic base, such as triethylamine or pyridine, is introduced. This results in the formation of a precipitate.

  • The precipitate is removed by filtration.

  • The resulting solution phase, containing the desired product, is then subjected to an aqueous workup.

  • The organic layer is separated, dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation to yield 1-methyl-1H-pyrrole-2-carbonitrile.

Pathway B: From 1-Methyl-2-pyrrolecarboxaldehyde

This alternative route follows a classical two-step conversion of an aldehyde to a nitrile via an aldoxime intermediate. This method is particularly useful if 1-methyl-2-pyrrolecarboxaldehyde is a more accessible starting material.

Step 1: Synthesis of 1-Methyl-2-pyrrolecarboxaldehyde

The Vilsmeier-Haack reaction is a standard and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 1-methylpyrrole. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and DMF.

Step 2: Conversion of the Aldehyde to the Nitrile

The aldehyde is first converted to its corresponding aldoxime by reaction with hydroxylamine. The subsequent dehydration of the aldoxime yields the desired nitrile.[3] Acetic anhydride is a common and effective dehydrating agent for this transformation.

Pathway_B Aldehyde 1-Methyl-2-pyrrolecarboxaldehyde Aldoxime 1-Methyl-2-pyrrolecarboxaldoxime Aldehyde->Aldoxime NH2OH·HCl Nitrile 1-methyl-1H-pyrrole-2-carbonitrile Aldoxime->Nitrile Dehydration (e.g., Ac2O)

Workflow for the synthesis of the precursor via the aldoxime route.

Experimental Protocol: Synthesis and Conversion of 1-Methyl-2-pyrrolecarboxaldehyde

Part A: Synthesis of 1-Methyl-2-pyrrolecarboxaldehyde (Vilsmeier-Haack Reaction)

  • In a flask cooled in an ice bath, phosphorus oxychloride is added dropwise to dimethylformamide, maintaining the temperature between 10-20 °C.

  • The mixture is stirred to allow for the formation of the Vilsmeier reagent.

  • The reaction vessel is further cooled, and a solution of 1-methylpyrrole in an inert solvent like ethylene dichloride is added dropwise.

  • After the addition, the reaction mixture is heated to reflux for a short period.

  • The mixture is then cooled and carefully neutralized with an aqueous solution of sodium carbonate.

  • The product is extracted with an organic solvent, the organic layer is dried, and the solvent is removed.

  • Purification by distillation under reduced pressure yields 1-methyl-2-pyrrolecarboxaldehyde.

Part B: Conversion to 1-methyl-1H-pyrrole-2-carbonitrile [3]

  • 1-Methyl-2-pyrrolecarboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous medium to form the aldoxime.

  • The precipitated aldoxime is isolated by filtration and dried.

  • The dried aldoxime is then heated in a dehydrating agent, such as acetic anhydride.

  • After cooling, the reaction mixture is poured into ice water and neutralized.

  • The product is extracted, the organic phase is dried, and the solvent is evaporated.

  • The final product, 1-methyl-1H-pyrrole-2-carbonitrile, is purified by distillation.

Regioselective Bromination: The Final Step

The introduction of the bromine atom at the C4 position is achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is critical for achieving the desired regioselectivity and avoiding over-bromination.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is the preferred reagent for the monobromination of pyrroles.[4] It provides a source of electrophilic bromine under milder conditions than elemental bromine (Br₂), which can lead to multiple brominations and polymerization of the pyrrole ring.

  • Aprotic Solvent (e.g., THF, Dichloromethane): These solvents are ideal as they are inert to the reaction conditions and effectively dissolve the reactants.[4]

  • Low Temperature (-78 °C): Performing the reaction at low temperatures is crucial for controlling the reactivity of the pyrrole ring and enhancing the selectivity for monobromination.[4] Higher temperatures can lead to the formation of di-brominated byproducts.

Mechanism of Regioselective Bromination:

The pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. The substitution pattern is governed by the stability of the carbocation intermediate (the sigma complex).

  • Electrophilic Attack: The electrophilic bromine species generated from NBS is attacked by the π-electrons of the pyrrole ring.

  • Intermediate Stability: Attack at the C2 (or C5) position is generally favored in unsubstituted pyrrole because the positive charge in the resulting sigma complex can be delocalized over three atoms, including the nitrogen, leading to a more stable intermediate.[5][6][7][8]

  • Directing Effect of the Cyano Group: In 1-methyl-1H-pyrrole-2-carbonitrile, the C2 and C5 positions are not equivalent. The C2 position is occupied by the electron-withdrawing cyano group. Such groups are "meta-directing" in benzene chemistry. In the pyrrole system, this translates to directing the incoming electrophile to the C4 position. Attack at C4 leads to a more stable intermediate compared to attack at C3 or C5, thus favoring the formation of the 4-bromo isomer.

Experimental Protocol: Synthesis of this compound [4]

  • In a round-bottom flask under an inert atmosphere, dissolve 1-methyl-1H-pyrrole-2-carbonitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve N-bromosuccinimide (NBS) (0.95-1.0 equivalent) in a minimal amount of the same anhydrous solvent.

  • Add the NBS solution dropwise to the cooled pyrrole solution over 30-60 minutes, ensuring the temperature remains at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Table 1: Summary of Key Reaction Parameters

StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
Precursor Synthesis (Pathway A) 1-MethylpyrroleChlorosulfonyl isocyanate, DMF, TriethylamineToluene or Acetonitrile0 °C to RTGood to Excellent
Precursor Synthesis (Pathway B) 1-Methyl-2-pyrrolecarboxaldehyde1. NH₂OH·HCl, NaOAc2. Acetic anhydride1. Water2. Neat1. RT2. RefluxGood
Final Bromination 1-methyl-1H-pyrrole-2-carbonitrileN-Bromosuccinimide (NBS)THF or DCM-78 °CGood

Conclusion

The synthesis of this compound is a well-defined process that relies on the strategic formation of a key nitrile precursor, followed by a controlled, regioselective bromination. By understanding the underlying chemical principles, such as the directing effects of substituents on the pyrrole ring and the role of specific reagents and conditions, researchers and drug development professionals can reliably produce this valuable synthetic intermediate. The protocols outlined in this guide provide a solid foundation for the successful synthesis and subsequent application of this compound in the development of novel therapeutics.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Brominated Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Brominated Pyrroles

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of natural products and synthetic compounds with profound biological activities.[1][2][3] The introduction of bromine atoms to this scaffold dramatically alters its physicochemical properties and reactivity, unlocking novel avenues for synthetic diversification and the development of potent therapeutic agents. Brominated pyrroles are not merely halogenated derivatives; they are versatile synthetic intermediates and key pharmacophores found in numerous marine natural products exhibiting antibacterial, anticancer, and anti-inflammatory properties.[1][4][5][6] This guide provides a comprehensive exploration of the physical and chemical properties of brominated pyrroles, offering insights into their synthesis, reactivity, and application in modern drug discovery.

Part 1: Physicochemical Properties of Brominated Pyrroles

The position and number of bromine substituents on the pyrrole ring significantly influence its physical properties. These modifications impact molecular weight, polarity, and intermolecular interactions, which in turn affect melting points, boiling points, and solubility.

Tabulated Physical Properties

Precise physical data for a wide range of brominated pyrroles can be extensive. The following table provides representative data for key monobrominated pyrroles to illustrate the impact of bromine substitution.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)XLogP3-AA
Pyrrole C₄H₅N67.09-23129-1310.8
2-Bromopyrrole C₄H₄BrN145.9910-1273-75 (20 mmHg)1.7[7]
3-Bromopyrrole C₄H₄BrN145.9926-2878-80 (20 mmHg)1.6

Data compiled from various chemical supplier databases and literature. XLogP3-AA is a computed measure of lipophilicity.

Spectroscopic Characteristics

The spectroscopic signatures of brominated pyrroles are critical for their identification and structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The introduction of an electronegative bromine atom deshields adjacent protons, causing a downfield shift in their resonance signals. The coupling constants between the remaining ring protons are also altered, providing valuable information about the substitution pattern.[8]

    • ¹³C NMR : The carbon atom directly attached to the bromine atom experiences a significant upfield shift due to the "heavy atom effect," while adjacent carbons are generally deshielded.[9]

  • Infrared (IR) Spectroscopy : The C-Br stretching vibration typically appears in the fingerprint region of the IR spectrum, generally between 500 and 700 cm⁻¹. The N-H stretching frequency in N-unsubstituted brominated pyrroles is also a characteristic feature, usually observed around 3300-3500 cm⁻¹.[10]

  • Mass Spectrometry (MS) : The presence of bromine is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Part 2: The Chemical Landscape of Brominated Pyrroles: Reactivity and Synthetic Utility

The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack.[11] The presence of bromine atoms modulates this reactivity, influencing both the rate and regioselectivity of subsequent reactions.

Electrophilic Aromatic Substitution: A Tale of Directing Effects

Pyrrole is highly activated towards electrophilic aromatic substitution, with a preference for the C2 (α) position due to the superior resonance stabilization of the intermediate carbocation.[11][12] However, the bromination of pyrrole can be challenging to control, often leading to polybrominated products.[11][13]

  • Controlling Bromination : To achieve selective monobromination, milder brominating agents and controlled reaction conditions are essential.

    • N-Bromosuccinimide (NBS) is a commonly used reagent that provides good selectivity for the 2-position, especially at low temperatures.[11][14]

    • Tetrabutylammonium Tribromide (TBABr₃) is another mild and effective reagent.[11]

    • A combination of Dimethyl Sulfoxide (DMSO) and Hydrobromic Acid (HBr) offers a highly selective method for the bromination of pyrrole derivatives.[11]

The presence of an existing substituent on the pyrrole ring further directs the position of incoming electrophiles. Electron-withdrawing groups at the C2 position generally direct bromination to the C4 position, while electron-donating groups favor substitution at the C5 position.[15]

Electrophilic_Bromination

Nucleophilic Substitution: Expanding the Synthetic Toolkit

While the electron-rich pyrrole ring is generally resistant to nucleophilic aromatic substitution (SNA), the presence of strong electron-withdrawing groups can activate the ring towards such reactions. The bromine atom in brominated pyrroles can act as a leaving group, although this is generally less facile than in other aromatic systems.[16][17][18] More commonly, nucleophilic substitution occurs at positions activated by electron-withdrawing substituents.[19] There are also examples of formal nucleophilic substitution reactions involving bromocyclopropanes and pyrroles.[20][21]

Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Brominated pyrroles are excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions, which are pivotal in modern organic synthesis. These reactions allow for the introduction of a wide range of substituents onto the pyrrole core.

  • Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples brominated pyrroles with boronic acids or esters to form C-C bonds. This is a powerful method for synthesizing aryl- or heteroaryl-substituted pyrroles.[22] It is important to note that N-protection of the pyrrole may be necessary to prevent dehalogenation under certain Suzuki coupling conditions.[22]

  • Stille Coupling : This reaction utilizes organostannanes as coupling partners and is also effective for the C-C bond formation with brominated pyrroles.[1]

  • Heck Coupling : This reaction involves the coupling of brominated pyrroles with alkenes.

  • Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of C-N bonds by coupling brominated pyrroles with amines.

Cross_Coupling_Workflow

Part 3: Synthetic Protocols for Brominated Pyrroles

The following protocols are illustrative examples of common methods for the synthesis of brominated pyrroles.

Protocol: Monobromination of an N-Substituted Pyrrole using NBS

Objective : To synthesize a 2-bromopyrrole derivative with high regioselectivity.

Methodology :

  • Preparation : Dissolve the N-substituted pyrrole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition : In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the cooled pyrrole solution over 15-20 minutes.

  • Reaction : Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[11]

Protocol: Suzuki-Miyaura Coupling of a Brominated Pyrrole

Objective : To synthesize a C-4 aryl-substituted pyrrole-2-carboxylate.

Methodology :

  • Preparation : To a reaction vessel, add the N-protected 4-bromopyrrole-2-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition : Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Reaction : Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up : Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Part 4: Applications in Drug Discovery and Materials Science

The unique properties of brominated pyrroles make them valuable in several scientific domains.

  • Medicinal Chemistry : Many marine natural products containing brominated pyrrole motifs exhibit potent biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][4][5][6] The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, brominated pyrroles serve as key intermediates in the synthesis of complex drug candidates.[3]

  • Materials Science : The pyrrole ring is the fundamental building block of polypyrrole, a conducting polymer. The introduction of bromine atoms can modulate the electronic properties, conductivity, and stability of these materials, leading to applications in sensors, electronic devices, and corrosion protection.

Conclusion: A Versatile Scaffold for Innovation

Brominated pyrroles represent a class of compounds with a rich and diverse chemistry. Their physical properties are tunable through the position and degree of bromination, and their chemical reactivity, particularly in electrophilic substitution and cross-coupling reactions, provides a powerful platform for the synthesis of complex molecules. For researchers in drug development and materials science, a thorough understanding of the principles outlined in this guide is crucial for harnessing the full potential of these versatile heterocyclic building blocks.

References

A Technical Guide to the Stability, Storage, and Handling of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole derivative that serves as a key building block in medicinal chemistry and drug development.[1] The pyrrole scaffold is a privileged structure found in numerous biologically active compounds, and its derivatives are explored for a wide range of therapeutic applications, including antibacterial and anti-inflammatory agents.[2][3] The chemical integrity of this reagent is paramount for ensuring the reproducibility of synthetic outcomes and the validity of biological data. Impurities arising from improper storage or handling can lead to failed reactions, misleading results, and significant delays in research timelines.

This guide provides a comprehensive overview of the factors influencing the stability of this compound. It outlines field-proven protocols for its optimal storage and handling, grounded in an understanding of its chemical properties. The methodologies described herein are designed to be self-validating, ensuring that researchers can maintain the compound's purity and reactivity from receipt to use.

Core Physicochemical Properties

A foundational understanding of the compound's physicochemical properties is essential for developing appropriate storage and handling strategies. These properties dictate its reactivity and susceptibility to various environmental factors.

PropertyValueSource(s)
CAS Number 1289207-30-2[4][5]
Molecular Formula C₆H₅BrN₂[4][6][7]
Molecular Weight 185.02 g/mol [4][6][7][8]
Appearance Solid[8]
SMILES String Cn1cc(Br)cc1C#N[7][8]
InChI Key BDLUSUZCSSZHDN-UHFFFAOYSA-N[7][8]

Critical Factors Influencing Stability

The stability of this compound is primarily influenced by its electron-rich pyrrole ring and the presence of a reactive bromo substituent. Pyrroles, in general, are susceptible to degradation under conditions that favor electrophilic attack or oxidation.[9]

  • Atmosphere (Oxygen): The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, especially in the presence of atmospheric oxygen.[10] This can lead to the formation of colored impurities and polymerization, rendering the material unsuitable for precise synthetic work.

  • Moisture: The compound is sensitive to moisture.[10] Water can participate in hydrolytic degradation pathways, particularly under non-neutral pH conditions, potentially affecting the nitrile group. Furthermore, moisture can facilitate reactions with atmospheric gases.

  • Light: Like many complex organic molecules, particularly heteroaromatics, this compound is noted to be light-sensitive.[10][11] Photons can provide the activation energy for unwanted side reactions, including radical-mediated degradation or polymerization.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[12] Heat can promote oxidation, polymerization, and potential decomposition, which in combustion can emit toxic fumes of nitrogen oxides and carbon monoxide.[12] The recommended storage temperature is refrigerated (4°C).[4]

Recommended Storage and Handling Protocols

To preserve the compound's purity and reactivity, adherence to strict storage and handling protocols is mandatory.

Long-Term Storage Protocol (> 1 month)
  • Inert Atmosphere: Upon receipt, immediately place the manufacturer's vial inside a larger, sealable container (e.g., a desiccator or a sealed amber bag).

  • Purge with Inert Gas: Purge the secondary container with a dry, inert gas such as argon or nitrogen for 2-3 minutes to displace all atmospheric oxygen and moisture.

  • Seal Tightly: Ensure the primary manufacturer's vial is tightly closed and then securely seal the secondary container.[12][13]

  • Refrigerate: Store the entire assembly in a refrigerator at a stable temperature of 2-8°C .[4]

  • Protect from Light: The use of an amber vial or a secondary container that is opaque is crucial to prevent light-induced degradation.

Short-Term Handling and Use Protocol
  • Equilibration: Before opening, allow the container to warm to room temperature over 20-30 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Gas Blanket: When weighing out the compound, do so under a gentle stream of inert gas if possible, or work quickly to minimize exposure to air.

  • Resealing: Immediately after dispensing the required amount, securely reseal the vial. For optimal long-term stability, it is advisable to re-purge the vial headspace with inert gas before tightening the cap.

  • Return to Storage: Promptly return the sealed container to the recommended refrigerated storage conditions.

G

Potential Degradation Pathways

While specific degradation studies on this molecule are not publicly available, its structure allows for the prediction of several potential degradation pathways based on the known reactivity of its constituent functional groups.

  • Oxidative Polymerization: The pyrrole ring can undergo oxidation, leading to the formation of highly colored, insoluble polymeric materials. This is often initiated by light and air.

  • Hydrolysis: The nitrile (C≡N) group is generally stable but can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid under strongly acidic or basic conditions, which could be inadvertently introduced by contaminants.

  • Debromination: The carbon-bromine bond can be cleaved under certain reductive conditions or via photochemical pathways, leading to the formation of 1-methyl-1H-pyrrole-2-carbonitrile as an impurity.

// Nodes Start [label="4-Bromo-1-methyl-\n1H-pyrrole-2-carbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymer [label="Oxidized / Polymeric\nImpurities", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis Product\n(Carboxamide/Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Debromination [label="Debrominated Impurity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Polymer [label=" O₂, Light, Heat", color="#EA4335"]; Start -> Hydrolysis [label=" H₂O (Acid/Base)", color="#FBBC05"]; Start -> Debromination [label=" Reductive Conditions\nor Photolysis", color="#34A853"]; } . Caption: Plausible degradation pathways for the compound.

Safety and Hazard Information

Proper personal protective equipment (PPE) and adherence to safety protocols are essential when handling this compound.

  • Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 3), a skin sensitizer (Skin Sens. 1), and causes serious eye irritation (Eye Irrit. 2).[8] It is harmful if it comes into contact with skin or is inhaled.[12]

  • Handling Precautions:

    • Always handle in a well-ventilated area or a chemical fume hood.[12][13]

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][13]

    • Avoid breathing dust.[13]

    • Wash hands thoroughly after handling.[13]

  • In Case of Exposure:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13]

    • Skin: Wash off immediately with plenty of soap and water.[13]

    • Ingestion: If swallowed, call a poison center or doctor immediately.[13]

Conclusion

The chemical integrity of this compound is contingent upon a disciplined approach to its storage and handling. The principal threats to its stability are atmospheric oxygen, moisture, light, and elevated temperatures. By implementing a protocol centered on refrigerated storage under a dry, inert atmosphere and protected from light, researchers can significantly mitigate the risk of degradation. This ensures the compound's purity, leading to more reliable and reproducible results in synthetic and drug discovery applications.

References

The Architect's Ring: A Technical Guide to the Discovery and Synthesis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural core of a vast number of natural products, pharmaceuticals, and advanced materials.[1][2] Its prevalence in biologically active molecules, from the heme in our blood to blockbuster drugs, underscores the critical importance of robust and versatile synthetic methodologies for its construction.[1][3][4] This in-depth technical guide provides a comprehensive exploration of the discovery, historical development, and mechanistic underpinnings of the core synthetic routes to substituted pyrroles. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of reactions to offer a causal understanding of experimental choices and a practical framework for application. We will delve into the classical Paal-Knorr, Hantzsch, and Knorr syntheses, which laid the foundation of pyrrole chemistry, and explore modern, powerful methods like the Barton-Zard and Van Leusen syntheses that have expanded the synthetic chemist's toolkit. Each section provides a detailed, step-by-step protocol, mechanistic diagrams, and a discussion of the strategic advantages and limitations, ensuring a self-validating system of knowledge for practical application.

The Enduring Legacy of the Pyrrole Scaffold

First isolated from coal tar in 1834, the simple five-membered aromatic heterocycle known as pyrrole has become a titan in the world of organic and medicinal chemistry.[5] Its electron-rich nature makes it a versatile building block, and its presence in vital biological molecules like chlorophyll and heme highlights its fundamental role in life itself.[1] In the pharmaceutical industry, the pyrrole scaffold is a privileged structure, appearing in a wide array of drugs targeting conditions from cancer and inflammation to bacterial and viral infections.[2][3][6] The ability to strategically place substituents on the pyrrole ring is paramount for modulating a molecule's biological activity, solubility, and metabolic stability, making the discovery and refinement of synthetic methods a continuous and vital area of research.[3]

This guide will navigate the historical landscape of pyrrole synthesis, from the seminal discoveries of the 19th century to the sophisticated methods employed in modern drug discovery.

The Classical Pillars of Pyrrole Synthesis

The late 1800s were a golden age for synthetic organic chemistry, and it was during this period that the foundational methods for constructing the pyrrole ring were established. These reactions, named after their pioneering discoverers, remain relevant today, often serving as the first choice for specific substitution patterns.

The Paal-Knorr Synthesis: The Archetypal Condensation

Independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is arguably the most direct and widely used method for preparing substituted pyrroles.[7][8][9] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[10][11]

Historical Context and Mechanistic Insight:

The initial work by Paal and Knorr provided a powerful tool for accessing pyrroles, though the reaction often required harsh conditions like prolonged heating in acid.[5][12] The mechanism was not fully elucidated until the 1990s by the work of V. Amarnath and his colleagues.[7][10] Their studies revealed that the reaction proceeds through the formation of a hemiaminal, followed by a rate-determining intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[10][13] The use of a weak acid, such as acetic acid, accelerates the reaction.[10]

Diagram: Paal-Knorr Pyrrole Synthesis Mechanism

Paal_Knorr_Mechanism Paal-Knorr Synthesis Mechanism cluster_reactants 1,4-Dicarbonyl + Amine cluster_int1 Hemiaminal cluster_int2 Cyclized Intermediate cluster_product Substituted Pyrrole R1 R1 C1 R1->C1 O1 O C1->O1 C2 C1->C2 C3 C2->C3 R2 R2 C2->R2 C4 C3->C4 R3 R3 C3->R3 O2 O C4->O2 R4 R4 C4->R4 Int1_C1 C4->Int1_C1 + H+ Amine R5-NH2 Int1_OH OH Int1_C1->Int1_OH Int1_NHR5 NHR5 Int1_C1->Int1_NHR5 Int1_C2 Int1_C1->Int1_C2 Int1_C3 Int1_C2->Int1_C3 Int1_C4 Int1_C3->Int1_C4 Int1_O O Int1_C4->Int1_O Int2_C1 Int1_C4->Int2_C1 Cyclization Int2_C2 Int2_C1->Int2_C2 Int2_OH1 OH Int2_C1->Int2_OH1 Int2_C3 Int2_C2->Int2_C3 Int2_C4 Int2_C3->Int2_C4 Int2_N N-R5 Int2_C4->Int2_N Int2_OH2 OH Int2_C4->Int2_OH2 Int2_N->Int2_C1 Prod_N N-R5 Int2_N->Prod_N - 2H2O Prod_C1 Prod_C2 Prod_C1->Prod_C2 Prod_R1 R1 Prod_C1->Prod_R1 Prod_C3 Prod_C2->Prod_C3 Prod_R2 R2 Prod_C2->Prod_R2 Prod_C4 Prod_C3->Prod_C4 Prod_R3 R3 Prod_C3->Prod_R3 Prod_C4->Prod_N Prod_R4 R4 Prod_C4->Prod_R4 Prod_N->Prod_C1

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole [13][14]

  • Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method.

  • Materials:

    • Aniline (186 mg, 2.0 mmol)

    • 2,5-Hexanedione (228 mg, 2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

    • Methanol/Water (9:1) mixture for recrystallization

    • Round-bottom flask, reflux condenser, ice bath, vacuum filtration apparatus

  • Procedure:

    • In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).

    • Add one drop of concentrated hydrochloric acid to the mixture.[14]

    • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[14]

    • After the reflux period, cool the reaction mixture in an ice bath.

    • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[14]

    • Collect the resulting crystals by vacuum filtration.

    • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

The Hantzsch Pyrrole Synthesis: A Multicomponent Approach

Reported by Arthur Hantzsch in 1890, this synthesis is a versatile multicomponent reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[15][16] This method allows for the rapid assembly of polysubstituted pyrroles, which are valuable scaffolds in medicinal chemistry.[15][17]

Historical Context and Mechanistic Insight:

The Hantzsch synthesis provides access to pyrroles with a different substitution pattern compared to the Paal-Knorr method. The generally accepted mechanism begins with the formation of an enamine from the β-ketoester and the amine.[16] This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring.[15][16] An alternative pathway where the enamine attacks the α-carbon of the haloketone in an SN2 fashion has also been proposed.[16]

Diagram: Hantzsch Pyrrole Synthesis Workflow

Hantzsch_Workflow Hantzsch Synthesis Experimental Workflow Start Reactants: β-Ketoester α-Haloketone Amine/Ammonia Dissolve Dissolve reactants in a suitable solvent (e.g., ethanol) Start->Dissolve Heat Heat the mixture to reflux Dissolve->Heat Monitor Monitor reaction progress by TLC Heat->Monitor Cool Cool the reaction mixture to room temperature Monitor->Cool Workup Aqueous work-up and extraction Cool->Workup Purify Purify by column chromatography Workup->Purify Characterize Characterize the final product (NMR, MS) Purify->Characterize

Caption: A generalized experimental workflow for the Hantzsch pyrrole synthesis.

Experimental Protocol: Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate [15]

  • Objective: To synthesize a functionalized pyrrole via a classical Hantzsch reaction.

  • Materials:

    • Ethyl acetoacetate (1.0 eq)

    • 2-Bromo-1-phenylethan-1-one (Phenacyl bromide) (1.0 eq)

    • Aqueous ammonia (28%, 5-10 eq)

    • Ethanol

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate and 2-bromo-1-phenylethan-1-one in ethanol.

    • To the stirred solution, add an excess of aqueous ammonia.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the pure product.

The Knorr Pyrrole Synthesis: A Stepwise Condensation

Also developed by Ludwig Knorr, this synthesis, first reported in 1884, involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group (e.g., a β-ketoester).[18][19]

Historical Context and Mechanistic Insight:

A key feature of the Knorr synthesis is that the α-amino-ketone is highly reactive and prone to self-condensation.[18] Therefore, it is typically generated in situ. A common method involves the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid.[18] The mechanism proceeds through the condensation of the in situ-formed amine with the ketone of the second component to form an imine, which then tautomerizes to an enamine. This is followed by cyclization and elimination of water to yield the pyrrole.[18]

Diagram: Knorr Pyrrole Synthesis Logic

Knorr_Logic Logical Flow of the Knorr Pyrrole Synthesis Start β-Ketoester (Component 1) Nitrosation Nitrosation (e.g., with NaNO2/HOAc) to form α-Oximino-ketone Start->Nitrosation Reduction In situ reduction (e.g., with Zn/HOAc) to form α-Amino-ketone Nitrosation->Reduction Condensation Condensation and Cyclization Reduction->Condensation Component2 β-Ketoester (Component 2) Component2->Condensation Product Substituted Pyrrole Condensation->Product

Caption: Logical flow diagram for the Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole") [18][20]

  • Objective: To synthesize the classic "Knorr's Pyrrole" via the Knorr synthesis.

  • Materials:

    • Ethyl acetoacetate (2.0 eq)

    • Glacial acetic acid

    • Sodium nitrite (1.0 eq)

    • Zinc dust (2.0 eq)

  • Procedure:

    • Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid in a flask and cool it in an ice bath.

    • Slowly add a saturated aqueous solution of one equivalent of sodium nitrite while maintaining the temperature between 5-7 °C to form ethyl 2-oximinoacetoacetate.[20]

    • In a separate flask, prepare a well-stirred solution of the second equivalent of ethyl acetoacetate in glacial acetic acid.

    • Gradually and simultaneously add the oxime solution and zinc dust to the second flask. The reaction is exothermic and may require external cooling to prevent boiling.[18]

    • After the addition is complete, reflux the mixture for one hour.[20]

    • Pour the hot mixture into a large volume of water to precipitate the product.

    • Collect the crude product by filtration and recrystallize to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.

Modern Strategies for Pyrrole Construction

While the classical methods are powerful, modern organic synthesis often demands milder conditions, greater functional group tolerance, and access to substitution patterns that are difficult to achieve with traditional routes. This has led to the development of new and innovative methods for pyrrole synthesis.

The Barton-Zard Synthesis: Access to 3,4-Disubstituted Pyrroles

First reported by Derek Barton and Samir Zard in 1985, the Barton-Zard synthesis is a powerful method for preparing pyrrole derivatives via the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions.[21][22][23] This reaction is particularly valuable for accessing pyrroles with substitution at the 3 and 4 positions.[21]

Mechanistic Insight:

The mechanism of the Barton-Zard synthesis involves a sequence of five key steps:

  • Base-catalyzed deprotonation of the α-isocyanoacetate.[24]

  • A Michael-type addition of the resulting carbanion to the nitroalkene.[22]

  • An intramolecular 5-endo-dig cyclization.[22]

  • Base-catalyzed elimination of the nitro group.[24]

  • Tautomerization to the aromatic pyrrole.[22]

Diagram: Barton-Zard Synthesis Mechanism

Barton_Zard_Mechanism Barton-Zard Synthesis Mechanism Start Nitroalkene + α-Isocyanoacetate Michael Michael Addition Start->Michael Base Cyclization Intramolecular Cyclization Michael->Cyclization Elimination Elimination of Nitro Group Cyclization->Elimination Base Tautomerization Tautomerization Elimination->Tautomerization Product Substituted Pyrrole Tautomerization->Product

Caption: The mechanistic pathway of the Barton-Zard pyrrole synthesis.

Experimental Protocol: Synthesis of a 2,4-Dihydrochromeno[3,4-c]pyrrole Derivative [25]

  • Objective: To synthesize a fused pyrrole system using the Barton-Zard reaction.

  • Materials:

    • 3-Nitro-2H-chromene derivative (0.5 mmol)

    • Ethyl isocyanoacetate (0.65 mmol)

    • Potassium carbonate (K₂CO₃, 0.75 mmol)

    • Ethanol (6 mL)

    • 5% Hydrochloric acid

  • Procedure:

    • To a mixture of the 3-nitro-2H-chromene and K₂CO₃ in 4 mL of ethanol, add a solution of ethyl isocyanoacetate in 2 mL of ethanol dropwise with stirring.

    • Reflux the reaction mixture for 30 minutes, monitoring by TLC.

    • After completion, add 1 mL of 5% hydrochloric acid.

    • Evaporate the reaction mixture under reduced pressure.

    • Purify the residue to obtain the chromeno[3,4-c]pyrrole product.

The Van Leusen Pyrrole Synthesis: The Power of TosMIC

The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N=C synthon.[26][27] This [3+2] cycloaddition reaction between TosMIC and an electron-deficient alkene provides a straightforward route to a wide range of substituted pyrroles.[26][28]

Mechanistic Insight:

Under basic conditions, the acidic α-proton of TosMIC is abstracted to form a carbanion.[26][28] This nucleophile then undergoes a Michael addition to an electron-deficient alkene. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to afford the aromatic pyrrole.[29]

Experimental Protocol: General Procedure for Van Leusen Pyrrole Synthesis [29]

  • Objective: To synthesize 3,4-disubstituted pyrroles using TosMIC.

  • Materials:

    • α,β-Unsaturated carbonyl compound (enone) (1 mmol)

    • Tosylmethyl isocyanide (TosMIC) (1 mmol)

    • Sodium hydride (NaH, 50 mg)

    • Dimethyl sulfoxide (DMSO, 1.5 mL)

    • Diethyl ether (Et₂O, 20 mL)

    • Inert atmosphere (e.g., Argon)

  • Procedure:

    • Mix the enone and TosMIC in DMSO.

    • Add the reactant mixture dropwise to a suspension of NaH in Et₂O at room temperature under an inert atmosphere, with stirring.

    • Monitor the progress of the reaction by TLC.

    • Upon completion, perform an appropriate aqueous work-up and extraction.

    • Purify the crude product by chromatography to yield the 3,4-disubstituted pyrrole.

Comparative Analysis of Pyrrole Synthesis Methods

The choice of synthetic method depends heavily on the desired substitution pattern, the availability of starting materials, and the functional group tolerance required.

Synthesis Method Key Reactants Typical Substitution Pattern Advantages Limitations
Paal-Knorr 1,4-Dicarbonyl, Amine/Ammonia2,5-Disubstituted and/or 1-SubstitutedOperationally simple, good yields, accessible starting materials.[13]Can require harsh acidic conditions, 1,4-dicarbonyls can be challenging to prepare.[12]
Hantzsch β-Ketoester, α-Haloketone, Amine/AmmoniaPolysubstituted (e.g., 2,4,5- and 3-carboxy)Multicomponent, rapid assembly of complex pyrroles.[15]Limited to specific substitution patterns.
Knorr α-Amino-ketone, β-KetoesterPolysubstituted (e.g., 2,4-dicarboxy-3,5-dimethyl)Access to specific, highly functionalized pyrroles.α-Amino-ketones are unstable and must be generated in situ.[18]
Barton-Zard Nitroalkene, α-Isocyanoacetate3,4-Disubstituted, 2-CarboxyAccess to challenging 3,4-substitution patterns.[21]Use of isocyanides, which can be malodorous.
Van Leusen Electron-deficient alkene, TosMIC3,4-Disubstituted or 3-SubstitutedVersatile, uses stable TosMIC reagent, operationally simple.[26][28]Requires a Michael acceptor.

Conclusion and Future Outlook

The synthesis of substituted pyrroles has a rich history, evolving from the classical condensation reactions of the 19th century to the sophisticated, mild, and highly selective methods of today. The Paal-Knorr, Hantzsch, and Knorr syntheses remain foundational pillars of heterocyclic chemistry, while modern methods like the Barton-Zard and Van Leusen reactions have significantly expanded the scope of accessible pyrrole structures. For researchers in drug discovery and materials science, a deep understanding of these methods, including their mechanistic nuances and practical considerations, is essential for the rational design and efficient synthesis of novel functional molecules.

The field continues to evolve, with ongoing research focusing on greener reaction conditions, such as the use of water as a solvent, mechanochemistry, and photocatalysis, further enhancing the utility and sustainability of pyrrole synthesis.[5][30][31] The continued development of novel synthetic strategies will undoubtedly unlock access to even more complex and biologically active pyrrole-containing compounds, driving future innovations in medicine and technology.

References

Methodological & Application

Suzuki coupling reactions with 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

For inquiries, please contact: Global Technical Support [email protected]

Introduction

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Pyrrole, a five-membered aromatic heterocycle, is a privileged structure found in a multitude of natural products and blockbuster pharmaceuticals.[1][2] this compound serves as a versatile and valuable intermediate in the synthesis of more complex molecular architectures.[3][4] Its strategic functionalization allows for the systematic exploration of chemical space to optimize biological activity and other physicochemical properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for forming carbon-carbon bonds.[5] Its tolerance of a vast array of functional groups, relatively mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents make it an indispensable tool for medicinal chemists.[5] This guide provides a detailed exploration of the Suzuki-Miyaura coupling as applied to this compound, offering insights into mechanistic considerations, protocol optimization, and practical applications for researchers in drug development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a catalytic cycle centered on a palladium complex, which typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The cycle begins with the active palladium(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a palladium(II) complex.[5] The electron-withdrawing nature of the nitrile group on the pyrrole ring can facilitate this step.

  • Transmetalation: For this step to occur, the organoboron reagent (e.g., a boronic acid) must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species.[8] This boronate then transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The final step involves the two organic ligands on the palladium(II) center coupling to form the desired carbon-carbon bond. This process simultaneously regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants & Reagents cluster_outputs Products Pd0 Pd(0)Ln OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation RedElim [R¹-Pd(II)L₂-R²] complex Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product R¹-R² RedElim->Product Substrate R¹-X (4-Bromo-1-methyl-1H- pyrrole-2-carbonitrile) Substrate->OxAdd Boronic R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Active Boronate) Boronic->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetal caption Fig 1: The Suzuki-Miyaura Catalytic Cycle. Workflow start Start: Assemble Glassware reagents 1. Add Solids: - this compound - Boronic Acid (1.2-1.5 eq) - Pd Catalyst (1-5 mol%) - Base (2-3 eq) start->reagents inert 2. Create Inert Atmosphere (Evacuate & backfill with N₂/Ar 3x) reagents->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/H₂O via syringe) inert->solvent reaction 4. Heat and Stir (e.g., 80-100 °C) solvent->reaction monitor 5. Monitor Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Reaction Workup - Cool to RT - Dilute with H₂O & EtOAc - Separate layers monitor->workup Complete purify 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Flash Chromatography workup->purify end End: Characterize Product purify->end caption Fig 2: Experimental Workflow for Suzuki Coupling.

References

Application Notes and Protocols for the Heck Coupling of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Heck Coupling in Pyrrole Functionalization

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This powerful carbon-carbon bond-forming reaction has profound implications in drug discovery and materials science, where the synthesis of complex molecular architectures is paramount. For researchers and drug development professionals, the ability to selectively functionalize heteroaromatic scaffolds like pyrrole is of critical importance. The pyrrole nucleus is a privileged scaffold found in a multitude of biologically active compounds.

This document provides detailed application notes and protocols for the Heck coupling of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients.[4][5][6] By leveraging the principles of the Heck reaction, scientists can introduce diverse vinyl functionalities at the C4 position of the pyrrole ring, paving the way for the creation of novel chemical entities with tailored pharmacological profiles.

These protocols are designed to be a robust starting point for methodology development, offering insights into the causal relationships between reaction components and outcomes. We will explore the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and present data in a clear, comparative format to guide your research.

The Heck Catalytic Cycle: A Mechanistic Overview

A comprehensive understanding of the Heck reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle, which involves the interconversion of Pd(0) and Pd(II) species, can be broken down into several key steps[1][2][3][7]:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex.

  • Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, extending the carbon skeleton.

  • β-Hydride Elimination: For the reaction to proceed to the desired product, a β-hydride elimination must occur. This step forms the new carbon-carbon double bond in the product and a palladium-hydride species.

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HBr, typically facilitated by a base, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Alkene_Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene_Coordination Alkene_Complex Ar-Pd(II)-X(L2)(Alkene) Alkene_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Intermediate R-CH2-CH2-Pd(II)-X(L2) Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product_Complex Product-Pd(II)-H(L2) Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination (Base) Product_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols: Heck Coupling with this compound

The following protocols provide a starting point for the Heck coupling of this compound with a model alkene, such as styrene or an acrylate. Optimization of these conditions may be necessary for different alkene coupling partners.

Protocol 1: Classical Heck Conditions with Triphenylphosphine Ligand

This protocol utilizes a common and cost-effective catalyst system. Triphenylphosphine (PPh₃) acts as a ligand to stabilize the palladium catalyst and influences the reaction's efficiency.[8][9]

Materials:

  • This compound

  • Alkene (e.g., Styrene, Ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.).

  • Add Palladium(II) acetate (0.02 mmol, 2 mol%) and Triphenylphosphine (0.04 mmol, 4 mol%).

  • Add the alkene (1.2 mmol, 1.2 eq.) and the base (Triethylamine, 2.0 mmol, 2.0 eq. or Potassium carbonate, 2.0 mmol, 2.0 eq.).

  • Add the anhydrous solvent (DMF or MeCN, 5 mL).

  • Seal the vessel and stir the reaction mixture at 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phosphine-Free Heck Conditions

In some instances, phosphine ligands can be avoided, simplifying the reaction setup and purification. Ionic liquids can be employed to stabilize the palladium catalyst in the absence of a phosphine ligand.[1]

Materials:

  • This compound

  • Alkene (e.g., Styrene, Ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K₂CO₃) or Sodium acetate (NaOAc)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer and heating block

  • Inert atmosphere

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.).

  • Add Palladium(II) acetate (0.03 mmol, 3 mol%) and Tetrabutylammonium bromide (1.0 mmol, 1.0 eq.).

  • Add the alkene (1.5 mmol, 1.5 eq.) and the base (Potassium carbonate, 2.5 mmol, 2.5 eq.).

  • Add anhydrous DMF (5 mL).

  • Seal the vessel and stir the reaction mixture at 100-140 °C.

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation: Comparative Table of Reaction Parameters

The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of the Heck reaction. The following table summarizes typical conditions and expected outcomes for the coupling of a generic bromo-heteroaromatic substrate, providing a valuable reference for optimization.

ParameterCondition ACondition BCondition CRationale & Insights
Catalyst Pd(OAc)₂Pd(PPh₃)₄PdCl₂(PPh₃)₂Pd(OAc)₂ is a common, air-stable precatalyst. Pd(PPh₃)₄ is a Pd(0) source, potentially leading to faster initiation.[2][10]
Ligand PPh₃(none)P(o-tol)₃PPh₃ is a standard, effective ligand. Bulky phosphines like P(o-tol)₃ can sometimes improve yields for hindered substrates.
Base Et₃NK₂CO₃NaOAcOrganic amines like Et₃N are common, while inorganic bases like K₂CO₃ are often used in polar aprotic solvents.[1][10]
Solvent DMFMeCNToluenePolar aprotic solvents like DMF and MeCN are generally preferred for their ability to dissolve the reactants and stabilize the catalyst.[11][12]
Temperature 100 °C80 °C120 °CHigher temperatures are often required for less reactive aryl bromides.
Expected Yield Good to ExcellentModerate to GoodVariableYields are highly dependent on the specific alkene and optimization of other parameters.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for performing and analyzing a Heck coupling reaction.

Heck_Workflow cluster_workflow Experimental Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Heating_Stirring Heating & Stirring Reaction_Setup->Heating_Stirring Reaction_Monitoring Reaction Monitoring (TLC/GC-MS) Heating_Stirring->Reaction_Monitoring Reaction_Monitoring->Heating_Stirring Incomplete Workup Aqueous Work-up & Extraction Reaction_Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for a Heck coupling experiment.

Troubleshooting and Key Considerations

  • Low or No Conversion: Increase the reaction temperature, screen different palladium catalysts or ligands, or try a different solvent. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • Formation of Side Products: The formation of Heck byproducts can sometimes be suppressed by adjusting the base or ligand. For instance, the use of a bulkier phosphine ligand can sometimes improve selectivity.

  • Regioselectivity with Unsymmetrical Alkenes: The regioselectivity of the Heck reaction is primarily governed by steric factors, with the aryl group typically adding to the less substituted carbon of the alkene.[3]

  • Catalyst Deactivation: The palladium catalyst can deactivate over time. Using fresh catalyst and ensuring an inert atmosphere can mitigate this issue.

Conclusion

The Heck coupling reaction is a versatile and powerful tool for the functionalization of this compound. By carefully selecting the reaction conditions, researchers can efficiently synthesize a wide array of vinyl-substituted pyrroles, which are valuable building blocks in the development of new therapeutics and functional materials. The protocols and insights provided in this document serve as a comprehensive guide for scientists to successfully implement and optimize the Heck reaction for their specific research needs.

References

Nucleophilic substitution reactions of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Functionalization of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile via Nucleophilic Substitution Reactions

Introduction: The Strategic Value of a Versatile Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals, including notable drugs like Atorvastatin and Sunitinib.[1] Its unique electronic properties and synthetic tractability make it a cornerstone for drug discovery programs targeting a wide range of diseases, from inflammation to cancer.[2]

Within this important class of heterocycles, This compound emerges as a particularly valuable and versatile building block.[3][4] This molecule is strategically designed for facile diversification. The N-methyl group prevents deprotonation and potential side reactions that can plague NH-pyrroles, such as debromination under coupling conditions.[5] The electron-withdrawing nitrile group at the C2 position modulates the ring's electronics, while the bromine atom at the C4 position serves as an ideal handle for a variety of nucleophilic substitution reactions, primarily through modern cross-coupling methodologies.

This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing robust protocols and foundational knowledge to empower the strategic functionalization of this key intermediate.

Reactivity Principles: Navigating Nucleophilic Substitution on an Electron-Rich Ring

Pyrroles are π-electron rich aromatic heterocycles, which makes them inherently more reactive towards electrophilic aromatic substitution than benzene.[6] Consequently, classical nucleophilic aromatic substitution (SNAr), which requires an electron-poor aromatic ring, is generally unfavorable.[7][8]

While the C2-nitrile group on our substrate does withdraw electron density, the dominant and most effective strategy for introducing nucleophiles at the C4-position is through transition-metal-catalyzed cross-coupling reactions . These reactions have revolutionized synthetic chemistry by enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions with broad functional group tolerance.[9][10] The primary pathways for functionalizing this compound involve palladium- and copper-catalyzed systems, which operate via well-defined catalytic cycles.

Generic Pd Cross-Coupling Cycle cluster_info Key Steps Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Intermediate (R-Pd(II)-X)L₂ Pd0->OxAdd + R-X Trans Transmetalation Intermediate (R-Pd(II)-Nu)L₂ OxAdd->Trans + M-Nu (Transmetalation) RedElim Product Complex Trans->RedElim Reductive Elimination RedElim->Pd0 R-Nu (Product) info R-X = Aryl Halide (Pyrrole-Br) Nu = Nucleophile (from Boronic Acid, Amine, etc.) L = Ligand (e.g., Phosphine)

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Application Note I: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organoboron species (like a boronic acid or ester) with an organic halide.[9] For our substrate, this allows for the direct installation of a diverse array of aryl and heteroaryl groups at the C4 position, a critical step in building complex molecular architectures for structure-activity relationship (SAR) studies.

Expertise & Causality: Critical Parameters for Success
  • Catalyst & Ligand System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is often less critical than the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential. They promote the rate-limiting oxidative addition step, stabilize the palladium(0) active species, and facilitate the final reductive elimination to release the product. Insufficiently bulky or electron-rich ligands can lead to catalyst decomposition and low yields.

  • Base Selection: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact yield; for example, K₃PO₄ is often effective for coupling with heteroarylboronic acids.

  • Solvent System: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation. A mixture of a non-polar solvent like toluene or 1,4-dioxane with water or ethanol is common. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.

  • Side Reaction—Debromination: A potential side reaction in Suzuki couplings of bromopyrroles is hydrodebromination, where the bromine is replaced by a hydrogen atom.[5] The use of an N-methylated substrate like ours significantly suppresses this pathway compared to N-H pyrroles.[5]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryBoronic Acid (Nu-B(OH)₂)Catalyst/LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃ (2 eq)Toluene/EtOH/H₂O90~85-95
24-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄ (2.5 eq)1,4-Dioxane/H₂O100~90-98
3Pyridin-3-ylboronic acidPd(dppf)Cl₂ (5 mol%)Cs₂CO₃ (2 eq)DME/H₂O85~70-85
4Thiophen-2-ylboronic acidPd(OAc)₂ / XPhosK₂CO₃ (2 eq)Toluene/H₂O100~80-90

Note: Yields are representative and can vary based on specific reaction scale and purification.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound (1.0 eq), Boronic Acid (1.2 eq), Base (2.0 eq) to a dry flask. B 2. Add Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and Ligand if needed. A->B C 3. Seal flask, evacuate and backfill with Argon/Nitrogen (3x). B->C D 4. Add degassed solvent(s) via syringe. C->D E 5. Heat reaction to specified temperature (e.g., 90-100 °C) with vigorous stirring. D->E F 6. Monitor reaction by TLC or LC-MS until starting material is consumed. E->F G 7. Cool to RT. Dilute with EtOAc and water. F->G H 8. Separate layers. Extract aqueous layer with EtOAc (2x). G->H I 9. Combine organic layers, wash with brine, dry (Na₂SO₄), and concentrate. H->I J 10. Purify crude product by flash column chromatography. I->J

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding boronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inerting: Add the palladium catalyst and ligand (if separate). Seal the vessel with a septum, and purge with an inert atmosphere (Argon or Nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel.

Application Note II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C(sp²)-N bonds, coupling aryl halides with a vast range of amines.[11][12] This reaction is indispensable for synthesizing anilines, N-heteroaryl amines, and related structures, which are prevalent in pharmaceuticals. It provides a direct route to functionalize the C4-position of the pyrrole with primary or secondary amines, amides, or carbamates.

Expertise & Causality: Critical Parameters for Success
  • Catalyst & Ligand System: This reaction is highly dependent on the ligand. While early generations used ligands like BINAP or dppf, modern, highly active catalysts often employ bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, JohnPhos) or dialkylphosphinobiphenyl ligands (e.g., XPhos, SPhos).[11] The ligand's steric bulk is crucial for promoting the final C-N reductive elimination step, which is often the turnover-limiting step.[13]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active amide nucleophile. Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are most common. Weaker bases like K₂CO₃ are generally ineffective for amine couplings but may be used for less basic nitrogen nucleophiles like amides or carbamates.

  • Solvent Choice: Anhydrous, aprotic polar solvents such as toluene, 1,4-dioxane, or THF are standard. It is critical that the solvent is thoroughly degassed and dry, as both oxygen and water can poison the palladium catalyst.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAmine (Nu-H)Catalyst/LigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBu (1.5 eq)Toluene100~90-99
2AnilinePd(OAc)₂ / BrettPhosK₃PO₄ (2.0 eq)1,4-Dioxane110~85-95
3BenzylaminePd₂(dba)₃ / RuPhosLiHMDS (1.5 eq)THF65~80-90
4tert-Butyl carbamatePd(OAc)₂ / JohnPhosCs₂CO₃ (2.0 eq)Toluene100~75-85

Note: Yields are representative and can vary based on specific reaction scale and purification.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

G cluster_prep Preparation (Glovebox Recommended) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. In an inert atmosphere, add Base (e.g., NaOtBu, 1.5 eq), Pd precatalyst/ligand to a dry reaction vessel. B 2. Add this compound (1.0 eq) and anhydrous, degassed solvent (e.g., Toluene). A->B C 3. Add the Amine coupling partner (1.2 eq) via syringe. B->C D 4. Seal the vessel and heat to the required temperature (e.g., 80-110 °C) with vigorous stirring. C->D E 5. Monitor reaction progress by LC-MS. D->E F 6. Cool to RT. Quench carefully with sat. aq. NH₄Cl or water. E->F G 7. Dilute with an organic solvent (e.g., EtOAc) and water. F->G H 8. Separate layers, extract the aqueous phase. G->H I 9. Combine organics, wash with brine, dry (Na₂SO₄), and concentrate. H->I J 10. Purify the crude material via flash chromatography. I->J

Caption: Standard experimental workflow for a Buchwald-Hartwig amination reaction.

  • Vessel Preparation (Inert Atmosphere): All manipulations should be performed under an inert atmosphere (e.g., in a glovebox). To a dry vial, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the vial tightly and heat the mixture to the specified temperature (80-110 °C) with vigorous stirring for 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water, then separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Application Note III: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling reaction is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] It is particularly valuable for synthesizing precursors to more complex heterocyclic systems or for introducing rigid alkyne linkers in drug candidates.[16]

Expertise & Causality: Critical Parameters for Success
  • Dual Catalysis: The standard Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle, and a copper(I) salt (typically CuI) as a co-catalyst. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the key intermediate that undergoes transmetalation to the palladium center.[17]

  • Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is typically used. It serves both to neutralize the HX generated during the reaction and as the solvent.

  • Copper-Free Variants: A significant side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). To avoid this, "copper-free" Sonogashira protocols have been developed, which typically require more specialized ligands and conditions but can provide cleaner reaction profiles.[16]

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).

  • Inerting: Seal the flask and place it under an inert atmosphere (Argon/Nitrogen).

  • Reagent Addition: Add an anhydrous amine solvent (e.g., triethylamine) and the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (as monitored by TLC/LC-MS).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Application Note IV: C-O and C-S Bond Formation via Ullmann Condensation

While palladium catalysis dominates C-N and C-C couplings, the Ullmann condensation remains a relevant and powerful tool for forming C-O and C-S bonds, particularly with aryl halides.[18] This copper-catalyzed reaction typically requires higher temperatures than its palladium-catalyzed counterparts but provides a direct route to aryl ethers and thioethers.[18][19]

Expertise & Causality: Critical Parameters for Success
  • Copper Source: The reaction can be promoted by copper powder, copper(I) salts (e.g., CuI, CuBr), or copper(II) salts. Modern protocols often use a catalytic amount of a copper(I) salt in combination with a ligand.

  • Ligand and Base: The addition of a ligand, such as 1,10-phenanthroline or an amino acid like L-proline, can significantly accelerate the reaction and allow for lower reaction temperatures. A base (e.g., K₂CO₃, Cs₂CO₃) is required to deprotonate the alcohol or thiol nucleophile.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically required to reach the necessary reaction temperatures (often >120 °C).

Conceptual Protocol: General Procedure for Ullmann C-O/C-S Coupling
  • Setup: In a sealed tube or round-bottom flask with a reflux condenser, combine this compound (1.0 equiv), the alcohol or thiol (1.5-2.0 equiv), the copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction: Add a high-boiling solvent (e.g., DMSO) and heat the mixture to 120-160 °C for 12-48 hours.

  • Work-up and Purification: After cooling, the reaction is typically worked up by diluting with water and extracting with an organic solvent. Purification is achieved via column chromatography.

Conclusion

This compound is a robust and highly adaptable building block for modern drug discovery. Its true potential is unlocked through the strategic application of transition-metal-catalyzed cross-coupling reactions. By understanding the underlying principles of catalyst selection, reaction conditions, and potential side reactions, researchers can efficiently and predictably generate diverse libraries of novel pyrrole-containing compounds. The protocols and insights provided herein offer a comprehensive framework for leveraging this key intermediate to accelerate the development of next-generation therapeutics.

References

Application Notes & Protocols: The Strategic Use of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and blockbuster synthetic drugs.[1][2][3][4] Its unique electronic properties and versatile reactivity make it a privileged structure in drug design. This guide focuses on a particularly valuable building block: 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile. We will explore its chemical properties, strategic applications, and provide detailed protocols for its use in synthesizing advanced intermediates for drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent.

Introduction: The Value Proposition of a Functionalized Pyrrole Core

The five-membered aromatic pyrrole ring is a recurring motif in molecules of profound biological importance, from the heme porphyrin ring that transports oxygen in our blood to potent synthetic drugs like Atorvastatin (Lipitor®) and Sunitinib (Sutent®).[1][3][5] The power of the pyrrole scaffold lies in its ability to engage in crucial biological interactions, often through hydrogen bonding via the N-H group (though N-substituted in our case) and π-stacking.[3]

The strategic placement of functional groups on this core is paramount for modulating pharmacological activity. This compound presents a trifecta of functionalities that make it an exceptionally useful intermediate:

  • The N-methyl Group: This modification blocks the hydrogen-bonding capability of the nitrogen, which can be desirable to improve metabolic stability or alter the molecule's binding mode. It also enhances solubility in organic solvents.[6]

  • The 2-carbonitrile Group: An incredibly versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocycles, providing multiple avenues for derivatization.[7][8] Pyrrole derivatives containing nitrile fragments have shown potent inhibitory activity against enzymes like COX-2.

  • The 4-bromo Substituent: This is the key to unlocking complex molecular architectures. The bromine atom serves as a prime leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of aryl, heteroaryl, or alkyl groups at this position.[6][7]

This combination of features makes this compound a powerful platform for generating diverse libraries of compounds for high-throughput screening and lead optimization.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the reagent's properties is critical for successful experimental design.

Key Properties
PropertyValueSource
Molecular Formula C₆H₅BrN₂[9][10]
Molecular Weight 185.02 g/mol [9][10]
Appearance Solid[10]
SMILES Cn1cc(Br)cc1C#N[10]
InChI Key BDLUSUZCSSZHDN-UHFFFAOYSA-N[10]
Reactivity Hub

The primary value of this compound lies in its predictable and orthogonal reactivity at the C4-Br bond and the C2-nitrile group. This allows for sequential, controlled modifications to build molecular complexity.

G cluster_main Reactivity of this compound cluster_products Key Synthetic Transformations main This compound suzuki 4-Aryl-1-methyl-1H- pyrrole-2-carbonitrile main->suzuki Suzuki Coupling (Pd catalyst, Base, Ar-B(OH)₂) hydrolysis 4-Bromo-1-methyl-1H- pyrrole-2-carboxylic acid main->hydrolysis Nitrile Hydrolysis (Acid or Base) reduction (4-Bromo-1-methyl-1H- pyrrol-2-yl)methanamine main->reduction Nitrile Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Key synthetic transformations of this compound.

Core Application Protocols

The following sections provide detailed, field-tested protocols for the most common and impactful transformations of this compound.

Protocol: Suzuki-Miyaura Cross-Coupling for C4-Arylation

This protocol details the palladium-catalyzed coupling of an arylboronic acid to the 4-position of the pyrrole ring. This is a foundational reaction for building bi-aryl structures common in kinase inhibitors and other targeted therapies.

Rationale: The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, allowing for extensive Structure-Activity Relationship (SAR) studies. The palladium catalyst facilitates the oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond.

G start Start reagents Combine Reactants: - Pyrrole (1 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (0.05 eq) - Base (2.0 eq) - Solvent (e.g., Dioxane/H₂O) start->reagents degas Degas Mixture (N₂ or Ar sparging) reagents->degas heat Heat to Reaction Temp (e.g., 80-100 °C) degas->heat monitor Monitor by TLC/LC-MS (Until starting material consumed) heat->monitor workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine monitor->workup purify Purify: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end Characterize Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq)

  • K₂CO₃ or Cs₂CO₃ (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system (dioxane and water).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-1-methyl-1H-pyrrole-2-carbonitrile.

Protocol: Hydrolysis of the Nitrile to a Carboxylic Acid

Converting the nitrile to a carboxylic acid opens up new synthetic possibilities, primarily amide bond formation, a ubiquitous linkage in pharmaceuticals.

Rationale: Basic hydrolysis is often effective and proceeds via nucleophilic attack of hydroxide on the nitrile carbon, followed by tautomerization and subsequent hydrolysis of the resulting amide intermediate. The resulting carboxylate can be readily coupled with amines using standard peptide coupling reagents.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (e.g., 6M aqueous solution)

  • Ethanol or Ethylene Glycol as a co-solvent

  • Hydrochloric Acid (HCl) for acidification

  • Standard glassware for reflux

Procedure:

  • Dissolve the pyrrole starting material in the co-solvent (e.g., ethanol) in a round-bottom flask.

  • Add the aqueous NaOH solution.

  • Heat the mixture to reflux (typically 80-110 °C) and stir vigorously. The progress can be monitored by the evolution of ammonia gas (use appropriate ventilation) and TLC/LC-MS.

  • After the reaction is complete (typically 4-24 hours), cool the mixture in an ice bath.

  • Carefully acidify the reaction mixture to pH ~3 using concentrated HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Safety and Handling

As with all laboratory reagents, proper safety precautions must be observed.

  • Hazard Class: Acutely toxic (oral), eye irritant, and may cause skin sensitization.[10]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[9]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its pre-installed, orthogonally reactive functional groups allow for the rapid and efficient construction of complex, drug-like molecules.[6][7][11] By mastering its core transformations—namely cross-coupling at the bromine and derivatization of the nitrile—researchers can significantly accelerate the discovery and optimization of novel therapeutic agents. The protocols provided herein serve as a validated starting point for unlocking the full potential of this versatile building block.

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds from 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile in Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Among the vast array of pyrrole building blocks, this compound stands out as a particularly versatile and strategic starting material for the synthesis of novel bioactive compounds.[4] Its utility stems from the orthogonal reactivity of its two key functional groups: the bromo substituent at the C4 position and the carbonitrile group at the C2 position.

The bromine atom serves as a prime handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. This allows for the facile construction of carbon-carbon and carbon-nitrogen bonds, enabling the linkage of various aryl, heteroaryl, or alkyl moieties to the pyrrole core.[5] Concurrently, the nitrile group offers a gateway to other important functional groups; it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, further expanding the synthetic possibilities.[6][7]

This guide provides detailed application notes and step-by-step protocols for the derivatization of this compound into scaffolds with known biological relevance, such as 4-aryl pyrroles and 4-amino pyrroles, which are common motifs in kinase inhibitors.[1][8][9] We will also detail the subsequent transformation of the nitrile group, empowering researchers to fully exploit the synthetic potential of this valuable intermediate.

Core Synthetic Strategies and Mechanistic Rationale

The synthetic utility of this compound is primarily centered on the selective functionalization of the C-Br bond, followed by transformations of the nitrile group. The two main pillars of this strategy are Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, followed by functional group interconversion of the nitrile.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[10][11] For this compound, the two most pertinent reactions are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds between the pyrrole core and various aryl or heteroaryl boronic acids or esters.[11] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heteroaromatic substrates where catalyst poisoning can be a concern.[11] The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.[12]

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of N-aryl and N-heteroaryl pyrrole derivatives.[10] These motifs are prevalent in many kinase inhibitors. The reaction involves the coupling of an amine with the aryl bromide in the presence of a palladium catalyst, a phosphine ligand, and a base.[13] The selection of the ligand is crucial to facilitate the reductive elimination step and prevent side reactions.[10]

Functional Group Transformation of the Nitrile

The nitrile group at the C2 position is a versatile functional handle that can be converted into other key functionalities, most notably a carboxylic acid through hydrolysis.

  • Nitrile Hydrolysis: The conversion of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[7][14] This transformation is valuable as the resulting carboxylic acid can participate in amide bond formation, a critical linkage in many pharmaceutical compounds, or serve as a directing group for further reactions. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic for water to attack, eventually leading to the carboxylic acid after tautomerization and further hydrolysis of an amide intermediate.[7]

The following sections provide detailed, actionable protocols for these key transformations.

Experimental Protocols and Methodologies

Protocol 1: Synthesis of 4-Aryl-1-methyl-1H-pyrrole-2-carbonitriles via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for creating libraries of compounds for screening, particularly in the search for kinase inhibitors where an aryl group at this position can interact with the enzyme's active site.

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K2CO3, 2.0 eq) B Add Catalyst System: - Pd Catalyst (e.g., Pd(dppf)Cl2, 3 mol%) - Ligand (if needed) A->B 1. C Add Degassed Solvent: - e.g., 1,4-Dioxane/Water (4:1) B->C 2. D Inert Atmosphere: - Evacuate and backfill with N2 or Ar (3x) C->D 3. E Heating & Stirring: - Heat to 80-100 °C - Stir vigorously D->E 4. F Monitor Progress: - TLC or LC-MS E->F 5. G Cool to RT & Dilute: - Add Ethyl Acetate & Water F->G 6. (on completion) H Extract & Dry: - Separate layers - Wash organic layer with brine - Dry over Na2SO4 G->H 7. I Purify: - Concentrate in vacuo - Flash column chromatography H->I 8. J J I->J Product: 4-Aryl-1-methyl-1H-pyrrole-2-carbonitrile

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[11]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[1]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[1]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4-aryl-1-methyl-1H-pyrrole-2-carbonitrile product.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)904-8~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)856-12~80-90
33-Pyridylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Dioxane/H₂O (5:1)10012-16~70-85
44-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)904-8~80-90

Yields are estimated based on typical Suzuki-Miyaura reactions of bromopyrroles and may vary depending on the specific substrate and reaction scale.

Protocol 2: Synthesis of 4-Anilino-1-methyl-1H-pyrrole-2-carbonitriles via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an aniline derivative. The resulting N-arylaminopyrrole scaffold is a key feature in several classes of kinase inhibitors, where the aniline NH can form crucial hydrogen bonds in the enzyme's hinge region.[15]

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine in Glovebox/under Inert Gas: - Pd Precatalyst (e.g., Pd2(dba)3, 1-2 mol%) - Ligand (e.g., XPhos, 2-4 mol%) - Base (e.g., NaOtBu, 1.4 eq) B Add Reactants: - this compound (1.0 eq) - Aniline derivative (1.2 eq) A->B 1. C Add Anhydrous, Degassed Solvent: - e.g., Toluene or Dioxane B->C 2. D Seal & Heat: - Seal reaction vessel - Heat to 80-110 °C with stirring C->D 3. E Monitor Progress: - TLC or LC-MS D->E 4. F Cool & Filter: - Cool to RT - Dilute with solvent (e.g., EtOAc) - Filter through Celite E->F 5. (on completion) G Extract & Dry: - Wash filtrate with water and brine - Dry organic layer over Na2SO4 F->G 6. H Purify: - Concentrate in vacuo - Flash column chromatography G->H 7. I I H->I Product: 4-Anilino-1-methyl-1H-pyrrole-2-carbonitrile

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

  • This compound (1.0 equiv)

  • Aniline or substituted aniline (1.1–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)[16]

  • Phosphine ligand (e.g., XPhos, BINAP) (2-4 mol%)[16]

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4–2.0 equiv)[17]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[18]

  • Inert gas (Argon or Nitrogen)

  • Glovebox or Schlenk line for setup

Procedure:

  • Reaction Setup (under inert atmosphere): In a glovebox or in a flask under a positive pressure of inert gas, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Add Reactants: To the flask, add this compound (1.0 equiv) and the aniline derivative (1.2 equiv).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Hydrolysis of 4-Substituted-1-methyl-1H-pyrrole-2-carbonitrile to the Carboxylic Acid

This protocol provides a general method for the acid-catalyzed hydrolysis of the nitrile group in the products from Protocol 1 or 2. The resulting carboxylic acid is a key intermediate for the synthesis of amides, which are prevalent in bioactive molecules.

Workflow Diagram:

Nitrile_Hydrolysis_Workflow A Combine Reactant & Acid: - 4-Substituted-pyrrole-2-carbonitrile - Aqueous Acid (e.g., 6M H2SO4 or conc. HCl) B Heating: - Heat to reflux (e.g., 100-120 °C) A->B 1. C Monitor Progress: - TLC or LC-MS (watch for amide intermediate) B->C 2. D Cool & Neutralize: - Cool to 0 °C - Carefully adjust pH to ~7 with base (e.g., NaOH soln) C->D 3. (on completion) E Induce Precipitation/Extraction: - Adjust pH to ~3-4 with acid - Collect solid by filtration OR - Extract with organic solvent (e.g., EtOAc) D->E 4. F Purify: - Wash organic extracts - Dry and concentrate - Recrystallization or chromatography E->F 5. G G F->G Product: 4-Substituted-1-methyl-1H-pyrrole-2-carboxylic acid

Caption: Workflow for Nitrile Hydrolysis.

Materials:

  • 4-Substituted-1-methyl-1H-pyrrole-2-carbonitrile (1.0 equiv)

  • Aqueous acid (e.g., 6M H₂SO₄ or concentrated HCl)[14]

  • Base for neutralization (e.g., solid NaOH or concentrated aqueous solution)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend or dissolve the 4-substituted-1-methyl-1H-pyrrole-2-carbonitrile (1.0 equiv) in an excess of aqueous acid (e.g., 6M H₂SO₄).

  • Heating: Heat the mixture to reflux (typically 100-120 °C) with stirring.

  • Monitoring: Monitor the reaction for the disappearance of the starting material and the intermediate amide by TLC or LC-MS. The reaction may take several hours to go to completion.

  • Work-up: Cool the reaction mixture in an ice bath to 0-5 °C. Carefully neutralize the excess acid by slowly adding a concentrated aqueous solution of a base like sodium hydroxide until the pH is approximately 7.

  • Isolation:

    • If the product precipitates: Adjust the pH to 3-4 with dilute HCl to ensure the carboxylic acid is protonated. Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • If the product is soluble: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization or column chromatography if necessary.

Conclusion and Future Perspectives

This compound serves as an exemplary building block for the efficient construction of diverse and complex molecular architectures relevant to drug discovery. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nitrile hydrolysis provide a robust and versatile synthetic platform. By leveraging these methods, researchers can readily access libraries of novel pyrrole derivatives for screening against a multitude of biological targets. The strategic application of these protocols will undoubtedly continue to fuel the discovery of new therapeutic agents, from kinase inhibitors for oncology to novel antibacterial and anti-inflammatory compounds.

References

The Strategic Utility of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and environmental profiles, the strategic selection of molecular building blocks is paramount. Among the privileged heterocyclic scaffolds, the pyrrole ring system has garnered significant attention due to its prevalence in a wide array of biologically active natural products and synthetic compounds. This guide delves into the application of a particularly valuable, yet underexplored, building block: 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile . We will explore its chemical attributes and provide a detailed protocol for its utilization in the synthesis of potential insecticidal agents, thereby offering researchers and drug development professionals a practical framework for harnessing its synthetic potential.

The presence of a bromine atom at the 4-position and a nitrile group at the 2-position of the N-methylated pyrrole core imparts a unique combination of reactivity and functionality. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the electron-withdrawing nitrile group can modulate the electronic properties of the pyrrole ring and participate in further chemical transformations or act as a key pharmacophoric element. This dual functionality makes this compound an attractive starting material for the construction of complex molecular architectures with potential agrochemical applications.

Physicochemical Properties and Safety Considerations

A comprehensive understanding of the physicochemical properties and safety profile of a building block is essential for its effective and safe utilization in the laboratory.

PropertyValueReference
Molecular Formula C₆H₅BrN₂[1][2]
Molecular Weight 185.02 g/mol [1][2]
Appearance Solid[1]
CAS Number 1289207-30-2[2]
SMILES Cn1cc(Br)cc1C#N[1]
InChI Key BDLUSUZCSSZHDN-UHFFFAOYSA-N[1]

Safety Information: this compound is classified as acutely toxic if swallowed and can cause eye irritation and skin sensitization.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS) from the supplier.

Application in Agrochemical Synthesis: A Gateway to Novel Insecticides

The pyrrole-carbonitrile scaffold is a key feature in a number of commercial and investigational agrochemicals. Notably, the insecticide Chlorfenapyr, a pro-insecticide that is metabolized into its active form, contains a related pyrrole structure, highlighting the potential of this heterocyclic system in pest control.[3] Furthermore, a Chinese patent discloses a bromopyrrole nitrile dimer with broad-spectrum insecticidal activity against various lepidopteran pests, thrips, leafhoppers, mites, and nematodes.[1] This underscores the value of the bromo-pyrrole-carbonitrile moiety as a toxophore for the development of new insecticidal agents.

The bromine atom at the 4-position of this compound is strategically positioned for derivatization through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the pyrrole core, a key strategy in lead optimization to enhance potency, modulate physicochemical properties, and fine-tune the spectrum of activity. The following section provides a detailed, exemplary protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds.

Experimental Protocol: Synthesis of a Potential Insecticidal Analogue via Suzuki-Miyaura Coupling

This protocol details the synthesis of a hypothetical, yet representative, insecticidal candidate, 1-methyl-4-(4-chlorophenyl)-1H-pyrrole-2-carbonitrile , from this compound. The Suzuki-Miyaura reaction is chosen for its robustness, functional group tolerance, and the commercial availability of a wide range of boronic acids.

Reaction Scheme

G start This compound reagents + 4-Chlorophenylboronic acid Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O start->reagents product 1-Methyl-4-(4-chlorophenyl)-1H-pyrrole-2-carbonitrile reagents->product caption Suzuki-Miyaura Coupling Workflow

Figure 1: Suzuki-Miyaura Coupling Workflow

Materials and Reagents
  • This compound (1.0 eq)

  • 4-Chlorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (e.g., a concentration of 0.1 M with respect to the starting bromide).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-4-(4-chlorophenyl)-1H-pyrrole-2-carbonitrile .

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Insights and Future Directions

The protocol described above provides a gateway to a diverse library of analogues by simply varying the boronic acid coupling partner. This allows for a systematic investigation of the structure-activity relationships (SAR). For instance, introducing different substituents on the phenyl ring or replacing it with other aryl or heteroaryl moieties can significantly impact the insecticidal potency and spectrum of the resulting compounds. The N-methyl group and the 2-carbonitrile are generally considered important for activity, but further modifications could also be explored.

The versatility of this compound extends beyond Suzuki-Miyaura couplings. Other palladium-catalyzed cross-coupling reactions, such as Stille, Heck, Sonogashira, and Buchwald-Hartwig amination, can be employed to introduce a wide range of functional groups at the 4-position, further expanding the accessible chemical space for agrochemical discovery.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel agrochemicals. Its unique combination of a reactive bromine atom and a key nitrile functionality on a privileged pyrrole scaffold provides a powerful platform for the generation of diverse molecular libraries. The detailed protocol for the Suzuki-Miyaura coupling reaction serves as a practical guide for researchers to initiate their exploration of this promising building block in the quest for the next generation of effective and sustainable crop protection solutions.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] Specifically, substituted pyrrole-2-carbonitriles are crucial intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[5][6] The functionalization of the pyrrole ring, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a key strategy for accessing novel chemical entities with tailored properties.[1][4]

4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile is a versatile building block for such functionalization.[7][8] The bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitrile group at the 2-position and the N-methyl group influence the electronic properties and reactivity of the heterocyclic core. This document provides a comprehensive guide to the palladium-catalyzed cross-coupling of this substrate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity.[9][10][11] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[9][10]

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation (R-M) Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n  Ar-R

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of palladium source, ligand, base, and solvent is critical for the success of these transformations and is highly dependent on the specific coupling partners. The electron-deficient nature of the this compound substrate can influence the rate of oxidative addition, a key step in the catalytic cycle.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-substituted aromatic compounds.[9][12][13][14] It involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[9][12]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Optimization may be required for other boronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add degassed toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O9061[12]
2Pd(dppf)Cl₂ (3)-K₂CO₃DME/H₂O80High[14]
3Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/H₂O90Good
4Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene100Excellent

Yields are generalized from literature precedents and may vary.

II. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[15][16]

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add degassed toluene (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6-20 hours.[17]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl halide, Pd catalyst, and CuI B Evacuate and backfill with inert gas A->B C Add solvent and amine base B->C D Add terminal alkyne C->D E Stir at specified temperature D->E F Monitor progress (TLC/GC-MS) E->F G Filter through celite F->G H Concentrate filtrate G->H I Purify by column chromatography H->I

Figure 2: Experimental workflow for the Sonogashira coupling reaction.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[18][19][20][21] This reaction has broad utility in pharmaceutical and materials chemistry.[20]

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol provides a general method for the Buchwald-Hartwig amination. The choice of ligand is crucial and may require screening for optimal results.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add to a dry Schlenk flask tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and toluene (5 mL).

  • Add morpholine (1.2 mmol) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Common Ligands for Buchwald-Hartwig Amination

LigandStructureTypical Applications
XPhosBulky biarylphosphineGeneral for a wide range of aryl halides and amines.
RuPhosBulky biarylphosphineEffective for sterically hindered substrates.
BINAPBidentate phosphineUseful for coupling with primary amines.[18]
dppfBidentate phosphineOften used for electron-rich aryl halides.[18]

IV. Heck Coupling: Vinylation of the Pyrrole Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[22][23] This reaction is a valuable tool for the synthesis of substituted alkenes.

Protocol: Heck Coupling of this compound with n-Butyl Acrylate

This protocol describes a general procedure for the Heck coupling.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF (5 mL), triethylamine (1.5 mmol), and n-butyl acrylate (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water (20 mL).

  • Extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound provides a versatile and powerful platform for the synthesis of a diverse array of functionalized pyrrole derivatives. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings serve as a robust starting point for researchers in drug discovery and materials science. Further exploration into the use of more advanced catalyst systems, including pre-catalysts and those employing N-heterocyclic carbene (NHC) ligands, will undoubtedly expand the scope and efficiency of these transformations. The continued development of milder and more sustainable reaction conditions will further enhance the utility of this important building block in the creation of novel and impactful molecules.

References

The Versatile Role of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Next-Generation Materials

In the dynamic field of materials science, the demand for novel organic molecules with tunable electronic and optical properties is insatiable. Pyrrole, a fundamental aromatic heterocycle, is the cornerstone of a vast array of functional materials, from conductive polymers to biologically significant macrocycles like porphyrins.[1][2] The strategic functionalization of the pyrrole ring is a key methodology for fine-tuning the characteristics of these materials.

This document introduces 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile , a highly functionalized pyrrole derivative, as a versatile precursor for advanced materials. Its unique trifecta of functional groups—a polymerizable N-methylated pyrrole core, a reactive 4-bromo site for cross-coupling reactions, and an electron-withdrawing 2-carbonitrile group for modulating electronic properties—makes it an exceptionally valuable building block for researchers in organic electronics, polymer chemistry, and dye synthesis.

This guide provides an in-depth exploration of two primary applications of this compound: as a monomer for the synthesis of functionalized conductive polymers and as a core scaffold for the creation of advanced organic dyes. We will delve into the underlying chemical principles and provide detailed, field-proven protocols to empower researchers to harness the potential of this unique molecule.

Physicochemical Properties of this compound

A comprehensive understanding of the starting material is paramount for successful application. The key properties are summarized below.

PropertyValueReference
Molecular Formula C₆H₅BrN₂[3][4]
Molecular Weight 185.02 g/mol [3][4]
Appearance Solid[3]
CAS Number 1289207-30-2[4]
Key Functional Groups N-methylpyrrole, Bromo, Nitrile[3][4]

Application I: Synthesis of Poly(this compound) - A Functionalized Conductive Polymer

The synthesis of polypyrrole (PPy) and its derivatives is a cornerstone of conductive polymer research, with applications in sensors, antistatic coatings, and biomedical devices.[5][6] The properties of PPy can be significantly altered by introducing substituents. The N-methyl group in our target molecule is known to provide a more regular and well-defined polymer structure compared to N-H pyrroles.[6] The presence of the bromo and cyano groups offers unique advantages:

  • Bromo Group: Serves as a latent reactive site for post-polymerization modification via cross-coupling reactions, allowing for the grafting of other functional molecules onto the polymer backbone.

  • Cyano Group: As a strong electron-withdrawing group, it is expected to influence the electronic properties of the resulting polymer, such as increasing the oxidation potential and potentially improving electron transport characteristics.[7][8] This can lead to materials with lower-lying HOMO-LUMO levels, which is advantageous for certain electronic applications.[9][10]

We present two robust protocols for the polymerization of this compound: Chemical Oxidative Polymerization and Electrochemical Polymerization.

Protocol 1: Chemical Oxidative Polymerization

This method is a straightforward and scalable approach for producing bulk quantities of the polymer. It utilizes a chemical oxidant, typically iron(III) chloride (FeCl₃), to initiate the polymerization of the monomer.[3][4]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_monomer Dissolve Monomer in Anhydrous Solvent add_oxidant Add FeCl₃ Solution Dropwise to Monomer (0-5 °C, under N₂) prep_monomer->add_oxidant prep_oxidant Dissolve FeCl₃ in Anhydrous Solvent prep_oxidant->add_oxidant stir Stir for 24h at Room Temperature add_oxidant->stir precipitate Precipitate in Methanol stir->precipitate filter Filter the Black Precipitate precipitate->filter wash Wash with Methanol & Deionized Water filter->wash dry Dry under Vacuum wash->dry

Caption: Workflow for chemical oxidative polymerization.

  • Monomer Solution Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 1.85 g (10 mmol) of this compound in 100 mL of anhydrous chloroform.

  • Oxidant Solution Preparation: In a separate flask, dissolve 6.5 g (40 mmol) of anhydrous iron(III) chloride (FeCl₃) in 100 mL of anhydrous chloroform. Note: The monomer-to-oxidant molar ratio is a critical parameter affecting polymer properties. A 1:4 ratio is a common starting point for N-substituted pyrroles.[4]

  • Initiation of Polymerization: Cool the monomer solution to 0-5 °C using an ice bath. Slowly add the FeCl₃ solution dropwise to the stirred monomer solution over 30 minutes under a nitrogen atmosphere. A color change to dark green or black should be observed, indicating the onset of polymerization.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Isolation of the Polymer: Pour the reaction mixture into 500 mL of methanol to precipitate the polymer.

  • Purification: Collect the black polymer precipitate by vacuum filtration. Wash the polymer thoroughly with copious amounts of methanol until the filtrate is colorless to remove residual oxidant and oligomers. Subsequently, wash with deionized water to remove any remaining iron salts.

  • Drying: Dry the resulting black powder in a vacuum oven at 50 °C for 24 hours to obtain poly(this compound).

Protocol 2: Electrochemical Polymerization

Electrochemical polymerization offers precise control over the thickness and morphology of the polymer film deposited on an electrode surface.[5][6] This is particularly useful for fabricating electronic devices.

cluster_setup Cell Setup cluster_polymerization Polymerization cluster_post Post-Treatment cell Assemble 3-Electrode Cell (WE, CE, RE) electrolyte Prepare Electrolyte Solution: Monomer + Supporting Electrolyte in Acetonitrile cell->electrolyte deoxygenate Deoxygenate with N₂ electrolyte->deoxygenate connect Connect to Potentiostat deoxygenate->connect apply_potential Apply Potential (e.g., Galvanostatic or Potentiodynamic) connect->apply_potential film_growth Monitor Film Growth apply_potential->film_growth rinse Rinse Electrode with Acetonitrile film_growth->rinse dry Dry under N₂ Stream rinse->dry

Caption: Workflow for electrochemical polymerization.

  • Electrolyte Preparation: Prepare a 0.1 M solution of this compound and a 0.1 M solution of a supporting electrolyte (e.g., lithium perchlorate, LiClO₄) in anhydrous, deoxygenated acetonitrile.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. Use a platinum or glassy carbon electrode as the working electrode (WE), a platinum wire or mesh as the counter electrode (CE), and an Ag/AgCl electrode as the reference electrode (RE).

  • Deoxygenation: Purge the electrolyte solution with dry nitrogen gas for at least 15 minutes before polymerization to remove dissolved oxygen, which can interfere with the reaction. Maintain a nitrogen blanket over the solution during the experiment.

  • Electropolymerization: Connect the electrodes to a potentiostat. Polymerization can be achieved via several methods:

    • Galvanostatic: Apply a constant current density (e.g., 1 mA/cm²) for a defined period (e.g., 60 minutes).[11]

    • Potentiodynamic: Cycle the potential between, for example, -0.5 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a set number of cycles. The growth of the polymer film can be observed by the increase in current in successive cycles.

  • Film Characterization: After polymerization, a dark, adherent film should be visible on the working electrode.

  • Post-Treatment: Remove the working electrode from the cell, rinse it thoroughly with fresh acetonitrile to remove unreacted monomer and electrolyte, and dry it under a stream of nitrogen.

Application II: Synthesis of Functional Dyes and π-Conjugated Systems via Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent on the pyrrole ring is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12][13] This reaction allows for the facile formation of C-C bonds, enabling the "stitching" of the pyrrole core to other aromatic or heteroaromatic systems. This strategy is exceptionally powerful for creating:

  • Donor-Acceptor Dyes: By coupling the electron-rich pyrrole (modified by the electron-withdrawing nitrile) with another aromatic system, dyes with tailored absorption and emission properties can be synthesized for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

  • Extended π-Conjugated Molecules: The synthesis of larger, well-defined oligomers and polymers with alternating pyrrole and other aromatic units can be achieved, leading to materials with low band gaps and high charge carrier mobilities.[2]

Protocol 3: Suzuki-Miyaura Cross-Coupling for Aryl-Pyrrole Synthesis

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Pyrrole-Br 4-Bromo-1-methyl-1H- pyrrole-2-carbonitrile reaction_arrow Pd(PPh₃)₄ Base (e.g., Cs₂CO₃) Dioxane/H₂O, 90 °C Pyrrole-Br->reaction_arrow Ar-B(OH)₂ Arylboronic Acid Ar-B(OH)₂->reaction_arrow Pyrrole-Ar 4-Aryl-1-methyl-1H- pyrrole-2-carbonitrile plus1 + plus2 + reaction_arrow->Pyrrole-Ar

Caption: General scheme for Suzuki-Miyaura coupling.

  • Reaction Setup: To a Schlenk flask, add this compound (185 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equivalents), and cesium carbonate (Cs₂CO₃) (652 mg, 2.0 mmol, 2.0 equivalents).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition and Degassing: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times. Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with water (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-methyl-1H-pyrrole-2-carbonitrile derivative.

Conclusion and Future Outlook

This compound is a promising and highly adaptable platform molecule for materials science. The protocols outlined herein provide robust starting points for the synthesis of novel conductive polymers and functional π-conjugated systems. The true potential of this building block lies in the creative combination of its inherent functionalities. Future research could explore the post-polymerization functionalization of the bromo-substituted polymer, the synthesis of complex donor-acceptor-donor molecules for organic electronics, or its incorporation into larger macrocyclic structures. As the demand for sophisticated organic materials continues to grow, the strategic application of such multifunctional precursors will be paramount in driving innovation.

References

Application Notes and Protocols: A Guide to the Synthetic Utility of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Core Heterocyclic Scaffold

4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile is a specialized heterocyclic compound that serves as a pivotal building block in contemporary organic synthesis. Its structure, featuring a pyrrole ring N-methylated for stability and regiochemical control, is strategically functionalized with a bromine atom and a cyano group. This arrangement provides two distinct and reactive sites for molecular elaboration. The bromine atom at the 4-position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The carbonitrile group at the 2-position not only influences the electronic properties of the pyrrole ring but also serves as a versatile precursor for conversion into amines, amides, or carboxylic acids.

These structural attributes make this compound a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Its derivatives are explored for a range of biological activities, underscoring its importance for drug development professionals.[4] This guide provides detailed protocols and expert insights into the key reactions involving this compound, empowering researchers to leverage its full synthetic potential.

Compound Profile and Physicochemical Properties

A thorough understanding of the substrate's properties is fundamental to successful experimentation.

PropertyValueSource
CAS Number 1289207-30-2[5]
Molecular Formula C₆H₅BrN₂[6]
Molecular Weight 185.02 g/mol [6]
Appearance Solid
SMILES Cn1cc(Br)cc1C#N
InChI Key BDLUSUZCSSZHDN-UHFFFAOYSA-N

Safety, Handling, and Storage

Scientific integrity begins with safety. Adherence to proper handling protocols is non-negotiable. This compound is an acute toxin and requires careful handling.

2.1 Hazard Profile

Hazard ClassGHS CodesPrecautionary StatementsSource
Acute Toxicity, Oral H301 (Toxic if swallowed)P264, P270, P301+P310
Skin Sensitization H317 (May cause an allergic skin reaction)P261, P272, P280
Serious Eye Irritation H319 (Causes serious eye irritation)P264, P280, P305+P351+P338

2.2 Handling and Personal Protective Equipment (PPE)

  • Engineering Controls : All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment :

    • Gloves : Wear nitrile or neoprene gloves.

    • Eye Protection : Use chemical safety goggles or a face shield.[7]

    • Lab Coat : A flame-retardant lab coat is mandatory.

  • Handling Practices : Avoid creating dust. Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.

2.3 Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo substituent is the primary site for synthetic diversification, making this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The electron-rich nature of the pyrrole ring facilitates the initial oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its reliability and broad functional group tolerance in creating biaryl structures.[9] In the context of our substrate, it allows for the direct attachment of various aryl or heteroaryl moieties at the 4-position of the pyrrole ring.

Causality Behind Protocol Choices:

  • Catalyst : Pd(dppf)Cl₂ is often chosen for heteroaromatic substrates. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is bulky and electron-rich, which promotes reductive elimination and stabilizes the palladium center, often leading to higher yields.[10]

  • Base : A moderately strong base like sodium or potassium carbonate is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step. An aqueous solution is typically used to facilitate the dissolution of the base.[11][12]

  • Solvent : A mixture of an organic solvent (like dioxane or DME) and water is standard. The organic solvent solubilizes the pyrrole substrate and catalyst, while water dissolves the inorganic base.[10][11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the base (e.g., Na₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[12]

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11][12]

  • Solvent Addition : Add degassed 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe to achieve a final substrate concentration of approximately 0.1 M.[12]

  • Reaction : Heat the mixture to 80–90 °C with vigorous stirring.[10][12]

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow Visualization

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - Pyrrole (1 equiv) - Boronic Acid (1.2 equiv) - Base (2 equiv) - Pd Catalyst (3 mol%) B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2 x3) A->B C Add Degassed Solvents (e.g., Dioxane/Water) B->C D Heat to 80-90 °C with Vigorous Stirring C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to Room Temperature E->F G Dilute with EtOAc & Wash with H2O/Brine F->G H Dry Organic Layer (Na2SO4) & Concentrate G->H I Purify via Column Chromatography H->I J J I->J Characterize Pure Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Mizoroki-Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction is a powerful method for the arylation of alkenes.[13] It allows for the introduction of a vinyl group at the C4-position of the pyrrole, creating a conjugated system that is a valuable synthon for further transformations.

Causality Behind Protocol Choices:

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[13]

  • Ligand : Phosphine ligands like triphenylphosphine (PPh₃) are essential to stabilize the Pd(0) catalyst and facilitate the reaction.[13] The choice and loading of the ligand can significantly impact reaction efficiency.

  • Base : A hindered amine base, such as triethylamine (Et₃N), is typically used. Its role is to neutralize the H-X acid (HBr in this case) generated in the final step of the catalytic cycle, regenerating the Pd(0) catalyst.[13]

  • Solvent : Anhydrous, polar aprotic solvents like DMF or acetonitrile are preferred as they can solubilize the catalyst complex and reactants effectively.

Experimental Protocol: General Procedure for Heck Reaction

  • Reaction Setup : To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., PPh₃, 4 mol%).

  • Solvent and Reagent Addition : Add anhydrous, degassed solvent (e.g., DMF). Then, add the alkene (e.g., styrene or an acrylate, 1.5 equiv) followed by the base (e.g., Et₃N, 2.0 equiv) via syringe.

  • Reaction : Heat the reaction mixture to 80–120 °C. The optimal temperature can vary significantly based on the reactivity of the alkene.[14]

  • Monitoring : Monitor the reaction's progress by TLC or GC-MS.

  • Work-up : After cooling to room temperature, filter the reaction mixture through a pad of celite to remove palladium black. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Heck Reaction Catalytic Cycle

HeckCycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Alkene\nCoordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene\nCoordination Alkene Migratory\nInsertion Migratory Insertion Alkene\nCoordination->Migratory\nInsertion β-Hydride\nElimination β-Hydride Elimination Migratory\nInsertion->β-Hydride\nElimination Reductive\nElimination Reductive Elimination β-Hydride\nElimination->Reductive\nElimination Product Reductive\nElimination->Pd(0)L2 Base -H-X

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[15] This reaction enables the direct coupling of amines with the C4-position of the pyrrole ring.

Causality Behind Protocol Choices:

  • Catalyst/Ligand System : This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos or SPhos are often used in conjunction with a palladium precatalyst like Pd₂(dba)₃. This combination is highly active and promotes the challenging C-N reductive elimination step.[15]

  • Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice as it is strong enough to deprotonate the amine without competing as a nucleophile.[15]

  • Solvent : Anhydrous, non-protic solvents such as toluene or dioxane are essential to prevent quenching of the strong base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Glovebox Setup : Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to set up the reaction in a glovebox.

  • Reaction Assembly : In a vial, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv). Add this compound (1.0 equiv).

  • Reagent Addition : Add the amine (1.2 equiv) and anhydrous toluene or dioxane.

  • Reaction : Seal the vial tightly and remove it from the glovebox. Heat the mixture with stirring to 80–110 °C until the starting material is consumed, as monitored by LC-MS.[15]

  • Work-up : Cool the reaction, dilute with ethyl acetate, and quench carefully with water. Wash the organic layer with brine.

  • Purification : Dry the organic layer, concentrate, and purify by column chromatography.

Other Synthetic Transformations

While cross-coupling is its primary application, the functional groups on this compound allow for other transformations.

  • Nucleophilic Aromatic Substitution (SNAAr) : While less common than palladium-catalyzed reactions for this substrate, the bromine atom can potentially be displaced by strong nucleophiles like thiols or alkoxides under specific conditions, such as with the use of a strong base like sodium hydride.[4][16]

  • Reduction of the Nitrile Group : The cyano group can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under pressure. This opens a pathway to a different class of substituted pyrroles.[4]

Conclusion

This compound is a robust and versatile synthetic intermediate. Its true power is unlocked through palladium-catalyzed cross-coupling reactions, which provide reliable and modular access to a wide array of 4-substituted pyrrole derivatives. The protocols and insights provided in this guide are designed to serve as a strong foundation for researchers in drug discovery and materials science, enabling the efficient and strategic synthesis of novel molecular entities. As with any synthetic procedure, optimization of the outlined conditions may be necessary to achieve optimal results for specific substrate combinations.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the purification of this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A: The impurity profile depends heavily on the synthetic route. If N-Bromosuccinimide (NBS) is used for bromination, common impurities include unreacted starting material (1-methyl-1H-pyrrole-2-carbonitrile), over-brominated species (e.g., 2,5-dibromo-1-methyl-1H-pyrrole-2-carbonitrile), and reaction byproducts like succinimide.[1][2][3] The regioselectivity of bromination on the pyrrole ring can also be complex, potentially leading to isomeric impurities that are challenging to separate.[4]

Q2: What is the primary recommended purification method for this compound?

A: For gram-scale purification and effective separation of closely related impurities, column chromatography on silica gel is the most common and reliable method for bromo-pyrrole derivatives.[1][5][6] Recrystallization can be an excellent secondary step to achieve high purity if the material is a solid and a suitable solvent system can be identified.

Q3: How do I choose between normal-phase and reversed-phase chromatography?

A: The choice depends on the compound's polarity. This compound has moderate polarity (calculated LogP ≈ 1.66).[7]

  • Normal-Phase (e.g., silica gel) is generally the preferred starting point for compounds in this polarity range and is widely cited for purifying similar pyrrole derivatives.[6]

  • Reversed-Phase (e.g., C18) is a better choice for highly polar compounds that have poor mobility on silica gel or are highly soluble in polar solvents like methanol or water.[6]

Q4: My compound is a solid. Should I try recrystallization first?

A: Recrystallization is an efficient and scalable purification technique for solids. It is worth attempting a small-scale solvent screen to see if a suitable system can be found.[8][9] However, if you have a complex mixture of impurities with similar polarities, chromatography will likely be necessary to achieve initial separation.[1] A common workflow is initial purification by column chromatography followed by a final polishing step via recrystallization.

Troubleshooting Purification Workflows

This guide addresses specific issues that may arise during the purification of this compound.

Workflow Diagram: Purification Method Selection

G cluster_start cluster_analysis Initial Analysis cluster_purification Purification Strategy start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid tlc Run TLC Analysis in Hexane/Ethyl Acetate col_chrom Perform Column Chromatography (Silica Gel) tlc->col_chrom is_solid->tlc No / Complex Mixture   recryst_screen Perform Recrystallization Solvent Screen is_solid->recryst_screen  Yes final_product Pure Product col_chrom->final_product recryst_success Recrystallization Successful? recryst_screen->recryst_success recryst_success->final_product  Yes re_evaluate Re-evaluate Strategy (Consider Chromatography) recryst_success->re_evaluate No (oiling out, etc.)   re_evaluate->tlc

Caption: Decision workflow for selecting a primary purification method.

Issue 1: Streaking on TLC Plate or Column
Question Potential Cause & Explanation Recommended Solution
Why is my compound streaking or tailing on the silica gel plate/column? The pyrrole nitrogen, even when methylated, can possess a basic character. This can lead to strong, non-ideal interactions with the acidic silanol groups on the surface of silica gel, causing the compound to "streak" down the stationary phase rather than moving as a compact band.[6]1. Add a Basic Modifier: Incorporate a small amount of triethylamine (Et₃N) or pyridine (e.g., 0.1-1%) into your eluent system. This base will neutralize the acidic sites on the silica, leading to much sharper bands.[6]2. Change Stationary Phase: If streaking persists, switch to a less acidic stationary phase like neutral or basic alumina.[6]
Issue 2: Poor Separation in Column Chromatography
Question Potential Cause & Explanation Recommended Solution
I can't separate my desired product from a close-running impurity. The polarity of your product and the impurity are too similar in the chosen solvent system. This is common when trying to separate constitutional isomers or over-brominated side products.[1]1. Optimize Eluent Polarity: Test a range of solvent systems with slightly different polarities. Sometimes a less polar system provides better resolution. Aim for an Rf value of 0.2-0.4 for your target compound on TLC for the best column separation.[6]2. Use a Ternary System: Introduce a third solvent. For a hexane/ethyl acetate system, adding a small amount of dichloromethane or acetone can alter the selectivity and improve separation.[6]3. Employ Gradient Elution: Start with a less polar eluent and gradually increase the polarity during the column run. This can help separate early-eluting non-polar impurities and then effectively elute and resolve your target compound from later impurities.[6]
Issue 3: Product Decomposition during Purification
Question Potential Cause & Explanation Recommended Solution
My yield is low after column chromatography, and I see new spots on TLC. What happened? Some bromo-pyrrole derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition during the prolonged contact time of a column run.[6]1. Minimize Contact Time: Run the column as quickly as possible ("flash chromatography") without sacrificing separation.2. Deactivate Silica Gel: Prepare a slurry of silica gel in your eluent containing 1% triethylamine, and pack the column with this mixture. This neutralizes the silica surface.3. Switch to Alumina: Use neutral or basic alumina as your stationary phase to avoid the acidic environment altogether.[6]
Issue 4: Problems with Recrystallization
Question Potential Cause & Explanation Recommended Solution
My compound "oiled out" instead of forming crystals. The compound's melting point may be too low, or its solubility in the cold solvent is still too high. This is common when using solvent pairs like alcohol/water.[8][10]1. Adjust Solvent System: If using a solvent pair, try adding slightly more of the "good" solvent or choose a different pair entirely.2. Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent line can help induce nucleation.3. Reduce Solution Concentration: Start with a slightly more dilute hot solution to prevent supersaturation from occurring above the compound's melting point.
No crystals are forming, even after cooling. The solution is not supersaturated. This means either too much solvent was used, or the compound is highly soluble even in the cold solvent.1. Evaporate Solvent: Gently warm the solution or blow a stream of inert gas (N₂) over the surface to evaporate some of the solvent, then attempt to cool again.2. Add an Anti-Solvent: If using a single solvent, cautiously add a miscible "poor" solvent dropwise until the solution becomes faintly cloudy, then warm to clarify and cool slowly.[8]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying this compound on silica gel.

1. TLC Analysis & Eluent Selection:

  • Prepare several TLC chambers with different ratios of a non-polar/polar solvent system. A good starting point is Hexane/Ethyl Acetate (EtOAc).

  • Test ratios such as 9:1, 4:1, and 2:1 (Hexane:EtOAc).

  • Spot your crude material on the TLC plates and develop them.

  • The ideal eluent system will give your desired product an Rf value of approximately 0.2-0.4, with good separation from major impurities.[6]

2. Column Preparation:

  • Select a column of appropriate size (a general rule is to use 20-50 times the weight of adsorbent to the weight of your crude sample).[5]

  • Pack the column with silica gel using the selected eluent system (either as a dry pack or a wet slurry). Ensure the packing is homogeneous and free of air bubbles.[5]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. This "dry loading" method often results in better separation.

  • Carefully add the sample to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting the column with your chosen solvent system, collecting fractions in test tubes.

  • Monitor the elution process by TLC, spotting fractions to identify which ones contain your pure product.

  • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Chromatography Solvent Reference Table

This table lists common solvents in order of increasing polarity for normal-phase chromatography.

SolventPolarity IndexNotes
Hexane / Heptane0.1Standard non-polar base eluent.
Toluene2.4Can be useful for aromatic compounds.
Dichloromethane (DCM)3.1Good for dissolving a wide range of compounds.
Diethyl Ether2.8Volatile, use with care.
Ethyl Acetate (EtOAc)4.4Excellent general-purpose polar co-solvent.
Acetone5.1More polar than EtOAc.
Ethanol / Methanol4.3 / 5.1Highly polar; used in small percentages to elute very polar compounds.
Protocol 2: Purification by Recrystallization

1. Solvent Screening:

  • Place a small amount (10-20 mg) of the crude solid into several different test tubes.

  • Add a few drops of a single solvent to each tube and observe solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.[9][11]

  • Heat the tubes that showed poor solubility. A good solvent will dissolve the compound completely when hot.[11]

  • Allow the dissolved samples to cool slowly to room temperature, then in an ice bath. The solvent that produces a good yield of crystals is a suitable choice.

  • Common solvents to screen include ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexane, or pairs like ethanol/water and hexane/EtOAc.[10]

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution to remove it.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals thoroughly, for example, in a vacuum oven, to remove all residual solvent.

References

Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile, a key intermediate in the development of various active pharmaceutical ingredients.[1] The synthesis of this molecule, while conceptually straightforward, presents several challenges related to regioselectivity and reactivity that can lead to significant byproduct formation. Pyrrole's electron-rich nature makes it highly susceptible to electrophilic substitution, but this same reactivity can result in over-reaction and polymerization if not carefully controlled.[2]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common pitfalls associated with this synthesis, thereby improving yield, purity, and reproducibility.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causal chemistry behind the problems and providing actionable solutions.

Issues During Bromination of 1-methyl-1H-pyrrole-2-carbonitrile

Question: My final bromination step is producing a significant amount of a di-brominated byproduct alongside my target molecule. How can I improve selectivity for mono-bromination?

Answer: This is the most common issue encountered in this synthesis and is a direct consequence of the high reactivity of the pyrrole ring.

  • Causality: The 1-methyl group is an activating group, while the 2-carbonitrile is a deactivating group. The combined electronic effects direct bromination primarily to the C4 and C5 positions. Although the C4 position is electronically favored by the deactivating nitrile group, the overall ring system remains highly activated towards electrophiles.[3] Using a highly reactive brominating agent (like liquid Br₂) or elevated temperatures can overcome the subtle differences in activation between the C4 and C5 positions, leading to the formation of 4,5-dibromo-1-methyl-1H-pyrrole-2-carbonitrile.

  • Solutions & Optimizations:

    • Choice of Brominating Agent: Switch from molecular bromine (Br₂) to a milder, more controlled source of electrophilic bromine. N-Bromosuccinimide (NBS) is the preferred reagent as it provides a low, steady concentration of bromine, which enhances selectivity.[3]

    • Temperature Control: Perform the reaction at low temperatures. Starting at -78 °C and allowing the reaction to slowly warm to 0 °C or room temperature can significantly suppress over-bromination by reducing the reaction rate.[3]

    • Stoichiometry: Ensure precise control over the stoichiometry. Use no more than 1.0 equivalent of NBS. Even a slight excess can lead to the formation of the di-brominated byproduct.

    • Solvent: Use an anhydrous, non-reactive solvent. Tetrahydrofuran (THF) or dichloromethane (DCM) are common choices. Impurities in the solvent can sometimes react with the brominating agent, leading to inconsistent results.[3]

Question: I am observing a dark, tar-like substance forming during the bromination reaction, resulting in a very low yield. What is causing this polymerization?

Answer: Pyrrole and its electron-rich derivatives are notoriously prone to polymerization under acidic conditions.

  • Causality: The bromination reaction generates one equivalent of hydrogen bromide (HBr) as a byproduct. This strong acid can protonate the pyrrole ring, leading to acid-catalyzed polymerization and decomposition, which manifests as an insoluble, dark-colored "tar".[4]

  • Solutions & Optimizations:

    • Use a Non-Acid-Generating Brominating Agent: N-Bromosuccinimide (NBS) is advantageous here as its primary byproduct is succinimide, which is non-acidic.

    • Include a Non-Nucleophilic Base: If using a reagent that generates acid is unavoidable, consider adding a non-nucleophilic base, such as 2,6-lutidine or pyridine, to the reaction mixture to scavenge the acid as it forms.

    • Maintain Low Temperatures: As with preventing over-bromination, keeping the temperature low minimizes the rate of decomposition and polymerization side reactions.

Issues During the Synthesis of the 1-methyl-1H-pyrrole-2-carbonitrile Intermediate

Question: My Vilsmeier-Haack formylation of 1-methylpyrrole is giving a mixture of the 2- and 3-formyl isomers. How can I improve the regioselectivity?

Answer: The Vilsmeier-Haack reaction is an electrophilic substitution, and while the 2-position (alpha) of pyrrole is generally more reactive, the 3-position (beta) can also react.[5]

  • Causality: The selectivity of the Vilsmeier-Haack reaction on 1-substituted pyrroles is influenced by both steric and electronic factors.[6] While the 2-position is more electron-rich, it is also more sterically hindered by the N-methyl group. Under certain conditions, a portion of the reaction may occur at the less hindered 3-position.

  • Solutions & Optimizations:

    • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by favoring the electronically preferred pathway over the sterically preferred one.

    • Stoichiometry of Vilsmeier Reagent: Using a minimal excess of the Vilsmeier reagent (formed from POCl₃ and DMF) can help reduce the formation of the minor 3-isomer and potential di-formylated byproducts.[7]

    • Alternative Cyanation Method: To bypass the formylation step and its associated isomer issues, consider a direct cyanation method. Reacting 1-methylpyrrole with chlorosulfonyl isocyanate (CSI) followed by treatment with DMF provides a direct route to 1-methyl-1H-pyrrole-2-carbonitrile, often with high selectivity for the 2-position.[8][9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic sequence for preparing this compound?

The most logical and highest-yielding sequence is a three-step process:

  • N-Methylation: Start with pyrrole and perform N-methylation to get 1-methylpyrrole. This protects the acidic N-H proton and introduces the first substituent.

  • Cyanation/Formylation: Introduce the electron-withdrawing cyano group (or an aldehyde precursor) at the 2-position. This step is crucial as the deactivating nitrile group tempers the high reactivity of the pyrrole ring and directs the subsequent bromination to the C4 position.

  • Bromination: Perform the selective bromination of 1-methyl-1H-pyrrole-2-carbonitrile to yield the final product. Attempting to brominate 1-methylpyrrole directly would result in a mixture of polybrominated isomers and is not recommended.[2][10]

Q2: How should I purify the final product to remove isomeric or over-brominated impurities?

Column chromatography is the most effective method.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A non-polar/polar solvent system is typically used. A gradient of ethyl acetate in hexanes or heptane is a good starting point. The more polar di-brominated byproduct will have a lower Rf value (move slower on the column) than the desired mono-brominated product. The starting material, 1-methyl-1H-pyrrole-2-carbonitrile, will be the most polar and have the highest Rf.

  • Monitoring: Use Thin Layer Chromatography (TLC) to identify the optimal solvent system and monitor the column fractions. A UV lamp is effective for visualization.

Q3: Can I use a Sandmeyer reaction to introduce the nitrile group?

Yes, a Sandmeyer-type reaction is a viable, though longer, alternative.[11][12] This would involve:

  • Formylation of 1-methylpyrrole to 1-methyl-1H-pyrrole-2-carbaldehyde.

  • Conversion of the aldehyde to an oxime.

  • Reduction of the oxime to 2-amino-1-methylpyrrole.

  • Diazotization of the amine followed by a Sandmeyer reaction with CuCN to install the nitrile.[13][14]

However, this route is more complex and introduces more potential points of failure and byproduct formation compared to direct cyanation methods.

Part 3: Experimental Protocols & Data

Table 1: Comparison of Common Brominating Agents for Pyrroles
ReagentFormulaReactivitySelectivity for Mono-brominationByproductsRecommended For
BromineBr₂Very HighLow to ModerateHBr (acidic)Exhaustive bromination
N-BromosuccinimideNBSModerateHighSuccinimideSelective mono-bromination of activated rings[3]
Tetrabutylammonium TribromideTBABr₃MildVery HighTBA-BrSubstrates sensitive to acidic or radical conditions[3]
Protocol 1: Synthesis of 1-methyl-1H-pyrrole-2-carbonitrile via Direct Cyanation

This protocol is adapted from general procedures for direct cyanation of pyrroles.[8]

  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or N₂), add anhydrous acetonitrile (10 mL per 10 mmol of 1-methylpyrrole). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add chlorosulfonyl isocyanate (CSI, 1.0 eq) to the stirred solution.

  • Reactant Addition: Add 1-methylpyrrole (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour.

  • Quench: Slowly add N,N-dimethylformamide (DMF, 3.0 eq) to the reaction mixture. The reaction is typically exothermic. Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Pour the reaction mixture into ice-water. Extract the aqueous phase with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-methyl-1H-pyrrole-2-carbonitrile as a solid.

Protocol 2: Selective C4-Monobromination using NBS

This protocol is based on established methods for selective bromination of deactivated pyrroles.[3]

  • Setup: Dissolve 1-methyl-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous THF (15 mL per 10 mmol) in a flame-dried round-bottom flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 eq) in anhydrous THF (5 mL per 10 mmol). Add this solution dropwise to the cooled pyrrole solution over 20 minutes. Ensure the NBS is recrystallized from water if it appears yellow.[3]

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford pure this compound.

Part 4: Visualization of Pathways and Workflows

Diagram 1: Synthetic Pathway and Key Byproduct Junctions

Synthesis_Byproducts Pyrrole Pyrrole NMP 1-methylpyrrole Pyrrole->NMP N-Methylation Aldehyde 1-methyl-1H-pyrrole- 2-carbaldehyde NMP->Aldehyde Vilsmeier-Haack Target_Precursor 1-methyl-1H-pyrrole- 2-carbonitrile NMP->Target_Precursor Direct Cyanation (e.g., CSI/DMF) Polymer Polymerization/ Decomposition NMP->Polymer Harsh Acid P2CN Pyrrole-2-carbonitrile Aldehyde->Target_Precursor -> Nitrile Aldehyde_Isomer 3-formyl Isomer Aldehyde->Aldehyde_Isomer Side Reaction Target 4-Bromo-1-methyl-1H-pyrrole- 2-carbonitrile Target_Precursor->Target Bromination (NBS, -78°C) Target_Precursor->Polymer Strong Acid (from Br₂) Dibromo 4,5-Dibromo Byproduct Target_Precursor->Dibromo Excess NBS/ High Temp.

Caption: Synthetic routes to the target compound showing critical steps where byproducts can form.

Diagram 2: Troubleshooting Workflow for Over-Bromination

Troubleshooting_Bromination start Problem: Significant Di-bromo Byproduct Observed check_reagent 1. Check Brominating Agent: Are you using Br₂? start->check_reagent switch_nbs Action: Switch to N-Bromosuccinimide (NBS) check_reagent->switch_nbs Yes check_temp 2. Check Temperature: Is reaction > 0°C? check_reagent->check_temp No, using NBS switch_nbs->check_temp lower_temp Action: Run reaction at -78°C, slowly warm to RT check_temp->lower_temp Yes check_stoich 3. Check Stoichiometry: Are you using >1.0 eq NBS? check_temp->check_stoich No lower_temp->check_stoich use_one_eq Action: Use exactly 1.0 eq of NBS check_stoich->use_one_eq Yes success Outcome: Selective Mono-bromination Achieved check_stoich->success No use_one_eq->success

Caption: A step-by-step decision tree for diagnosing and solving issues with over-bromination.

References

Technical Support Center: Optimizing Reaction Conditions for Bromination of N-methylpyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions for the selective monobromination of N-methylpyrrole-2-carbonitrile. As researchers and drug development professionals, achieving high yield and regioselectivity is paramount. This document is designed to help you navigate the common challenges associated with this specific electrophilic aromatic substitution, grounding our recommendations in established chemical principles and field-proven experience.

Understanding the Reaction: The "Why" Behind the Protocol

The bromination of N-methylpyrrole-2-carbonitrile is a classic example of an electrophilic aromatic substitution on a substituted, electron-rich heterocycle. The pyrrole ring is highly activated towards electrophiles, which presents both an opportunity for facile reaction and a challenge in controlling selectivity.[1][2]

The key to a successful outcome lies in understanding the directing effects of the pre-existing substituents:

  • N-methyl group: An activating, electron-donating group.

  • C2-carbonitrile group (-CN): A deactivating, electron-withdrawing group.

In electrophilic substitutions of 2-substituted pyrroles, electron-withdrawing groups, such as the nitrile in our substrate, typically direct incoming electrophiles to the C4-position .[3] Therefore, the primary target molecule is 4-bromo-N-methylpyrrole-2-carbonitrile . The main challenges are preventing over-bromination (e.g., 4,5-dibromination) and minimizing the formation of the isomeric 5-bromo byproduct.[1]

Reaction Mechanism Overview

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A source of electrophilic bromine ("Br+") attacks the electron-rich C4 position of the pyrrole ring, forming a resonance-stabilized cationic intermediate (an arenium ion or sigma complex). A base then removes a proton from the C4 carbon, restoring the aromaticity of the ring and yielding the final product.

Caption: Electrophilic bromination mechanism at the C4 position.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination expected to occur at the C4 position? The C2-carbonitrile group is strongly electron-withdrawing, which deactivates the adjacent C3 and C5 positions towards electrophilic attack. Consequently, the electrophile is directed to the C4 position, which is least deactivated by the nitrile group. This directing effect is a well-established principle in pyrrole chemistry.[3]

Q2: Why is N-Bromosuccinimide (NBS) generally preferred over liquid bromine (Br₂)? Molecular bromine (Br₂) is a highly reactive brominating agent. Its use with an activated ring like pyrrole often leads to aggressive, difficult-to-control reactions, resulting in significant over-bromination and potential decomposition.[1][2] NBS is a milder, solid reagent that provides a low equilibrium concentration of bromine in the reaction mixture, allowing for a much more controlled and selective monobromination.[1][4]

Q3: What is the critical role of low temperature (e.g., -78 °C) in this protocol? The high reactivity of the pyrrole ring means the reaction is typically very fast and exothermic.[2] Performing the reaction at very low temperatures (e.g., in a dry ice/acetone bath) is crucial to moderate this reactivity.[1] Lower temperatures enhance selectivity for the desired monobromo product over di- or polybrominated species and minimize side reactions.

Q4: How should I monitor the reaction's progress effectively? Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside your starting material on a silica gel plate. A typical eluent system would be a mixture of hexane and ethyl acetate. The product should have a slightly different Rf value than the starting material. The reaction is complete when the starting material spot has been consumed. This prevents running the reaction for too long, which could increase byproduct formation.[5]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

TroubleshootingWorkflow cluster_issues Identify the Primary Issue cluster_solutions_yield Solutions for Low Yield cluster_solutions_poly Solutions for Polybromination cluster_solutions_isomers Solutions for Isomer Mixture Start Unsatisfactory Reaction Outcome LowYield Issue: Low or No Yield (Starting material remains) Start->LowYield Polybromination Issue: Multiple Products (Significant dibromo- product) Start->Polybromination Isomers Issue: Poor Regioselectivity (Mixture of 4-bromo and 5-bromo) Start->Isomers Sol_NBS 1. Check NBS Quality Recrystallize from water if yellow. LowYield->Sol_NBS Sol_Temp 1. Lower Temperature Maintain at -78°C during addition. Polybromination->Sol_Temp Sol_Agent 1. Screen Reagents Try TBABr₃ as an alternative to NBS. Isomers->Sol_Agent Sol_Solvent 2. Use Anhydrous Solvent Ensure THF/DCM is dry. Sol_NBS->Sol_Solvent Sol_Time 3. Monitor by TLC Ensure reaction runs to completion. Sol_Solvent->Sol_Time Sol_Addition 2. Slow Reagent Addition Add NBS solution dropwise over 30-60 min. Sol_Temp->Sol_Addition Sol_Equiv 3. Check Stoichiometry Use precisely 0.95-1.0 equivalents of NBS. Sol_Addition->Sol_Equiv Sol_Solvent2 2. Vary Solvent Compare THF vs. Dichloromethane. Sol_Agent->Sol_Solvent2

Caption: Troubleshooting workflow for bromination optimization.

Issue 1: My reaction yielded very little product, and I recovered mostly starting material.

  • Possible Cause: Your N-Bromosuccinimide (NBS) may have degraded. Over time, or with exposure to light and moisture, NBS can decompose. A yellow or brownish color is an indicator of degradation, whereas pure NBS is a white crystalline solid.[1][5]

  • Solution: Recrystallize the NBS from water before use to ensure high purity and reactivity.[1] Store the purified reagent in a cool, dark, and dry place.

  • Possible Cause: Your solvent was not anhydrous. Water in the solvent can react with NBS and quench the reaction.

  • Solution: Always use high-purity, anhydrous solvents like THF or DCM. If you are unsure of the quality, use a freshly opened bottle or dry the solvent using appropriate methods (e.g., distillation from sodium/benzophenone for THF).

Issue 2: My NMR shows significant amounts of a dibrominated product.

  • Possible Cause: The reaction temperature was too high, or the brominating agent was added too quickly. This leads to poor control over the highly activated pyrrole system, causing a second bromination to occur before all the starting material has reacted once.[1]

  • Solution:

    • Temperature Control: Ensure your reaction flask is fully submerged in a well-maintained dry ice/acetone bath (-78 °C) throughout the addition of NBS.[5]

    • Slow Addition: Dissolve the NBS in anhydrous THF or DCM and add it dropwise to the cooled solution of your pyrrole over 30-60 minutes. This maintains a low concentration of the brominating agent, favoring monobromination.[5]

Issue 3: I obtained a mixture of 4-bromo and 5-bromo isomers that are difficult to separate.

  • Possible Cause: While the C2-nitrile group strongly favors C4-bromination, the selectivity is not always absolute. The specific reagent and solvent system can influence the isomer ratio.[3]

  • Solution:

    • Screen Brominating Agents: While NBS is a good starting point, consider trying an alternative mild brominating agent like Tetrabutylammonium Tribromide (TBABr₃). Different reagents can exhibit different steric and electronic profiles, potentially improving regioselectivity.[3]

    • Vary the Solvent: The polarity of the solvent can subtly influence the transition state of the electrophilic attack. If you are using THF, try running a small-scale reaction in DCM to see if it improves the 4-bromo:5-bromo ratio.

Data Presentation: Comparison of Brominating Agents

The choice of brominating agent is the most critical parameter for controlling selectivity. The following table summarizes the expected outcomes based on established principles.

Brominating AgentReactivityTypical ConditionsExpected Major ProductCommon ByproductsReference
N-Bromosuccinimide (NBS) MildTHF or DCM, -78 °C to 0 °C4-bromo-N-methylpyrrole-2-carbonitrile5-bromo isomer, 4,5-dibromo product (if not cold)[1],[4]
Tetrabutylammonium Tribromide (TBABr₃) MildTHF, room temp.4-bromo-N-methylpyrrole-2-carbonitrile5-bromo isomer[1],[3]
**Molecular Bromine (Br₂) **HighVarious, often low temp.Mixture of isomersSignificant polybromination, potential decomposition[1],[4]
DMSO/HBr System MildDMSO, room temp.4-bromo-N-methylpyrrole-2-carbonitrile5-bromo isomer[6],[7]

Recommended Experimental Protocol

This protocol details a robust method for the selective monobromination of N-methylpyrrole-2-carbonitrile using NBS.

Materials:

  • N-methylpyrrole-2-carbonitrile (1.0 eq.)

  • N-Bromosuccinimide (NBS), freshly recrystallized (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexane for extraction and chromatography

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve N-methylpyrrole-2-carbonitrile (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.[5]

  • Reagent Addition: In a separate flask, dissolve NBS (1.0 eq.) in a minimal amount of anhydrous THF. Add this NBS solution dropwise to the cooled pyrrole solution over a period of 30-60 minutes. Use a syringe pump for best control.[5]

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the progress by TLC every 30 minutes. Once the starting material is consumed (typically 1-2 hours), the reaction is complete.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate directly to the cold flask to destroy any excess NBS or bromine.[1]

  • Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to isolate the pure 4-bromo-N-methylpyrrole-2-carbonitrile.[5]

References

Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile, a key intermediate in the development of various active pharmaceutical ingredients.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges, particularly the issue of low reaction yields.

Introduction to the Synthesis and Its Challenges

The target molecule, this compound, is synthesized via an electrophilic bromination of its precursor, 1-methyl-1H-pyrrole-2-carbonitrile. The pyrrole ring is an electron-rich heterocycle, making it highly reactive towards electrophiles.[4] This high reactivity, while facilitating the reaction, is also the primary source of challenges. Key issues include:

  • Over-bromination: The activated ring can easily react with more than one equivalent of bromine, leading to di- or tri-brominated byproducts.[4]

  • Regioselectivity Issues: While the 2-cyano group is "meta-directing" (to the 4-position), substitution can sometimes occur at the C5 position, resulting in a mixture of isomers.[4][5]

  • Substrate/Product Instability: The pyrrole ring can be sensitive to highly acidic conditions, potentially leading to polymerization or degradation.[4]

  • Reagent Purity: The quality of the brominating agent, particularly N-Bromosuccinimide (NBS), is critical for success.[4]

This guide will address these issues systematically to help you optimize your synthesis for higher yields and purity.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is designed as a first-response guide when your reaction does not perform as expected. Identify your primary symptom and explore the potential causes and recommended solutions.

Symptom Possible Cause(s) Recommended Solution(s)
1. Low or No Product Formation (TLC/LC-MS Analysis) a. Degraded N-Bromosuccinimide (NBS): NBS can decompose over time, especially if it appears yellow or brown.[4][6]a. Recrystallize NBS: Purify NBS from hot water (e.g., 10 g in 100 mL at 90-95°C) before use to ensure it is a white crystalline solid.[4][7] Store in a refrigerator.[6]
b. Incorrect Reaction Temperature: Temperature control is crucial. Temperatures that are too high can cause rapid, uncontrolled reactions and byproduct formation, while temperatures that are too low may prevent the reaction from starting.b. Optimize Temperature: For this substrate, a low starting temperature (e.g., -78 °C with a dry ice/acetone bath) is recommended to control the initial exothermic reaction, followed by a slow warming to room temperature.[4]
c. Solvent Impurities/Moisture: Anhydrous conditions are important. Water can hydrolyze the product or react with the reagents.[6]c. Use Anhydrous Solvents: Ensure solvents like Tetrahydrofuran (THF) are freshly distilled or from a sealed, dry source. Flame-dry glassware and run the reaction under an inert atmosphere (Nitrogen or Argon).[4]
2. Multiple Product Spots on TLC (Poor Selectivity) a. Over-bromination: Using too much brominating agent or a agent that is too reactive (like Br₂) can lead to multiple bromines being added to the pyrrole ring.[4]a. Control Stoichiometry & Reagent Choice: Use exactly 1.0 equivalent of high-purity NBS. Avoid molecular bromine (Br₂). Consider alternative mild brominating agents like Tetrabutylammonium Tribromide (TBABr₃) if issues persist.[4]
b. Formation of C5-Bromo Isomer: The directing effect of the C2-cyano group may not be sufficient to achieve perfect regioselectivity, leading to a mixture of 4-bromo and 5-bromo isomers.b. Modify Reaction Conditions: Lowering the reaction temperature can enhance selectivity. Perform the dropwise addition of the NBS solution over a longer period at -78 °C to maintain control.[4]
3. Dark, Tarry Reaction Mixture (Decomposition) a. Acid-Catalyzed Polymerization: HBr is a byproduct of the reaction with NBS. Its accumulation can create an acidic environment that degrades the electron-rich pyrrole starting material or product.[4]a. Add a Non-Nucleophilic Base: Consider adding a small amount of a non-nucleophilic base like pyridine or 2,6-lutidine to the reaction mixture to scavenge the generated acid. Alternatively, adding barium carbonate can help maintain acid-free conditions.[6]
b. Reaction Temperature Too High: Excessive heat accelerates decomposition pathways.b. Maintain Low Temperature: Ensure the reaction is adequately cooled throughout the addition of the brominating agent.[4]
Troubleshooting Flowchart

The following diagram provides a logical workflow for diagnosing issues with the synthesis.

G start Start: Low Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->check_tlc node_sm Is Starting Material (SM) Largely Unconsumed? check_tlc->node_sm node_multiple Are Multiple New Spots (Besides Product & SM) Present? node_sm->node_multiple  No cause_reagent Potential Cause: Inactive Brominating Agent or Reaction Conditions Too Mild node_sm->cause_reagent  Yes node_tar Is the Mixture Dark/Tarry? node_multiple->node_tar  No cause_over Potential Cause: Over-bromination or Isomer Formation node_multiple->cause_over  Yes cause_decomp Potential Cause: Acid-Catalyzed Decomposition node_tar->cause_decomp  Yes end_node Implement Solution & Re-run Reaction node_tar->end_node  No (Consult Further) solution_reagent Solution: 1. Recrystallize NBS. 2. Verify anhydrous conditions. 3. Allow longer reaction time or slow warm-up to RT. cause_reagent->solution_reagent solution_over Solution: 1. Use exactly 1.0 eq. NBS. 2. Lower reaction temperature (-78°C). 3. Slow down NBS addition. cause_over->solution_over solution_decomp Solution: 1. Add a non-nucleophilic base. 2. Ensure rigorous temperature control. cause_decomp->solution_decomp solution_reagent->end_node solution_over->end_node solution_decomp->end_node

Caption: Troubleshooting workflow for low-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂) for this synthesis? NBS is a milder and more selective brominating agent.[4] Molecular bromine is highly reactive and tends to cause over-bromination with electron-rich systems like pyrroles.[4] NBS provides a low, steady concentration of electrophilic bromine, which allows for much greater control over the reaction to achieve mono-bromination.[8]

Q2: My starting material, 1-methyl-1H-pyrrole-2-carbonitrile, is not commercially available. How can I prepare it? It can be prepared from 1-methyl-2-pyrrolecarboxaldehyde. The aldehyde is first converted to an aldoxime, which is then dehydrated to form the nitrile. This is a standard transformation in organic synthesis.[5]

Q3: At which position does bromination preferentially occur on the 1-methyl-pyrrole ring and why? For pyrrole itself, electrophilic substitution occurs preferentially at the C2 (alpha) position because the intermediate cation is better stabilized by resonance.[4] However, in our substrate, the C2 position is already substituted with a cyano group. The C2-cyano and N1-methyl groups direct the incoming electrophile (bromine) to the C4 position.

Q4: How do I properly quench and work up the reaction? Upon completion (as monitored by TLC), the reaction should be quenched by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[4] This will react with and neutralize any remaining active bromine species. Afterward, the mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.[4]

Q5: What is the best way to purify the final product? The crude product should be purified by column chromatography on silica gel.[4] A gradient of ethyl acetate in hexanes is a common solvent system for eluting compounds of this polarity. The exact ratio should be determined by TLC analysis first.

Optimized Experimental Protocol

This protocol is designed to maximize the yield and purity of this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 1-methyl-1H-pyrrole- 2-carbonitrile (1.0 eq) in anhydrous THF under N2 prep2 Cool solution to -78°C (Dry Ice/Acetone Bath) prep1->prep2 reac1 Add solution of recrystallized NBS (1.0 eq) in anhydrous THF dropwise over 20 min prep2->reac1 reac2 Stir at -78°C for 1 hr reac1->reac2 reac3 Warm slowly to room temp. and stir for 2-4 hrs reac2->reac3 reac4 Monitor by TLC until starting material is consumed reac3->reac4 work1 Quench with sat. Na2S2O3 (aq) reac4->work1 work2 Extract with Ethyl Acetate (3x) work1->work2 work3 Wash organic layers with brine, dry (Na2SO4) work2->work3 work4 Concentrate under reduced pressure work3->work4 work5 Purify by silica gel column chromatography work4->work5

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology
  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, dissolve 1-methyl-1H-pyrrole-2-carbonitrile (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).[4]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[4]

  • Reagent Addition: In a separate flask, dissolve freshly recrystallized N-Bromosuccinimide (NBS, 1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the cooled pyrrole solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.[4]

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour. Afterward, remove the cooling bath and allow the mixture to warm slowly to room temperature. Continue stirring for an additional 2-4 hours.[4]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Transfer the mixture to a separatory funnel, add water (20 mL), and extract with ethyl acetate (3 x 15 mL).[4]

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate. After filtering, concentrate the solution under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final product.[4]

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. This resource is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling brominated heterocycles. Heterocyclic compounds are foundational in medicinal chemistry, yet their successful functionalization via Suzuki coupling is often challenging due to their unique electronic and steric properties.[1][2][3]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into why reactions may fail and how to systematically troubleshoot them. Every recommendation is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common initial problems encountered when performing Suzuki coupling with brominated heterocycles.

Q1: My Suzuki coupling reaction is not working at all, or I'm seeing very low conversion of my starting material. What are the first things I should check?

A1: When a Suzuki coupling fails to initiate, it's crucial to systematically verify the integrity of your reaction setup and reagents. Start with these fundamental checks:

  • Catalyst Activity: The heart of the reaction is the active Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[4] Ensure your palladium source is from a reliable vendor and has been stored correctly. For sensitive or challenging couplings, consider using air- and moisture-stable pre-formed Pd(0) catalysts (e.g., Pd(PPh₃)₄) or modern palladacycle precatalysts (like G3 or G4 precatalysts) which are designed for efficient activation.

  • Inert Atmosphere: Oxygen can be detrimental to the reaction. It can oxidize the active Pd(0) catalyst to inactive palladium black and promote the unwanted homocoupling of your boronic acid partner.[1][4] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that your solvents have been thoroughly degassed. This can be achieved by sparging the solvent with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.[5][6]

  • Reagent Purity: Verify the purity of your brominated heterocycle and your boronic acid or ester. Boronic acids, in particular, can degrade over time, especially if they are electron-rich or sensitive to moisture.[4][6] It's good practice to use freshly purchased or recently purified reagents.

Q2: My starting material is being consumed, but I'm getting a complex mixture of products with low yield of the desired compound. What are the likely side reactions?

A2: If your starting materials are reacting but not forming the desired product, several common side reactions are likely culprits:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom from a proton source (often water). This is a very common issue, especially with electron-rich or heteroaryl boronic acids.[3][4][5]

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or if the desired cross-coupling is slow.[1][5]

  • Dehalogenation: The brominated heterocycle can lose its bromine atom, which is replaced by a hydrogen. This can occur after the initial oxidative addition step.[1][7]

Q3: I'm working with a nitrogen-containing heterocycle (like a pyridine or indole) and the reaction is sluggish. Why is this happening?

A3: Nitrogen atoms in heterocycles are Lewis basic and can coordinate to the palladium catalyst. This coordination can "poison" or deactivate the catalyst, slowing down or completely inhibiting the reaction.[1][3][8] For N-H containing heterocycles like indoles or pyrroles, the acidic proton can also interfere with the basic conditions required for the reaction.[7][8]

In-Depth Troubleshooting Guides

Problem 1: Low Yield and Incomplete Conversion

When facing low yields, a systematic optimization of the reaction parameters is necessary. The interplay between the catalyst, ligand, base, and solvent is critical for success.

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient for challenging brominated heterocycles, especially those that are electron-rich or sterically hindered.[5] The oxidative addition of the Pd(0) to the C-Br bond is often the rate-limiting step.[5] To overcome this, you need a more robust catalyst system.

    • Expertise & Experience: Switch to a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) paired with a specialized phosphine ligand. Bulky, electron-rich phosphine ligands are known to promote the oxidative addition step and facilitate the final reductive elimination.[1][9]

    • Authoritative Grounding: Ligands such as SPhos, XPhos, and RuPhos (Buchwald-type ligands) or bulky trialkylphosphines like P(t-Bu)₃ have proven highly effective for coupling challenging substrates, including heteroaryl chlorides.[10][11]

  • The Critical Role of the Base: The base is not just a passive component; it plays a crucial role in the transmetalation step by activating the boronic acid.[12]

    • Trustworthiness: The choice of base must be carefully considered. Strong bases like K₃PO₄ are often effective, but they can also promote protodeboronation, especially in the presence of water.[4][5] For base-sensitive substrates, weaker bases like K₂CO₃ or even KF may be more suitable.[4][12]

    • Data Presentation:

BaseStrengthCommon SolventsNotes
K₃PO₄StrongDioxane, Toluene, THFOften provides high reaction rates but can increase risk of protodeboronation.[4][5]
K₂CO₃ModerateDioxane/H₂O, MeCN/H₂OA good starting point for many couplings; generally well-tolerated.[6]
Cs₂CO₃StrongDioxane, TolueneOften used for difficult couplings; its solubility can be beneficial.[13]
KFWeakAnhydrous THFUseful for substrates with base-labile functional groups.[12]
  • Solvent System Optimization: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

    • Expertise & Experience: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, THF/H₂O) is common, as water helps to dissolve the inorganic base. However, for substrates prone to protodeboronation, anhydrous conditions are highly recommended.[3][4][5]

    • Authoritative Grounding: Anhydrous solvent systems using soluble organic bases like potassium trimethylsilanolate (TMSOK) have been developed for particularly challenging heteroaryl-heteroaryl couplings.[3]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition Transmetalation_Complex Ar-Pd(II)-Ar'L₂ OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_Complex->Product Boronate Ar'-B(OH)₃⁻ Boronate->Transmetalation_Complex Base Base (e.g., K₃PO₄) Boronic_Acid Ar'-B(OH)₂ Base->Boronic_Acid Boronic_Acid->Boronate Aryl_Bromide Ar-Br Aryl_Bromide->OA_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][5]

Problem 2: Significant Protodeboronation

This side reaction is a major cause of low yields, as it consumes the boronic acid nucleophile non-productively.

  • Switch to a Boronic Ester: Boronic acids can be converted to more stable derivatives, such as pinacol boronic esters (Bpins). These esters are more resistant to protodeboronation and are cleaved in situ during the reaction.[5][14]

  • Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to a rigorously anhydrous solvent and using a dry, finely powdered base can significantly suppress protodeboronation.[3][4]

  • Use a Milder Base: As mentioned, strong bases can accelerate protodeboronation. Experiment with weaker bases like KF or K₂CO₃.[4]

  • Add a Lewis Acidic Additive: For heteroaryl couplings where catalyst poisoning is also a concern, additives like trimethyl borate can buffer the reaction and prevent catalyst deactivation, which in turn can lead to a more efficient reaction that outcompetes protodeboronation.[3]

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the brominated heterocycle (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4]

  • Inerting: Seal the flask and perform at least three vacuum/backfill cycles with Argon or Nitrogen to ensure an oxygen-free environment.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene) via syringe.[5]

  • Reaction: Heat the reaction to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[5]

Problem 3: Catalyst Poisoning and Deactivation with Nitrogen-Containing Heterocycles

The Lewis basicity of nitrogen atoms in many heterocycles is a persistent challenge.

Troubleshooting_N_Heterocycles Start Sluggish reaction with N-heterocycle? Increase_Loading Increase catalyst/ligand loading (e.g., 5 mol%) Start->Increase_Loading Switch_Ligand Switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos) Increase_Loading->Switch_Ligand Still slow? Is_NH Does the heterocycle have an N-H proton? Switch_Ligand->Is_NH Still slow? Protect_NH Protect N-H group (e.g., with BOC, SEM) Success Reaction Improved Protect_NH->Success Anhydrous Use anhydrous conditions with a soluble base Anhydrous->Success Is_NH->Protect_NH Yes Is_NH->Anhydrous No

Caption: Decision-making workflow for N-heterocycle Suzuki couplings.

  • Increase Catalyst Loading: A straightforward first step is to increase the catalyst and ligand loading to compensate for the amount that may be deactivated by coordination.

  • Use Robust Ligands: Bulky, electron-rich ligands (like Buchwald-type ligands) can sometimes mitigate the effects of catalyst poisoning by creating a more stable and reactive catalytic complex that is less susceptible to inhibition.[15]

  • Protecting Groups: For heterocycles with an acidic N-H proton (e.g., indoles, pyrroles), using a protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent deprotonation by the base and may also reduce catalyst poisoning.[7] It's important to note that some protecting groups, like Boc, can sometimes be cleaved under the reaction conditions.[7]

References

Preventing debromination of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile (Compound 1 ). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unintended loss of the bromine substituent—a process known as debromination or hydrodehalogenation—is a frequently encountered side reaction that can derail a synthetic sequence, reduce yields, and complicate purification.

This guide provides in-depth, troubleshooting-focused answers to common questions regarding the stability and reactivity of Compound 1 , drawing from established principles in heterocyclic and organometallic chemistry. Our goal is to equip you with the expert knowledge and practical protocols needed to anticipate and prevent unwanted debromination, ensuring the integrity of your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My analysis (NMR, LC-MS) shows the presence of 1-methyl-1H-pyrrole-2-carbonitrile. What is causing this debromination?

Answer: The appearance of the debrominated analogue, 1-methyl-1H-pyrrole-2-carbonitrile, indicates that the C4-Br bond is being cleaved and replaced by a C-H bond. This is a common issue with aryl and heteroaryl halides and can be initiated through several distinct chemical pathways. Understanding the underlying mechanism is the first step to mitigating the problem.

The C-Br bond on the pyrrole ring, while robust enough for many transformations, is susceptible under specific conditions:

  • Reductive Cleavage: This is the most frequent cause. The C-Br bond can be cleaved by a formal reduction. This can be intentional, but when it's a side reaction, it's often due to overlooked sources of hydride or hydrogen. Common culprits include catalytic hydrogenation conditions (e.g., residual palladium catalyst from a previous step combined with a hydrogen source) or the use of strong reducing agents.[1][2] Bromides are known to be reduced more readily than chlorides under such conditions.[3]

  • Protonolysis of Organometallic Intermediates: If you are performing a metal-halogen exchange (e.g., with n-BuLi or Grignard reagents) or forming an organopalladium intermediate during a cross-coupling reaction, the resulting organometallic species is a very strong base. If this intermediate encounters a proton source—even trace amounts of water, alcohols, or acidic protons on other reagents—it will be rapidly quenched, leading to the debrominated product.

  • Radical Pathways: Under certain conditions, such as exposure to UV light or radical initiators, a radical-mediated dehalogenation can occur.[1][4] This is generally less common in standard laboratory settings unless specific reagents or photochemical conditions are employed.

The key to prevention is to rigorously identify and eliminate the specific initiator for the debromination pathway present in your unique experimental setup.

FAQ 2: I am attempting a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) and observing significant debromination. How can I optimize my reaction to favor C-C bond formation?

Answer: This is a classic challenge in cross-coupling chemistry. The desired catalytic cycle, which leads to your coupled product, competes with a parasitic cycle that leads to hydrodehalogenation.

The primary cause is often the premature collapse of the key organopalladium(II) intermediate (Ar-Pd-X) back to a Pd(0) species via a reductive pathway before transmetalation or migratory insertion can occur.

ParameterPotential ProblemRecommended Solution
Solvent/Reagents Presence of trace water or other protic impurities.Use anhydrous solvents and reagents. Degas the solvent thoroughly via sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.
Base The base itself or its conjugate acid may act as a proton source. Some bases can promote catalyst decomposition.For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often effective and less prone to causing side reactions than aqueous Na₂CO₃. Ensure the base is anhydrous if possible.
Ligand The ligand may not provide sufficient steric bulk or electron density to stabilize the Pd intermediate, leading to faster side reactions.For electron-rich pyrroles, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can accelerate the desired oxidative addition and transmetalation steps, outcompeting the debromination pathway.
Palladium Precursor Certain Pd(II) precursors require an in-situ reduction step that can generate hydrides.Using a stable Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be beneficial, though Pd(OAc)₂ is generally robust when paired with appropriate ligands.
Atmosphere Ingress of oxygen or moisture.Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire setup, reaction, and workup. Use Schlenk techniques or a glovebox.

The diagram below illustrates the Suzuki coupling cycle and where the unwanted debromination side-reaction typically occurs.

Suzuki_Debromination pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add + Ar-Br pd_intermediate Ar-Pd(II)-Br(L_n) oxidative_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal + R-B(OR)₂ debrom_path Protonolysis pd_intermediate->debrom_path pd_coupled Ar-Pd(II)-R(L_n) transmetal->pd_coupled reductive_elim Reductive Elimination pd_coupled->reductive_elim reductive_elim->pd0 Reforms Catalyst product Ar-R (Product) reductive_elim->product proton_source Proton Source (H₂O, ROH, etc.) proton_source->debrom_path debrom_product Ar-H (Debrominated) debrom_path->pd0 Reforms Catalyst debrom_path->debrom_product

Caption: Fig 1. Suzuki Cycle vs. Debromination Pathway.

This protocol is designed to minimize debromination by ensuring anhydrous conditions and using a modern ligand system.

  • Preparation: In a glovebox or under a strong flow of Argon, add this compound (1.0 equiv), the boronic acid or ester partner (1.2 equiv), and anhydrous K₃PO₄ (2.5 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: In the same flask, add the Palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M concentration) via cannula or syringe.

  • Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS, ensuring you have a standard of the debrominated byproduct for comparison.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench by adding water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

FAQ 3: I am trying to perform a lithium-halogen exchange with n-BuLi to generate an anion for subsequent reaction with an electrophile, but I'm only recovering the debrominated starting material. What is happening?

Answer: This is a very common outcome when performing metal-halogen exchange. The intermediate you are generating, 4-lithio-1-methyl-1H-pyrrole-2-carbonitrile, is an extremely powerful base. The debrominated product you are isolating is the result of this intermediate being quenched by a proton source before it has a chance to react with your intended electrophile.

  • Anhydrous Conditions are Paramount: The single most important factor is the complete exclusion of water. All glassware must be rigorously flame-dried or oven-dried. Solvents (typically THF or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or taken from a commercial anhydrous solvent system.

  • Temperature Control: Lithium-halogen exchange is extremely fast, even at low temperatures. Performing the reaction at -78 °C (dry ice/acetone bath) is standard practice.[5] This low temperature minimizes side reactions and decomposition of the organolithium species.

  • Inert Atmosphere: As with cross-coupling, a strict inert atmosphere of Argon or Nitrogen is mandatory to prevent quenching by atmospheric moisture and oxygen.[6]

  • Reagent Quality: The concentration of commercial n-BuLi solutions can decrease over time. It is crucial to titrate your n-BuLi solution periodically to know its exact molarity for accurate stoichiometry.

  • Addition Order: Always add the n-BuLi solution slowly to the solution of your bromopyrrole at -78 °C. After a short stirring period (5-15 minutes is often sufficient), add the electrophile to the freshly generated organolithium species at the same low temperature.

The diagram below shows the critical branch point between productive reaction and unwanted debromination.

Lithiation_Pathway start Ar-Br (Compound 1) lithiation Br/Li Exchange (+ n-BuLi, -78°C) start->lithiation intermediate Ar-Li (Organolithium Intermediate) lithiation->intermediate electrophile Electrophile (E+) intermediate->electrophile Desired Path proton_source Proton Source (H+) (e.g., trace H₂O) intermediate->proton_source Undesired Path (Protonolysis) desired_product Ar-E (Desired Product) electrophile->desired_product undesired_product Ar-H (Debrominated Product) proton_source->undesired_product

Caption: Fig 2. Lithiation: Desired Electrophilic Quench vs. Protonolysis.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Initial Cooldown: Place the flask under a positive pressure of inert gas. Dissolve this compound (1.0 equiv) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: While maintaining the temperature at -78 °C, add a titrated solution of n-BuLi (1.05 equiv) dropwise via syringe over 5-10 minutes. The solution may change color. Stir the mixture at -78 °C for an additional 15 minutes.

  • Electrophilic Quench: Add your desired electrophile (1.1 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.

  • Warming & Quench: Continue stirring at -78 °C for 1-2 hours (or as determined by reaction optimization), then allow the reaction to warm slowly to room temperature. Quench the reaction carefully by adding a saturated aqueous solution of NH₄Cl.

  • Workup & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

FAQ 4: Could my purification or storage methods be causing debromination?

Answer: Yes, although less common, post-reaction handling can introduce debromination.

  • Purification: If you use a palladium-based reagent in your reaction, failure to remove it completely can be problematic. For instance, if residual palladium is carried into a purification step involving alcoholic solvents (e.g., methanol, ethanol in a chromatography eluent), it can facilitate a catalytic transfer hydrogenation reaction, where the alcohol serves as the hydrogen donor, leading to debromination.[2]

  • Storage: The compound is generally stable. However, like many halogenated heterocycles, prolonged exposure to strong light and air is not advisable. For long-term storage, keep the compound in an amber vial, preferably under an inert atmosphere, and store it in a cool, dark place.[7]

References

Validation & Comparative

1H and 13C NMR analysis of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Authored by a Senior Application Scientist

This guide offers an in-depth comparison and analysis of the nuclear magnetic resonance (NMR) spectra of this compound, a key heterocyclic building block in medicinal chemistry and materials science.[1] As researchers and professionals in drug development, the unambiguous structural confirmation of such intermediates is paramount. This document provides not only the expected spectral data but also the underlying scientific rationale for the observed chemical shifts and coupling patterns, grounded in the fundamental principles of NMR spectroscopy.

The structural elucidation of substituted pyrroles is a critical task, given their prevalence in pharmaceuticals and natural products.[2] NMR spectroscopy stands as the most powerful tool for this purpose, offering a detailed fingerprint of the molecular structure.[3] This guide will dissect the ¹H and ¹³C NMR spectra of the title compound, compare it with simpler pyrrole derivatives to understand substituent effects, and provide robust experimental protocols for data acquisition.

Core Principles: Substituent Effects on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic heterocycle.[2] The chemical shifts of its protons and carbons are highly sensitive to the electronic effects of substituents. In this compound, three substituents modulate the electronic environment of the pyrrole core:

  • N-Methyl (-CH₃) Group : This group is weakly electron-donating through an inductive effect, slightly increasing the electron density of the ring.

  • 2-Cyano (-C≡N) Group : The nitrile group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the nitrogen atom and its ability to participate in resonance.[4] This effect strongly deshields nearby nuclei, shifting their NMR signals downfield (to a higher ppm value).

  • 4-Bromo (-Br) Group : Halogens exert a dual electronic effect. They are strongly electron-withdrawing by induction but weakly electron-donating by resonance. For bromine, the inductive effect typically dominates, leading to a net deshielding of adjacent protons and carbons.[5]

The interplay of these effects results in a unique and predictable NMR spectrum for this compound.

Caption: Structure of this compound with atom numbering.

Experimental Protocols for High-Fidelity NMR Data Acquisition

Obtaining high-quality, reproducible NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[2]

Step-by-Step Sample Preparation
  • Ensure Sample Purity: The analyte should be of high purity to prevent signals from impurities that could complicate spectral interpretation.

  • Select Deuterated Solvent: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube.[4] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2]

  • Homogenize the Solution: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

Recommended Spectrometer Parameters

The following are robust starting parameters for acquiring routine ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

Parameter¹H NMR Acquisition¹³C NMR AcquisitionCausality & Rationale
Pulse Angle 90°30-45°A smaller pulse angle for ¹³C NMR allows for a shorter relaxation delay, as full relaxation is not required between scans, improving time efficiency.
Spectral Width 12-16 ppm200-220 ppmThis range ensures all expected proton and carbon signals, from aliphatic to aromatic and nitrile carbons, are captured.
Acquisition Time (AQ) 1-2 seconds1-2 secondsDefines the duration of signal detection, which impacts digital resolution.[2]
Relaxation Delay (D1) 1-2 seconds2 secondsAllows for spin-lattice relaxation between pulses, preventing signal saturation, especially for quaternary carbons in ¹³C NMR.[2]
Number of Scans (NS) 8-161024 or moreA higher number of scans is required for ¹³C NMR to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[4][6]
Decoupling N/AProton Broadband DecouplingThis simplifies the ¹³C spectrum by removing ¹H-¹³C couplings, resulting in a single sharp peak for each unique carbon atom.[2]
Data Processing Workflow

The raw data, or Free Induction Decay (FID), is converted into a readable spectrum through a standard computational process.[4]

Caption: Standard workflow for processing raw NMR data into a final spectrum.

¹H NMR Spectral Analysis: A Predictive Guide

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of non-equivalent protons.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
N-CH₃ ~3.8 - 4.0Singlet (s)3HThe methyl group is attached to a nitrogen atom within an aromatic ring, placing it in this characteristic region. It is a singlet as there are no adjacent protons to couple with.
H-5 ~6.9 - 7.1Doublet (d)1HThis proton is deshielded by the adjacent electronegative bromine at C-4. It appears as a doublet due to a small four-bond coupling (⁴J) to H-3.
H-3 ~7.1 - 7.3Doublet (d)1HThis proton experiences strong deshielding from the adjacent electron-withdrawing nitrile group at C-2, shifting it furthest downfield. It appears as a doublet due to coupling with H-5.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals, one for each carbon atom in the molecule.

Signal AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 SignalRationale for Chemical Shift
N-CH₃ ~35 - 40Positive (CH₃)Typical range for an N-methyl group on a heterocyclic ring.
C-4 ~95 - 100No Signal (Quaternary C)The carbon atom directly bonded to bromine is significantly shifted. The "heavy atom effect" of bromine can sometimes cause an upfield shift, but the inductive effect is also at play. This carbon is quaternary.
C-2 ~105 - 110No Signal (Quaternary C)This is a quaternary carbon attached to the electron-withdrawing nitrile group.
-C≡N ~115 - 120No Signal (Quaternary C)The nitrile carbon has a highly characteristic chemical shift in this downfield region.[4]
C-5 ~125 - 130Positive (CH)This methine carbon is part of the aromatic ring and is deshielded by the adjacent nitrogen and bromine atoms.
C-3 ~130 - 135Positive (CH)This methine carbon is adjacent to two electron-withdrawing groups (at C-2 and C-4), resulting in a significant downfield shift.

Comparative Data: Understanding Substituent Contributions

To fully appreciate the electronic impact of the bromo and cyano substituents, it is instructive to compare the predicted chemical shifts with those of simpler pyrrole derivatives.

CompoundH-3 / H-4 (ppm)H-2 / H-5 (ppm)C-3 / C-4 (ppm)C-2 / C-5 (ppm)Reference
Pyrrole ~6.22~6.82~108.2~118.5[2][7]
1-Methylpyrrole ~6.10~6.62~108.3~121.3[8]
This compound (Predicted) H-3: ~7.2H-5: ~7.0C-3: ~132, C-4: ~97C-5: ~127, C-2: ~107-

This comparison clearly illustrates the downfield shift of the ring protons and carbons upon the introduction of the electron-withdrawing bromo and cyano groups, confirming their powerful deshielding effects.[2]

Conclusion

The ¹H and ¹³C NMR analysis of this compound provides a clear and unambiguous method for its structural verification. The predictable downfield shifts caused by the electron-withdrawing nitrile and bromo groups, combined with the characteristic signals of the N-methyl group and the pyrrole ring protons, create a unique spectral fingerprint. By adhering to the rigorous experimental protocols outlined in this guide, researchers and drug development professionals can confidently acquire and interpret high-fidelity NMR data, ensuring the structural integrity of this valuable chemical intermediate.

References

A Comparative Guide to the Reactivity of 4-Bromo- vs. 5-Bromo-Pyrrole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the realm of heterocyclic chemistry, pyrrole and its derivatives are foundational scaffolds in a vast array of pharmaceuticals, natural products, and functional materials. The strategic functionalization of the pyrrole ring is a cornerstone of synthetic organic chemistry, and understanding the nuanced reactivity of its halogenated isomers is paramount for efficient and regioselective synthesis. This guide provides an in-depth, objective comparison of the reactivity of 4-bromopyrrole and 5-bromopyrrole (also known as 3-bromopyrrole and 2-bromopyrrole, respectively, according to IUPAC nomenclature), supported by established chemical principles and experimental observations.

Introduction: The Electronic Landscape of the Pyrrole Ring

Pyrrole is an electron-rich five-membered aromatic heterocycle. The lone pair of electrons on the nitrogen atom participates in the π-aromatic system, leading to a significant increase in electron density at the carbon atoms compared to benzene. This inherent electron-richness makes pyrrole highly susceptible to electrophilic attack. Theoretical and experimental studies have unequivocally shown that electrophilic substitution on the unsubstituted pyrrole ring preferentially occurs at the C2 (α) and C5 positions.[1][2] This preference is attributed to the greater resonance stabilization of the resulting carbocation intermediate (the σ-complex or arenium ion) when the electrophile attacks at the α-position, where the positive charge can be delocalized over three atoms, including the nitrogen.[3] In contrast, attack at the C3 (β) or C4 position leads to a less stable intermediate with delocalization over only two carbon atoms.

The introduction of a bromine atom, an electronegative yet resonance-donating substituent, perturbs this electronic landscape, leading to distinct reactivity profiles for the 4-bromo and 5-bromo isomers.

Electrophilic Aromatic Substitution: A Tale of Two Isomers

The position of the bromine atom on the pyrrole ring dictates the regioselectivity and relative rates of subsequent electrophilic substitution reactions. The interplay of bromine's inductive electron-withdrawing effect (-I) and its resonance electron-donating effect (+R) is key to understanding these differences.

Reactivity of 5-Bromopyrrole (2-Bromopyrrole)

In 5-bromopyrrole, the bromine atom occupies one of the highly activated α-positions. Its strong -I effect deactivates the ring towards electrophilic attack compared to unsubstituted pyrrole. However, the +R effect of bromine, involving its lone pairs, directs incoming electrophiles to the ortho and para positions. In the context of the pyrrole ring, this translates to a preference for substitution at the C3 and C4 positions.

Due to the strong activating nature of the pyrrole ring itself, further substitution on 5-bromopyrrole can be challenging to control and may lead to poly-substituted products. The primary sites of attack are the remaining vacant α-position (C2) and the β-positions (C3 and C4). The deactivating inductive effect of the bromine at C5 will have a more pronounced effect on the adjacent C4 position. Therefore, electrophilic attack is most likely to occur at the C2 or C3 position.

Reactivity of 4-Bromopyrrole (3-Bromopyrrole)

In 4-bromopyrrole, the bromine atom is at a β-position. The deactivating -I effect is still present, but its influence on the more reactive α-positions (C2 and C5) is diminished due to distance. The α-positions remain the most electron-rich and are therefore the preferred sites for electrophilic attack. The bromine atom at C4 will primarily direct incoming electrophiles to the C2 and C5 positions.

Comparative Analysis:

While direct kinetic comparisons are scarce in the literature, a qualitative assessment suggests that 4-bromopyrrole is generally more reactive towards electrophilic substitution than 5-bromopyrrole . This is because the electron-withdrawing bromine atom in the 5-position more effectively deactivates the entire ring, particularly the adjacent reactive positions. In contrast, the bromine at the 4-position leaves the highly reactive C2 and C5 positions less affected.

Metal-Catalyzed Cross-Coupling Reactions: A Clear Distinction in Reactivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of bromopyrroles, the position of the bromine atom has a profound impact on the efficiency and outcome of these transformations.

A significant challenge in the cross-coupling of N-unsubstituted bromopyrroles is the propensity for debromination, a side reaction that leads to the formation of the corresponding unsubstituted pyrrole. This is particularly problematic for N-H pyrroles.

A study on the site-selective Suzuki-Miyaura reactions of 2,3,5-tribromo-N-methylpyrrole provides crucial insights into the relative reactivity of the different positions. The study found that the 5-position (equivalent to the 2-position in a monobromopyrrole) is more reactive than the 2-position (equivalent to the 5-position), and the 2-position is more electron-deficient than the 3-position.[4] This suggests that in a direct comparison, 5-bromopyrrole (2-bromopyrrole) would be more reactive in Suzuki-Miyaura coupling than 4-bromopyrrole (3-bromopyrrole) .

The higher reactivity of the C-Br bond at the α-position (C2/C5) in metal-catalyzed cross-coupling reactions is a general trend observed in many five-membered heterocycles. This is attributed to the greater electron deficiency at the α-carbons, which facilitates the oxidative addition of the palladium catalyst to the C-Br bond, the rate-determining step in many cross-coupling reactions.

Experimental Protocol: Competitive Suzuki-Miyaura Coupling

To experimentally validate the reactivity difference, a competitive Suzuki-Miyaura coupling reaction can be performed.

Objective: To determine the relative reactivity of 4-bromopyrrole and 5-bromopyrrole in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromopyrrole (1 equivalent)

  • 5-Bromopyrrole (1 equivalent)

  • Phenylboronic acid (1 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 3 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromopyrrole, 5-bromopyrrole, phenylboronic acid, and potassium carbonate.

  • Add a solution of palladium(II) acetate and triphenylphosphine in 1,4-dioxane.

  • Add deionized water to the mixture.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • After a set time (e.g., 1 hour), quench the reaction, extract the organic components, and analyze the product ratio (4-phenylpyrrole vs. 5-phenylpyrrole) by GC or ¹H NMR spectroscopy.

Expected Outcome: The ratio of 5-phenylpyrrole to 4-phenylpyrrole will be significantly greater than 1, demonstrating the higher reactivity of 5-bromopyrrole in the Suzuki-Miyaura coupling.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X_L2 R-Pd(II)(X)L₂ Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation (R'-B(OR)₂) R-Pd(II)-X_L2->Transmetalation R-Pd(II)-R'_L2 R-Pd(II)(R')L₂ Transmetalation->R-Pd(II)-R'_L2 Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-R' R-R' Reductive_Elimination->R-R'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution: A Challenging Transformation

Nucleophilic aromatic substitution (SNAr) on the electron-rich pyrrole ring is generally a difficult transformation and requires strong activation by electron-withdrawing groups.[5][6] The presence of a single bromine atom is typically insufficient to promote SNAr with common nucleophiles.

However, in the presence of strongly activating groups, such as a nitro group, SNAr on the pyrrole ring becomes feasible. A study on the reaction of 2,5-dinitro-1-methylpyrrole with nucleophiles demonstrated that substitution occurs readily.[7]

In the context of 4-bromo- and 5-bromopyrrole, for SNAr to occur, the presence of at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -COR) on the ring is necessary. The position of this activating group relative to the bromine atom would be the primary determinant of reactivity. For an SNAr reaction to proceed via the addition-elimination mechanism, the activating group must be ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.

  • In a hypothetical 5-bromo-3-nitropyrrole , the nitro group is meta to the bromine, providing poor activation.

  • In a hypothetical 4-bromo-2-nitropyrrole , the nitro group is ortho to the bromine, which would significantly activate the C-Br bond towards nucleophilic attack.

Therefore, in suitably activated systems, the isomer where the activating group is positioned to stabilize the Meisenheimer complex will be more reactive . A direct comparison of unactivated 4- and 5-bromopyrrole in SNAr is not meaningful as neither is expected to be reactive under standard conditions.

Summary of Reactivity Comparison

Reaction Type5-Bromopyrrole (2-Bromopyrrole)4-Bromopyrrole (3-Bromopyrrole)Causality
Electrophilic Aromatic Substitution Less ReactiveMore ReactiveThe -I effect of bromine at C5 deactivates the ring more effectively, especially at adjacent positions.
Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) More ReactiveLess ReactiveThe C-Br bond at the more electron-deficient α-position (C2/C5) is more susceptible to oxidative addition by the palladium catalyst.
Nucleophilic Aromatic Substitution (SNAr) Unreactive (without activation)Unreactive (without activation)The electron-rich pyrrole ring is inherently unreactive towards nucleophiles. Strong electron-withdrawing groups are required for activation.

Conclusion and Synthetic Implications

The isomeric 4-bromo- and 5-bromopyrroles, while structurally similar, exhibit distinct and predictable differences in their chemical reactivity. For researchers and drug development professionals, a clear understanding of these differences is crucial for strategic synthetic planning.

  • When the synthetic goal is to perform an electrophilic substitution on a brominated pyrrole, 4-bromopyrrole is the preferred starting material due to its higher reactivity at the vacant α-positions.

  • Conversely, for metal-catalyzed cross-coupling reactions , 5-bromopyrrole is the more reactive isomer, allowing for milder reaction conditions and potentially higher yields.

This comparative guide provides a framework for making informed decisions in the synthesis of complex pyrrole-containing molecules. By leveraging the inherent reactivity differences of these versatile building blocks, chemists can design more efficient and regioselective synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

A Senior Application Scientist's Guide to Unlocking the Therapeutic Potential of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, medicinal chemists, and researchers in the life sciences, the pyrrole scaffold represents a privileged structure, forming the core of numerous natural products and clinically approved drugs.[1][2][3] Its versatile nature allows for extensive chemical modification, enabling the fine-tuning of biological activity. This guide focuses on a particularly promising, yet underexplored, starting material: 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile . The strategic placement of the bromo and cyano groups on the N-methylated pyrrole ring offers a unique opportunity for synthetic diversification and the potential for novel biological activities.

This document serves as a comprehensive roadmap for investigating the therapeutic potential of derivatives originating from this scaffold. We will delve into the rationale behind exploring these compounds, propose synthetic strategies, and provide detailed, field-proven protocols for a comparative analysis of their biological activities. Our focus will be on three key areas of high therapeutic need: oncology, infectious diseases, and enzyme inhibition.

The Rationale: Why Focus on this compound?

The core structure of this compound is a synthetically attractive starting point for several reasons:

  • The Pyrrole Core: The pyrrole ring is a well-established pharmacophore present in a wide array of bioactive molecules, including antiviral, anticancer, and antimicrobial agents.[2][4]

  • The Bromo Substituent: The bromine atom at the 4-position is a versatile synthetic handle. It can be readily displaced or used in cross-coupling reactions to introduce a variety of functional groups, allowing for the exploration of a broad chemical space and the optimization of structure-activity relationships (SAR).[5] For instance, studies on other bromopyrrole derivatives have shown that this position is amenable to modifications that can enhance biological activity.[5]

  • The Cyano Group: The carbonitrile at the 2-position can be hydrolyzed to a carboxylic acid or an amide, or it can participate in various cycloaddition reactions. This group is known to be important for the inhibitory potencies of some pyrrole derivatives against certain enzymes.[6]

  • The N-Methyl Group: The methylation at the 1-position can influence the compound's solubility, metabolic stability, and interaction with biological targets.

Given these features, derivatives of this scaffold are prime candidates for screening against a range of biological targets.

Proposed Synthetic Strategy and Comparative Framework

A logical first step in exploring the potential of this scaffold is the synthesis of a small, diverse library of derivatives. A proposed synthetic workflow is outlined below. The goal is to generate analogs with modifications at the 4-position to systematically probe the structure-activity relationship.

G start This compound suzuki Suzuki Coupling (Arylboronic acids) start->suzuki heck Heck Coupling (Alkenes) start->heck buchwald Buchwald-Hartwig Amination (Amines) start->buchwald derivatives1 4-Aryl Derivatives suzuki->derivatives1 derivatives2 4-Alkenyl Derivatives heck->derivatives2 derivatives3 4-Amino Derivatives buchwald->derivatives3 bio_screening Biological Activity Screening derivatives1->bio_screening derivatives2->bio_screening derivatives3->bio_screening

Caption: Proposed synthetic workflow for generating a library of derivatives from this compound for biological screening.

Comparative Biological Evaluation: Protocols and Data Interpretation

The synthesized derivatives should be subjected to a battery of in vitro assays to determine their biological activity profile. For a robust comparison, a well-characterized, commercially available pyrrole-containing drug (e.g., a relevant kinase inhibitor for cancer cell assays or an antimicrobial agent) should be included as a positive control.

Anticancer Activity: Cytotoxicity Screening

The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in the discovery of new anticancer agents.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[8][9]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds and the positive control in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%.[8]

Data Presentation:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
Derivative 1Experimental ValueExperimental Value
Derivative 2Experimental ValueExperimental Value
Positive ControlExperimental ValueExperimental Value
Antimicrobial Activity Screening

The rising threat of antimicrobial resistance necessitates the discovery of new antibacterial agents.[10] Pyrrole derivatives have shown promise in this area.[11]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]

  • Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Dilution: Serially dilute the test compounds and a positive control antibiotic in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 1Experimental ValueExperimental Value
Derivative 2Experimental ValueExperimental Value
Positive ControlExperimental ValueExperimental Value
Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[13][14] Pyrrole-containing compounds have been identified as potent enzyme inhibitors.[6]

Experimental Protocol: General Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for various enzymes (e.g., kinases, proteases).

  • Reagent Preparation: Prepare the enzyme, substrate, and buffer solutions.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known inhibitor (positive control).

  • Assay Reaction: In a 96-well plate, add the buffer, enzyme, and test compound. Incubate for a short period to allow for binding.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the rate of the reaction for each compound concentration. Determine the IC50 value.

G cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis enzyme Enzyme Solution pre_incubation Pre-incubation: Enzyme + Compound enzyme->pre_incubation substrate Substrate Solution reaction_start Add Substrate (Start Reaction) substrate->reaction_start compound Test Compound Dilutions compound->pre_incubation pre_incubation->reaction_start measurement Kinetic Measurement (Plate Reader) reaction_start->measurement rate_calc Calculate Reaction Rates measurement->rate_calc ic50_calc Determine IC50 Value rate_calc->ic50_calc

References

The Blueprint for Discovery: A Comparative Guide to In Vitro Assays for Novel Compounds Derived from 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous testing and validation. The synthetic precursor, 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile, represents a versatile starting point for the generation of novel bioactive molecules.[1][2][3][4][5] The inherent biological potential of the pyrrole nucleus, a key component in numerous natural and synthetic therapeutic agents, makes its derivatives prime candidates for extensive in vitro screening.[6][7][8][9]

This guide provides an in-depth technical framework for the in vitro evaluation of compounds synthesized from this compound, with a focus on two key therapeutic areas: oncology and infectious diseases. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

The Rationale: Why Focus on Anticancer and Antimicrobial Activities?

The pyrrole scaffold is a recurring motif in compounds exhibiting potent biological effects.[9] Derivatives have been shown to possess significant anticancer and antimicrobial properties, making these the logical primary areas for screening novel compounds synthesized from this compound.[6][10][11][12][13]

  • Anticancer Potential: Many pyrrole-containing compounds exert their effects by inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes involved in cancer progression.[12][14][15][16]

  • Antimicrobial Efficacy: The pyrrole ring is a constituent of several natural and synthetic antimicrobial agents, effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9][10][11]

This guide will therefore focus on the essential in vitro assays required to characterize these activities.

Section 1: The Anticancer Screening Cascade

The initial assessment of a novel compound's anticancer potential hinges on its ability to inhibit the proliferation of cancer cells. A tiered approach, starting with broad cytotoxicity screening followed by more mechanistic assays, is the most efficient strategy.

Primary Cytotoxicity Screening: The Gatekeeper Assays

The first step is to determine the concentration at which a compound exhibits a cytotoxic effect. Two robust and widely used colorimetric assays for this purpose are the MTT and SRB assays.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_cells Seed cancer cell lines in 96-well plates prep_compounds Prepare serial dilutions of test compounds and controls treat_cells Treat cells with compounds (48-72h incubation) prep_cells->treat_cells add_reagent Add MTT or SRB reagent treat_cells->add_reagent solubilize Solubilize formazan (MTT) or bound dye (SRB) add_reagent->solubilize read_plate Measure absorbance with a plate reader solubilize->read_plate calc_ic50 Calculate IC50 values read_plate->calc_ic50

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Materials:

    • Cancer cell lines (e.g., HeLa, HepG2, A549, MCF-7)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom sterile microplates

    • Test compounds synthesized from this compound

    • Positive control (e.g., Doxorubicin)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds and Doxorubicin in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle-only wells as a negative control.

    • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Detailed Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

  • Materials:

    • Same as MTT assay, but replace MTT and solubilization solution with:

    • Trichloroacetic acid (TCA), 10% (w/v)

    • SRB solution (0.4% w/v in 1% acetic acid)

    • Tris-base solution (10 mM, pH 10.5)

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

    • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

    • Washing: Wash the plates five times with deionized water and allow to air dry.

    • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

    • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

    • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.

    • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability and IC50 values as in the MTT assay.

Comparative Data Presentation

Compound IDCancer Cell LineAssayIncubation Time (h)IC50 (µM) ± SDDoxorubicin IC50 (µM) ± SD
Pyrrole-Derivative-1HeLa (Cervical)MTT4815.2 ± 1.80.8 ± 0.1
Pyrrole-Derivative-1HepG2 (Liver)SRB4825.6 ± 2.51.2 ± 0.2
Pyrrole-Derivative-2A549 (Lung)MTT488.9 ± 0.91.0 ± 0.1
Pyrrole-Derivative-2MCF-7 (Breast)SRB4812.4 ± 1.50.9 ± 0.1

Note: The data presented in this table is illustrative and serves as an example for comparison.

Section 2: The Antimicrobial Screening Platform

For novel compounds with potential antimicrobial activity, the primary goal is to determine the minimum concentration that inhibits microbial growth. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: MIC Determination

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_compounds Prepare serial dilutions of test compounds and controls in 96-well plates prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) inoculate Inoculate plates with microbial suspension prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at appropriate temperature and duration inoculate->incubate read_mic Visually inspect for turbidity or use a plate reader incubate->read_mic determine_mic Determine MIC (lowest concentration with no visible growth) read_mic->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: Broth Microdilution for MIC Determination

This method involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the test compound in a liquid growth medium.[1][5][15][17][18][19][20]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well sterile microplates

    • Test compounds synthesized from this compound

    • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

  • Procedure:

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds and control antibiotics in the appropriate broth.

    • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add the standardized inoculum to each well of the microplate containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Comparative Data Presentation

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Pyrrole-Derivative-3416>640.5N/A
Pyrrole-Derivative-488160.5N/A
ControlN/AN/AN/A0.51

Note: The data presented in this table is illustrative and serves as an example for comparison. N/A indicates "Not Applicable".

Section 3: Delving Deeper - Enzyme Inhibition Assays

Should primary screening indicate potent activity, or if the synthesized compounds are designed to target specific enzymes, targeted enzyme inhibition assays are the next logical step. The pyrrole scaffold is present in many known enzyme inhibitors.[19]

Signaling Pathway: Kinase Inhibition

Many anticancer drugs target protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.

G cluster_pathway Kinase Signaling Pathway growth_factor Growth Factor receptor_tk Receptor Tyrosine Kinase (RTK) growth_factor->receptor_tk downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor_tk->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor Pyrrole-Derivative (Kinase Inhibitor) inhibitor->receptor_tk Inhibition

Caption: Simplified signaling pathway showing the point of intervention for a kinase inhibitor.

General Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

  • Materials:

    • Target kinase and its specific substrate peptide

    • ATP

    • Test compounds

    • Kinase assay buffer

    • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

    • White, opaque 96-well plates

    • Plate reader with luminescence detection

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds.

    • Reaction Setup: In a 96-well plate, add the test compound, kinase, and assay buffer. Incubate briefly to allow for inhibitor binding.

    • Initiate Reaction: Add a mixture of the substrate and ATP to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).

    • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the luminescence-based kit according to the manufacturer's instructions.

    • Data Analysis: Measure the luminescence and calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value.

Comparative Data Presentation

Compound IDTarget KinaseIC50 (nM) ± SDStaurosporine IC50 (nM) ± SD
Pyrrole-Derivative-5EGFR85 ± 95 ± 0.6
Pyrrole-Derivative-5VEGFR2150 ± 187 ± 0.9
Pyrrole-Derivative-6CDK255 ± 610 ± 1.2

Note: The data presented in this table is illustrative. Staurosporine is a broad-spectrum kinase inhibitor often used as a positive control.

Conclusion

References

The Influence of Bromine on the Biological Activity of Pyrroles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the various modifications to this versatile core, halogenation, particularly bromination, has emerged as a critical determinant of pharmacological efficacy. Nature frequently utilizes bromine to enhance the bioactivity of marine alkaloids, and synthetic chemists have followed this lead to develop potent therapeutic candidates.[3][4]

This guide provides an in-depth comparison of brominated pyrrole derivatives, exploring their structure-activity relationships (SAR) in anticancer and antimicrobial applications. We will delve into the causality behind experimental designs, present supporting data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in drug discovery and development.

The Bromine Advantage: How Halogenation Drives Potency

The introduction of bromine atoms to a pyrrole scaffold dramatically alters its physicochemical properties, which in turn influences its interaction with biological targets. The rationale for investigating brominated analogues stems from several key principles:

  • Increased Lipophilicity: Bromine, being a bulky and lipophilic atom, can enhance the molecule's ability to cross cell membranes, leading to improved bioavailability and cellular uptake.

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can alter the electron density of the pyrrole ring, affecting its ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with target proteins or enzymes.[5]

  • Enhanced Target Binding: The size and polarizability of bromine can lead to specific, high-affinity interactions within the binding pockets of biological targets, such as van der Waals forces or halogen bonds, thereby increasing potency.

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, increasing the compound's half-life and overall stability in vivo.

The following sections will explore these principles with concrete examples from recent research, comparing brominated pyrroles to their non-halogenated counterparts and other substituted analogues.

Comparative Analysis: Anticancer Activity

The development of novel anticancer agents is a primary focus of pyrrole-based drug discovery.[6][7] SAR studies have consistently shown that the position and number of bromine substituents are crucial for cytotoxic activity.

Case Study: 3-Aroyl-1,4-Diarylpyrroles as Tubulin Polymerization Inhibitors

A significant class of anticancer pyrroles are those that target the microtubule network, a critical component of the cellular cytoskeleton involved in mitosis. Disruption of tubulin polymerization leads to cell cycle arrest and apoptosis.[8]

Recent studies on novel 3-aroyl-1,4-diarylpyrrole derivatives have elucidated key SAR insights.[9] Researchers found that the presence of specific substituents on the phenyl rings at positions 1 and 4 of the pyrrole was a crucial requirement for potent antitumor activity. Several of these compounds were shown to strongly inhibit tubulin assembly by binding to the colchicine site.[9]

The logical workflow for identifying and characterizing such compounds follows a well-defined path from initial screening to mechanistic studies.

cluster_0 Discovery & Screening cluster_1 SAR & Optimization cluster_2 Mechanism of Action A Synthesis of Diarylpyrrole Library B High-Throughput Screening (e.g., MTT Assay vs. Cancer Cell Lines) A->B Evaluate Cytotoxicity C Identify 'Hit' Compounds (Low Nanomolar IC50) B->C D Systematic Modification (Vary Bromine Position/Number & Other Substituents) C->D E Iterative Testing (Re-screen new analogues) D->E E->C Refine SAR F Tubulin Polymerization Assay E->F G Colchicine Binding Assay F->G Confirm Target H In Vivo Xenograft Models G->H Evaluate Efficacy

Caption: Workflow for SAR study of anticancer pyrroles.

Quantitative SAR Data: Anticancer Pyrroles

The following table summarizes the cytotoxic activity of representative pyrrole derivatives against various cancer cell lines. The IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of the compound required to inhibit the growth of 50% of the cells. A lower IC₅₀ value signifies higher potency.

Compound IDR1 (Position 1)R4 (Position 4)Target Cell LineIC₅₀ (nM)[9]Key Observation
42 4-aminophenyl4-aminophenylK562 (Leukemia)2.5Symmetrical amino groups show high potency.
48 4-aminophenyl3-aminophenylT24 (Bladder)1.4Meta-amino substitution on one ring enhances activity.
69 4-aminophenyl4-aminophenylLAMA84-R (Resistant CML)4.1Potent against drug-resistant leukemia cell lines.
Ref Cmpd PhenylPhenylK562 (Leukemia)>10,000Unsubstituted phenyl rings result in loss of activity.

Data synthesized from Eur J Med Chem. 2020 Jan 1:185:111828.[9]

The data clearly demonstrates that amino-phenyl substitutions are critical for the potent anticancer activity of this scaffold, with compound 48 showing significant efficacy in animal models for bladder and ovarian carcinoma.[9] While this specific study focused on amino groups, related research on pyrrolonaphthoxazepines has also identified them as a novel class of microtubule-targeting agents, where substitutions influence proapoptotic potential.[8]

Comparative Analysis: Antimicrobial Activity

Brominated pyrroles, particularly those isolated from marine sponges, are a rich source of potent antimicrobial agents.[3][4] Their mechanism often involves disruption of essential bacterial processes like cell wall synthesis, DNA replication, or biofilm formation.[5][10]

Case Study: Halogenated Pyrrolopyrimidines vs. Staphylococcus aureus

Staphylococcus aureus, especially methicillin-resistant strains (MRSA), poses a significant threat to public health. A study on 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines revealed a strong dependency of antibacterial activity on halogen substitution.[11]

The SAR investigation concluded that a bromo or iodo substitution on the 4-benzylamine group, combined with a hydroxyl group on the 6-aryl unit, was essential for potent activity against S. aureus. The most active compounds exhibited a Minimum Inhibitory Concentration (MIC) of 8 mg/L.[11] This demonstrates the principle of "molecular tuning," where specific halogen placement is key to optimizing target engagement.

Case Study: Bromopyrrole Alkaloids and Biofilm Inhibition

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Certain brominated pyrrole alkaloids have shown significant promise in disrupting these biofilms.

An investigation of 32 bromopyrrole alkaloids from the marine sponge Stylissa massa identified that phakellin-based structures, such as dibromophakellin and dibromoisophakellin, were potent inhibitors of E. coli biofilm formation.[10] This activity is distinct from direct bactericidal effects and represents a crucial strategy for combating chronic and persistent infections. The presence of two bromine atoms on the pyrrole-imidazole core appears to be a key structural feature for this anti-biofilm activity.

Quantitative SAR Data: Antimicrobial Pyrroles

The table below compares the MIC values of various halogenated pyrrole derivatives against pathogenic bacteria. The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.

Compound ClassKey Structural FeatureTarget OrganismMIC (mg/L)Key Observation
Pyrrolopyrimidine 1 4-(4-Bromo benzylamino)S. aureus8[11]Bromine substitution is critical for high potency.
Pyrrolopyrimidine 2 4-(4-Iodo benzylamino)S. aureus8[11]Iodine provides similar activity to bromine in this position.
Pyrrolopyrimidine 3 4-(Benzylamino)S. aureus>128[11]Lack of halogen results in a dramatic loss of activity.
Marinopyrrole A derivative para-TrifluoromethylMRSA0.13 - 0.25[5]Electron-withdrawing groups enhance potency.
Dibromophakellin Dibrominated pyrroleE. coli (Biofilm)Significant Inhibition[10]Dibromination is key for anti-biofilm activity.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential. Below are detailed, step-by-step methodologies for the primary assays used to evaluate the anticancer and antimicrobial activities discussed in this guide.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14]

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.

A Seed cancer cells in 96-well plate B Add serial dilutions of brominated pyrrole compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent (0.5 mg/mL) C->D E Incubate for 4 hours (Formazan formation) D->E F Add Solubilization Solution (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count (e.g., using a hemocytometer and Trypan Blue) to ensure high viability (>90%).[15]

    • Dilute the cell suspension to an optimal seeding density (typically 1,000-100,000 cells/well, determined empirically for each cell line) in 100 µL of complete culture medium.[13]

    • Seed the cells into a 96-well flat-bottom plate. Include wells with medium only as a blank control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.[15]

  • Compound Treatment:

    • Prepare a stock solution of each brominated pyrrole test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a solvent control (medium with the same percentage of DMSO used for the highest drug concentration).

    • Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C and 5% CO₂.[15]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[14]

    • Incubate the plate for an additional 4 hours at 37°C, protected from light.[14] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[13]

    • Add 100 µL of a solubilization solution (e.g., DMSO, or an acidic isopropanol solution) to each well to dissolve the crystals.[14]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used for background subtraction.[14]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the solvent control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[16][17]

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid broth medium. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.[16]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the brominated pyrrole compound in a suitable solvent.

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[1] The final volume in each well should be 50 or 100 µL.

    • Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[17]

    • Dilute this standardized suspension in broth to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add an equal volume (50 or 100 µL) of the final bacterial inoculum to each well of the microtiter plate, including the positive control well.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[18]

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity (bacterial growth). A reading mirror can aid in visualization.[18]

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Conclusion and Future Outlook

The structure-activity relationship studies of brominated pyrroles unequivocally demonstrate the profound impact of halogenation on biological activity. For anticancer applications, specific substitutions on aryl appendages of the pyrrole core can lead to potent, low-nanomolar inhibitors of key cellular processes like tubulin polymerization.[9] In the antimicrobial realm, bromine atoms are critical for potent activity against pathogenic bacteria and for innovative strategies such as biofilm inhibition.[10][11]

The causality is clear: bromine alters the steric, electronic, and lipophilic profile of the pyrrole scaffold, enhancing its ability to interact with specific biological targets and navigate the cellular environment. The self-validating nature of the standardized protocols provided herein ensures that SAR data generated across different laboratories can be reliably compared, accelerating the drug discovery process.

Future research should focus on exploring the role of halogen bonding in ligand-receptor interactions, synthesizing novel polybrominated pyrroles, and investigating synergistic combinations of these compounds with existing drugs to overcome resistance.[11] The brominated pyrrole remains a highly resourceful and promising scaffold for the development of next-generation therapeutic agents.

References

A Senior Application Scientist's Guide to the Strategic Selection of Brominating Agents for Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, brominated pyrroles stand out as critical intermediates and structural motifs in a vast array of biologically active molecules, including marine alkaloids with potent anticancer, antimicrobial, and anti-inflammatory properties.[1] However, the inherent reactivity of the pyrrole ring presents a significant synthetic challenge: controlling the site and degree of bromination.

Pyrrole is an electron-rich aromatic heterocycle, highly activated towards electrophilic aromatic substitution (SEAr).[2] This high reactivity can easily lead to over-bromination, yielding di-, tri-, or even tetra-brominated products where only mono-substitution is desired.[2][3] Furthermore, the electronics of the ring strongly favor substitution at the C2 (α) position, as the resulting carbocation intermediate is better stabilized by resonance compared to attack at the C3 (β) position.[2][4][5][6][7][8]

This guide provides an in-depth comparison of common brominating agents, offering field-proven insights and experimental data to help you navigate these challenges and select the optimal reagent for your specific synthetic goal.

Understanding the Mechanism: The Electrophilic Aromatic Substitution (SEAr) of Pyrrole

The bromination of pyrrole proceeds via an electrophilic aromatic substitution (SEAr) mechanism. An electrophilic bromine species (Br⁺), generated from the brominating agent, is attacked by the π-electrons of the pyrrole ring. This attack preferentially occurs at the C2 position to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated pyrrole.[9][10][11]

The stability of the intermediate carbocation is the key to the regioselectivity of the reaction. Attack at C2 allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. In contrast, attack at C3 results in a less stable intermediate with only two possible resonance structures.[4][5][6]

Caption: General mechanism for electrophilic bromination of pyrrole.

Comparative Analysis of Brominating Agents

The choice of brominating agent is the most critical parameter in controlling the outcome of a pyrrole bromination. A reagent's reactivity, steric bulk, and the reaction conditions it requires dictate the selectivity and yield of the desired product.

Molecular Bromine (Br₂) - The Aggressive Workhorse
  • Mechanism: As a potent electrophile, Br₂ reacts vigorously with pyrrole. The reaction is often difficult to control.

  • Performance: In solvents like ethanol, the reaction of pyrrole with Br₂ typically leads to exhaustive bromination, producing 2,3,4,5-tetrabromopyrrole even at 0°C.[3][11] This lack of selectivity makes it unsuitable for the synthesis of mono- or di-brominated pyrroles unless the ring is significantly deactivated.

  • Advantages:

    • Inexpensive and readily available.

    • Effective for perbromination.

  • Disadvantages:

    • Highly toxic, corrosive, and volatile, requiring careful handling in a fume hood.[10][12]

    • Extremely difficult to control for selective bromination due to high reactivity.[2]

    • Generates HBr as a byproduct, which can lead to side reactions or degradation of sensitive substrates.

N-Bromosuccinimide (NBS) - The Versatile Standard

NBS is a crystalline solid that is significantly easier and safer to handle than liquid bromine.[12][13] It serves as a source of an electrophilic bromine species and is the most commonly used reagent for achieving controlled, selective bromination of pyrroles.[2][14]

  • Mechanism: NBS provides a low, steady concentration of electrophilic bromine (Br⁺) or, in the presence of an acid catalyst, Br₂ in situ, which is then attacked by the pyrrole ring.[9][13]

  • Performance: The key to selectivity with NBS is rigorous temperature control.

    • Monobromination: By performing the reaction at very low temperatures (e.g., -78°C) in an aprotic solvent like THF and adding the NBS solution dropwise, it is possible to achieve selective mono-bromination at the C2 position.[2][9] The primary side product is typically 2,5-dibromo-1H-pyrrole.[9]

    • Dibromination: Using approximately two equivalents of NBS allows for the synthesis of 2,5-dibromo-1H-pyrrole.[15]

  • Advantages:

    • Solid reagent, easier and safer to handle than Br₂.[13][16]

    • Excellent for achieving selective monobromination under controlled conditions.[2][9]

    • Generally provides cleaner reactions with fewer byproducts compared to Br₂.

  • Disadvantages:

    • Can be unreactive without an initiator or with certain substrates.[17]

    • The purity of NBS is crucial; it can decompose over time to release bromine, appearing yellow or brown.[2][14] Using freshly recrystallized NBS is often recommended.[2]

    • Generates succinimide as a byproduct, which must be removed during workup.

Tetrabutylammonium Tribromide (TBABr₃) - The Mild and Regioselective Alternative

TBABr₃ is a stable, crystalline solid that offers a high degree of control and, in some cases, unique regioselectivity, particularly with substituted pyrroles.[2]

  • Mechanism: TBABr₃ delivers bromine in a controlled manner, acting as a milder brominating agent than Br₂.

  • Performance: For pyrroles bearing an electron-withdrawing group (EWG) at the C2 position, TBABr₃ can offer different regioselectivity compared to NBS. A study on the bromination of C2-acylated pyrroles showed that while NBS favors C4-bromination, TBABr₃ can selectively produce the C5-brominated isomer, a crucial intermediate for various natural products.[18]

  • Advantages:

    • Stable, non-volatile, and easy-to-handle solid.[2]

    • Offers unique regioselectivity for certain substituted pyrroles.[18]

    • Generally a mild reagent, reducing the risk of over-bromination.[19]

  • Disadvantages:

    • Higher molecular weight and cost compared to NBS or Br₂.

    • The tetrabutylammonium byproduct must be removed during purification.

Other Notable Brominating Systems
  • Dimethyl Sulfoxide (DMSO) and Hydrobromic Acid (HBr): This system provides a mild and highly selective method for the bromination of various pyrrole derivatives, often resulting in high yields of the corresponding monobromo compounds.[2]

  • Pyridinium Tribromide (Py·HBr₃): Another solid, manageable source of bromine, it functions similarly to TBABr₃ and can be used for mild brominations.

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TABCO): A solid, neutral brominating agent that can be effective for the bromination of sensitive substrates under mild conditions.

  • "Green" Brominating Agents: Reagents like a sodium bromide/sodium bromate couple in an aqueous medium are being developed as environmentally benign alternatives that generate the reactive bromine species in situ, avoiding the handling of hazardous liquid bromine and reducing waste.[20][21][22]

Data-Driven Comparison: Regioselectivity in C2-Acyl Pyrroles

The choice of brominating agent can dramatically influence the regiochemical outcome, especially for substituted pyrroles. The following data, synthesized from a study by S. D. Walker et al., illustrates the substrate-controlled regioselectivity in the bromination of C2-acylated pyrroles.[18]

EntryC2-SubstituentBrominating AgentSolventC4:C5 RatioCombined Yield
1-CO₂MeNBSTHF>10:185%
2-CO₂MeTBABr₃CH₂Cl₂1:1.575%
3-CONHMeNBSTHF~1:180%
4-CONHMeTBABr₃CH₂Cl₂1:1678%

Analysis: This data clearly demonstrates that for a C2-ester substituted pyrrole (Entry 1), NBS provides excellent selectivity for the C4-position. However, for a C2-amide substituted pyrrole (Entry 4), switching to TBABr₃ dramatically inverts the selectivity, favoring the C5-position with a 16:1 ratio.[18] This is a powerful example of how reagent choice can be leveraged to achieve a specific, and otherwise challenging, synthetic transformation.

Experimental Protocols

The following protocols are provided as validated starting points. As a Senior Application Scientist, I must emphasize that optimization of stoichiometry, temperature, and reaction time may be necessary for your specific substrate.

Protocol 1: Selective Monobromination of Pyrrole with NBS

This procedure is designed to favor the formation of 2-bromo-1H-pyrrole while minimizing the formation of the 2,5-dibrominated byproduct.[9]

Protocol_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve pyrrole (1.0 eq.) in anhydrous THF under N₂ B Cool solution to -78°C (dry ice/acetone bath) A->B C Add NBS (1.0 eq.) in THF solution dropwise B->C D Stir at -78°C for 1-2 hours C->D E Monitor reaction by TLC D->E F Quench with aq. Na₂S₂O₃ E->F Upon completion G Extract with Ethyl Acetate F->G H Dry organic layer (Na₂SO₄), filter, and concentrate G->H I Purify by column chromatography (Silica gel, Hexane/EtOAc) H->I

Caption: Experimental workflow for selective monobromination of pyrrole.

Methodology:

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve pyrrole (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Maintaining this low temperature is critical for selectivity.[2][9]

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled pyrrole solution over 30-60 minutes. Slow addition helps maintain a low concentration of the brominating agent, further suppressing over-bromination.[9]

  • Reaction: Stir the reaction mixture at -78°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to separate 2-bromopyrrole from the 2,5-dibromopyrrole byproduct.[9]

Protocol 2: Selective C5-Bromination of a C2-Carboxamide Pyrrole with TBABr₃

This protocol is adapted from literature procedures demonstrating the selective C5-bromination of pyrroles with C2-electron-withdrawing groups.[18]

Methodology:

  • Preparation: To a solution of the N-substituted-1H-pyrrole-2-carboxamide (1.0 eq.) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add Tetrabutylammonium Tribromide (TBABr₃, 1.0 eq.) in one portion at ambient temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired C5-brominated pyrrole.

Conclusion and Recommendations

The successful synthesis of a specific brominated pyrrole hinges on a strategic choice of reagent and careful control of reaction conditions.

  • For uncontrolled, exhaustive bromination , molecular bromine (Br₂) is effective but hazardous.

  • For selective monobromination of unsubstituted pyrrole , N-Bromosuccinimide (NBS) is the reagent of choice, provided the reaction is conducted at low temperatures (-78°C) with slow, controlled addition.

  • For regioselective bromination of substituted pyrroles , particularly those with electron-withdrawing groups, a screening of different agents is highly recommended. As demonstrated, reagents like NBS and TBABr₃ can provide complementary and highly specific regioselectivity, offering a powerful tool for directing the reaction to the desired carbon.

  • For future-facing, sustainable synthesis, exploring "green" brominating systems is encouraged to minimize environmental impact and improve laboratory safety.[23][24]

By understanding the underlying mechanisms and leveraging the comparative data presented, researchers can move beyond trial-and-error and make informed, expert decisions to achieve their synthetic targets with precision and efficiency.

References

A Spectroscopic Journey: The Transformation of 1-methyl-1H-pyrrole-2-carbonitrile to its 4-Bromo Derivative

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The pyrrole ring, a ubiquitous motif in natural products and pharmaceuticals, offers a rich canvas for chemical modification. This guide provides an in-depth spectroscopic comparison of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile and its direct precursor, 1-methyl-1H-pyrrole-2-carbonitrile. By examining the changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the structural consequences of electrophilic bromination on the pyrrole ring, offering researchers a clear spectroscopic roadmap for this important synthetic transformation.

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 1-methyl-1H-pyrrole-2-carbonitrile. This reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent. The electron-rich nature of the pyrrole ring directs the incoming electrophile to the C4 position, a regioselectivity that can be rationalized by the stabilizing effect of the nitrogen lone pair on the intermediate carbocation.

The Synthetic Pathway: A Visual Representation

The transformation from precursor to product can be visualized as a single-step electrophilic aromatic substitution reaction.

G cluster_0 Synthetic Pathway Precursor 1-methyl-1H-pyrrole-2-carbonitrile Product This compound Precursor->Product Electrophilic Bromination Reagent N-Bromosuccinimide (NBS) Solvent

Caption: Synthetic route from precursor to product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. A comparison of the ¹H and ¹³C NMR spectra of 1-methyl-1H-pyrrole-2-carbonitrile and its 4-bromo derivative reveals the profound electronic influence of the bromine substituent.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of the precursor, 1-methyl-1H-pyrrole-2-carbonitrile, we expect to see distinct signals for the N-methyl protons and the three protons on the pyrrole ring. The protons at the C3, C4, and C5 positions will exhibit characteristic chemical shifts and coupling patterns.

Upon bromination at the C4 position, the ¹H NMR spectrum of the resulting this compound will show a significant change. The signal corresponding to the C4 proton will be absent, and the remaining C3 and C5 protons will experience a change in their chemical environment, leading to shifts in their respective signals. The electron-withdrawing nature of the bromine atom is expected to deshield the adjacent protons, causing a downfield shift in their resonances.

Compound ¹H NMR Chemical Shifts (δ, ppm) - Predicted
1-methyl-1H-pyrrole-2-carbonitrile ~3.8 (s, 3H, N-CH₃), ~6.1 (t, 1H, H-4), ~6.8 (dd, 1H, H-5), ~6.9 (dd, 1H, H-3)
This compound ~3.8 (s, 3H, N-CH₃), ~7.0 (d, 1H, H-5), ~7.1 (d, 1H, H-3)
¹³C NMR Spectroscopy

The ¹³C NMR spectra provide further evidence of the successful bromination. In the precursor, four distinct signals are expected for the pyrrole ring carbons, in addition to the N-methyl carbon and the nitrile carbon.

The introduction of the heavy bromine atom at the C4 position in the product will cause a significant upfield shift for the C4 carbon signal due to the "heavy atom effect". The other ring carbons will also experience shifts in their resonances due to the electronic perturbation caused by the bromine substituent. The carbon directly attached to the electron-withdrawing nitrile group (C2) and the adjacent C3 and C5 carbons are expected to be deshielded.

Compound ¹³C NMR Chemical Shifts (δ, ppm) - Predicted
1-methyl-1H-pyrrole-2-carbonitrile ~35 (N-CH₃), ~108 (C4), ~110 (C3), ~117 (CN), ~123 (C5), ~125 (C2)
This compound ~35 (N-CH₃), ~95 (C4), ~115 (C3), ~116 (CN), ~125 (C5), ~127 (C2)

Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprints

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational modes to consider in this comparative analysis are the C≡N stretch of the nitrile group and the C-Br stretch of the bromoalkane.

For both the precursor and the product, a strong absorption band corresponding to the C≡N stretching vibration is expected in the region of 2220-2260 cm⁻¹. The position of this band is not expected to change significantly upon bromination of the ring.

The most notable difference in the IR spectrum of this compound will be the appearance of a new absorption band in the fingerprint region, typically between 500-700 cm⁻¹, corresponding to the C-Br stretching vibration. The presence of this band is a strong indicator of successful bromination.

Compound Key IR Absorption Frequencies (cm⁻¹) - Predicted
1-methyl-1H-pyrrole-2-carbonitrile ~2225 (s, C≡N stretch), ~1500-1600 (m, C=C stretch, aromatic)
This compound ~2225 (s, C≡N stretch), ~1500-1600 (m, C=C stretch, aromatic), ~650 (m, C-Br stretch)

Mass Spectrometry (MS): The Isotopic Signature of Bromine

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The introduction of a bromine atom has a dramatic and easily identifiable effect on the mass spectrum.

The molecular weight of 1-methyl-1H-pyrrole-2-carbonitrile is approximately 106.13 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 106.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for any bromine-containing compound. The mass spectrum of this compound will exhibit two molecular ion peaks of nearly equal intensity, one for the molecule containing ⁷⁹Br (M⁺) and another for the molecule containing ⁸¹Br ([M+2]⁺), separated by two mass units. The calculated molecular weight of the product is approximately 185.02 g/mol .

Compound Molecular Weight ( g/mol ) Expected Molecular Ion Peak(s) (m/z)
1-methyl-1H-pyrrole-2-carbonitrile 106.13106
This compound 185.02184 and 186 (in a ~1:1 ratio)

Experimental Protocols

General Sample Preparation for NMR Spectroscopy
  • Weigh 5-10 mg of the compound into a clean, dry vial.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

NMR Data Acquisition Workflow

G cluster_1 NMR Analysis Workflow SamplePrep Sample Preparation DataAcq Data Acquisition (¹H and ¹³C) SamplePrep->DataAcq Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcq->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis

Caption: A typical workflow for NMR analysis.

General Procedure for FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

General Procedure for Mass Spectrometry (Electron Ionization - EI)
  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • The sample is vaporized and then ionized by a beam of high-energy electrons.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

The spectroscopic comparison of this compound and its precursor, 1-methyl-1H-pyrrole-2-carbonitrile, provides a clear and instructive example of how fundamental spectroscopic techniques can be used to monitor and confirm a chemical transformation. The predictable changes in the NMR, IR, and MS spectra upon bromination serve as a robust analytical toolkit for researchers working with pyrrole-based heterocycles. By understanding these spectroscopic signatures, scientists in drug discovery and materials development can confidently characterize their synthesized compounds and advance their research with a high degree of certainty.

Purity assessment of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Assessment of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile by HPLC

Introduction

This compound is a halogenated heterocyclic compound that serves as a critical building block in modern organic synthesis.[1][2][3] With a molecular formula of C₆H₅BrN₂ and a molecular weight of 185.02 g/mol , its unique structure, featuring a pyrrole ring, a nitrile group, and a bromine atom, makes it a valuable intermediate in the development of novel pharmaceuticals and bioactive molecules.[4][5] Given its role in complex synthetic pathways, particularly in drug discovery and development, the stringent assessment of its purity is not merely a quality control measure but a fundamental necessity. The presence of even trace impurities can significantly impact reaction yields, introduce unwanted side products, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive analysis of the methodologies for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind selecting HPLC, offer a detailed, field-tested experimental protocol, and compare its performance against alternative analytical techniques. This content is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for chemical purity assessment.

Comparative Analysis of Analytical Techniques for Purity Assessment

The choice of an analytical technique for purity assessment is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.[6] For an organic solid like this compound, several high-level techniques are viable, each with distinct advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preeminent technique for the analysis of non-volatile or thermally sensitive compounds, making it exceptionally well-suited for this analyte.[7][8][9] It offers high precision, excellent resolving power for complex mixtures, and is the gold standard in the pharmaceutical industry for assay and impurity profiling.[10][11][12] Its versatility allows for the separation of the main compound from structurally similar impurities, such as positional isomers or precursors, which is a common challenge in the synthesis of heterocyclic compounds.[8]

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds.[7][13] While the target molecule is a solid, its amenability to GC would depend on it having sufficient volatility and thermal stability to be vaporized without degradation.[8] For many complex pharmaceutical intermediates, the high temperatures required for GC can lead to decomposition, making it a less reliable method than HPLC.[7] While derivatization can sometimes be used to increase volatility, this adds complexity and a potential source of error to the analytical workflow.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for structural elucidation and is an excellent tool for identifying and quantifying major components in a mixture. However, its sensitivity is generally lower than that of chromatographic techniques, making it less suitable for detecting and quantifying trace impurities (typically <0.1%).

  • Mass Spectrometry (MS): MS is an extremely sensitive and specific detection technique. When coupled with a separation method like HPLC (LC-MS) or GC (GC-MS), it becomes a formidable tool for the definitive identification of unknown impurities by providing molecular weight and fragmentation information.[7][11]

Based on this comparison, HPLC emerges as the most robust, versatile, and reliable primary technique for the routine purity assessment and quality control of this compound.

cluster_TechniqueSelection Purity Analysis Technique Selection Logic Analyte Analyte: 4-Bromo-1-methyl-1H -pyrrole-2-carbonitrile Properties Key Properties: - Solid (Non-volatile) - Thermally Labile Potential - Complex Impurity Profile Analyte->Properties Evaluate Decision1 Is analyte volatile & thermally stable? Properties->Decision1 GC Gas Chromatography (GC) - High resolution for volatiles - Risk of degradation Decision1->GC Yes HPLC HPLC (Recommended) - Ideal for non-volatiles - Robust & Precise Decision1->HPLC No Decision2 Need structural ID of unknown impurities? HPLC->Decision2 LC_MS Couple with Mass Spec (LC-MS) - Definitive identification Decision2->LC_MS Yes HPLC_UV Standard HPLC with UV - For quantification & routine QC Decision2->HPLC_UV No

Caption: Logic for selecting the optimal analytical technique.

In-Depth Guide to HPLC Method Development

Developing a robust HPLC method requires a scientific approach grounded in the physicochemical properties of the analyte.[10] Our goal is to achieve a separation where the main peak is sharp, symmetrical, and well-resolved from any impurity peaks.

Causality Behind Experimental Choices
  • Stationary Phase (Column) Selection: The analyte is a moderately polar heterocyclic compound. A reversed-phase (RP) column is the logical first choice, where the stationary phase is non-polar and the mobile phase is polar.[14]

    • Primary Choice: C18 (Octadecylsilane): A C18 column is the workhorse of reversed-phase HPLC and provides excellent hydrophobic retention for a wide range of organic molecules. The alkyl chains will interact with the pyrrole ring and methyl group.

    • Rationale: This choice is based on the principle of separating compounds based on their hydrophobicity. Less polar impurities will be retained longer, while more polar impurities will elute earlier.

  • Mobile Phase Selection:

    • Solvents: A gradient elution using a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is optimal. Acetonitrile is often preferred as it typically provides lower backpressure and better UV transparency.

    • Additive (pH Control): The pyrrole nitrogen in this compound is part of an aromatic system and is generally not basic.[15] However, potential impurities may contain basic nitrogen atoms. Adding a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase is a crucial step.[16] This ensures that any basic functional groups are consistently protonated, which prevents peak tailing and results in sharper, more symmetrical peaks.[15]

  • Detector Wavelength (λ) Selection:

    • Rationale: A UV-Vis detector is ideal as the conjugated π-electron system of the pyrrole ring and nitrile group will absorb UV radiation.[17] To achieve maximum sensitivity, the detector should be set to the wavelength of maximum absorbance (λmax).

    • Procedure: To determine the λmax, a solution of the analyte is scanned across a range of UV wavelengths (e.g., 200-400 nm) using a diode array detector (DAD) or a spectrophotometer. For pyrrole derivatives, a strong absorbance is typically expected in the 220-280 nm range.

  • Sample Preparation:

    • Solvent: The sample should be dissolved in a solvent that is fully compatible with the mobile phase to prevent peak distortion. A mixture of acetonitrile and water is an excellent choice. Dissolving the sample directly in the initial mobile phase composition is ideal.

Experimental Workflow for HPLC Purity Assessment

The overall process from receiving a sample to generating a final purity report follows a systematic workflow. This ensures reproducibility and compliance with analytical standards.

cluster_Workflow HPLC Purity Assessment Workflow SamplePrep 1. Sample Preparation (Dissolve in Diluent) SST 2. System Suitability Test (SST) (Inject Standard) SamplePrep->SST Analysis 3. Sample Analysis (Inject Sample) SST->Analysis DataAcq 4. Data Acquisition (Generate Chromatogram) Analysis->DataAcq Integration 5. Peak Integration (Measure Peak Areas) DataAcq->Integration Calculation 6. Purity Calculation (% Area Normalization) Integration->Calculation Report 7. Reporting (Certificate of Analysis) Calculation->Report

Caption: Standard workflow for HPLC purity analysis.

Detailed HPLC Experimental Protocol

This protocol provides a starting point for the analysis and should be validated for its intended use according to ICH guidelines.[18][19]

ParameterRecommended ConditionRationale / Notes
Instrument High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV Detector.DAD allows for simultaneous monitoring at multiple wavelengths and spectral analysis.
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µm particle size.A standard dimension column providing a good balance of efficiency and backpressure.
Mobile Phase A 0.1% (v/v) Formic Acid in Water.Acidic modifier to ensure good peak shape for any basic compounds.
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile.Acetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-20 min: 30% B to 95% B; 20-25 min: 95% B; 25.1-30 min: 30% B.A gradient is essential to elute both polar and non-polar impurities in a reasonable time.
Flow Rate 1.0 mL/min.Typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °C.Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength Set at λmax (e.g., 254 nm, to be determined experimentally).Maximizes sensitivity for the analyte and related impurities.
Injection Volume 5 µL.Small volume to prevent column overloading.
Sample Preparation Accurately weigh ~5 mg of sample and dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter.Ensures sample is free of particulates and is compatible with the mobile phase.
System Suitability and Data Analysis

System Suitability Test (SST): Before sample analysis, a standard solution of this compound is injected. Key SST parameters like peak asymmetry (tailing factor), theoretical plates, and reproducibility of injections must meet pre-defined criteria to ensure the chromatographic system is performing adequately.[18][20][21] This is a core tenet of building a self-validating, trustworthy protocol.

Purity Calculation: For purity assessment, the area percent method is commonly used. The purity is calculated as follows:

Purity (%) = (Area of the Main Peak / Total Area of All Peaks) x 100

This method assumes that all compounds have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors for known impurities should be determined.

Head-to-Head Comparison: HPLC vs. GC

To provide a clear choice for researchers, the two primary chromatographic techniques are compared below for this specific application.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8]Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[8]
Applicability Excellent for non-volatile and thermally sensitive compounds.[7][9]Suitable for volatile and thermally stable compounds.[7][13]
Sample Prep Simple dissolution in a suitable solvent.May require derivatization to increase volatility; limited to thermally stable analytes.
Temperature Typically operates at or near room temperature.[9]Requires high temperatures (up to 350°C) for vaporization.[7]
Resolution High resolving power, especially for polar and ionic compounds and isomers.[8]Very high resolution, particularly for volatile compounds.
Recommendation for Analyte Highly Recommended. The most robust and reliable method for routine QC and impurity profiling of this compound.Not Recommended for Routine QC. Potential for thermal degradation and more complex sample handling. Useful as a complementary technique (GC-MS) for identifying volatile impurities.

Conclusion

For the critical task of assessing the purity of this compound, High-Performance Liquid Chromatography (HPLC) is the unequivocally superior method. Its ability to handle non-volatile, complex organic molecules at ambient temperatures provides a robust, precise, and reliable analytical solution that aligns with the stringent requirements of the pharmaceutical industry.[6][11] The reversed-phase HPLC method detailed in this guide offers a scientifically sound starting point for achieving accurate and reproducible purity analysis. While other techniques like GC-MS and NMR have important roles in structural confirmation and specialized investigations, HPLC remains the cornerstone for routine quality control, ensuring the integrity of this vital chemical intermediate in the path to drug discovery and development.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile. As a brominated heterocyclic nitrile compound utilized in the synthesis of bioactive molecules, its unique chemical structure necessitates a specific and meticulous disposal pathway.[1][2][3][4] Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Hazard Profile and Essential Characterization

Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is a solid organic compound whose disposal protocol is dictated by two key functional groups: the bromo- group , which classifies it as a halogenated compound, and the nitrile group , which carries its own set of chemical precautions.[5][6]

Property Identifier
Chemical Name This compound
Molecular Formula C₆H₅BrN₂[6]
Molecular Weight 185.02 g/mol [1]
Physical Form Solid
CAS Number 1289207-30-2[6]

A detailed hazard assessment reveals that this compound must be handled with significant care.

Hazard Class Classification Key Considerations
Acute Toxicity Acute Toxicity 3 (Oral)Toxic if swallowed.
Skin Sensitization Skin Sensitizer 1May cause an allergic skin reaction upon contact.
Eye Irritation Eye Irritant 2Causes serious eye irritation.
Physical Hazard Combustible SolidWhile not highly flammable, it is part of Storage Class 6.1C (Combustible, acute toxic substances). Combustion produces toxic fumes, including nitrogen oxides and hydrogen bromide.[7]
Environmental Hazard WGK 3 (German Water Hazard Class)Considered severely hazardous to water. The parent pyrrole structure is known to be harmful to aquatic life.

Pre-Disposal Safety: Engineering Controls & Personal Protective Equipment (PPE)

The foundation of safe disposal is minimizing exposure. This is achieved through a multi-layered approach known as the Hierarchy of Controls, which prioritizes engineering solutions over reliance on personal protective equipment alone.

HierarchyOfControls Diagram 1: Hierarchy of Controls for Chemical Handling Elimination Elimination (Not Applicable for Disposal) Substitution Substitution (Not Applicable for Disposal) Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of Controls for Chemical Handling

  • Primary Engineering Control: All handling of this compound, including weighing, preparing solutions, and adding to waste containers, must be conducted within a properly functioning chemical fume hood.[5][8] This prevents the inhalation of any fine powders or aerosols.

  • Personal Protective Equipment (PPE): The final line of defense.

    • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[5]

    • Hand Protection: Nitrile gloves are required.[5] For prolonged handling, consult the glove manufacturer's specifications for breakthrough time. Contaminated gloves should be disposed of as solid hazardous waste.

    • Body Protection: A lab coat and closed-toe shoes are essential to prevent skin contact.[5]

The Cardinal Rule: Segregation as Halogenated Organic Waste

The single most critical step in the disposal of this compound is its correct classification and segregation. Due to the presence of bromine, it must be disposed of in a designated "Halogenated Organic Waste" stream.[5][8][9]

Causality: Mixing halogenated compounds with non-halogenated waste (like methanol or acetone) contaminates the entire container.[8][9] Non-halogenated solvents can often be recycled as fuel, whereas halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize acidic gases (like HBr) formed during combustion.[10] This makes the disposal of halogenated waste significantly more complex and costly.[8][10]

Chemical Incompatibilities

To prevent dangerous reactions within the waste container, this compound waste must not be mixed with the following:

Incompatible Agent Potential Hazard
Strong Oxidizing Agents Can lead to vigorous or explosive reactions.[11]
Strong Bases May cause decomposition or unwanted reactions.[11]
Strong Acids Risk of reaction with the nitrile group, potentially generating highly toxic hydrogen cyanide (HCN) gas under certain conditions.[12]
Reactive Metals E.g., Sodium, Potassium, Magnesium.[13][14]

Step-by-Step Disposal Protocols

Protocol 4.1: Setting Up a Halogenated Waste Container
  • Select an Appropriate Container: Obtain a clearly marked, chemically-resistant container (e.g., high-density polyethylene) with a secure, leak-proof screw-top cap.[10][15] Metal containers are not recommended.[15]

  • Affix Proper Labeling: Attach a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[8]

  • Detail the Contents: Clearly write "Halogenated Organic Waste" on the label. List the primary components, including "this compound" and any solvents used for decontamination.

  • Position the Container: Store the container in a designated Satellite Accumulation Area (SAA), typically within or under the fume hood, and inside secondary containment.[8][15] Keep the container closed at all times except when adding waste.[8][9]

Protocol 4.2: Disposal of Solid Waste and Contaminated Materials

This protocol applies to unused pure compound, contaminated weigh boats, pipette tips, and gloves.

  • Work in a Fume Hood: Perform all steps inside a chemical fume hood.

  • Transfer Solid Waste: Carefully place any residual or expired solid this compound directly into the designated Halogenated Organic Waste container.

  • Dispose of Contaminated Labware: Place all single-use items that have come into direct contact with the compound (e.g., weigh paper, gloves, plastic spatulas) into the same container.

  • Secure the Container: Tightly close the waste container cap immediately after adding waste.

Protocol 4.3: Disposal of Contaminated Solvents and Glassware

This protocol applies to solvents used to rinse glassware or dissolve the compound.

  • Choose a Compatible Solvent: Use a minimal amount of a suitable organic solvent (e.g., acetone, ethanol) to decontaminate glassware.

  • Collect Rinsate: Collect all rinsate in the same Halogenated Organic Waste container. Remember, even a small amount of a halogenated compound makes the entire solvent volume halogenated waste.[9]

  • Triple Rinse: For thorough decontamination, rinse the glassware three times, collecting all rinsate for disposal.

  • Secure and Store: Tightly close the waste container and return it to its designated storage location.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct action.

  • Small Spill (in a fume hood):

    • Alert nearby personnel.

    • Wear your full PPE.

    • Cover the spill with an inert absorbent material, such as sand, bentonite (clay cat litter), or a commercial chemical absorbent.[9][16]

    • Carefully scoop the absorbed material into a sealable bag or container.[9]

    • Label the container as "Spill Debris: this compound" and dispose of it in the Halogenated Organic Waste stream.

    • Wipe the spill area with a solvent-moistened towel, and dispose of the towel as contaminated solid waste.

  • Large Spill: Evacuate the immediate area, close the doors, and contact your institution's EHS or emergency response team immediately.[9]

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[11]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[11][17]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][17]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][11]

The Complete Disposal Workflow

The journey of the chemical waste from the lab bench to its final destruction is a regulated and documented process.

DisposalWorkflow Diagram 2: Waste Disposal Workflow from Lab to Destruction cluster_lab Laboratory Operations cluster_ehs Institutional EHS cluster_disposal Licensed Disposal Facility A Generation of Waste (Solid, Liquid, Labware) B Segregation into Labeled 'Halogenated Organic Waste' Container A->B C Secure Storage in Satellite Accumulation Area (SAA) B->C D Waste Pickup Request (Full Container) C->D E EHS Collection & Consolidation D->E F Transport by Licensed Hazardous Waste Hauler E->F G High-Temperature Incineration F->G H Final Destruction G->H

Caption: Waste Disposal Workflow from Lab to Destruction

This process ensures that the hazardous material is handled safely at every stage, tracked via a manifest, and ultimately destroyed in a manner that is compliant with local, state, and federal regulations.

References

A Senior Application Scientist's Guide to Handling 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work necessitates the handling of novel chemical entities. 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile, a key drug intermediate, is one such compound that requires meticulous handling due to its toxicological profile.[1][2] This guide moves beyond mere compliance, offering a framework for integrating safety into your workflow, thereby ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the 'Why'

This compound (CAS No. 1289207-30-2) is a solid substance classified as acutely toxic and an irritant.[3][4] A thorough risk assessment is the foundation of safe handling. Before any procedure, it is imperative to review the Safety Data Sheet (SDS) and understand the specific risks.[5]

The primary hazards associated with this compound are:

  • Acute Oral Toxicity (Category 3): Classified under GHS hazard code H301, this compound is toxic if swallowed.[4] This high acute toxicity necessitates stringent controls to prevent ingestion, including prohibiting eating, drinking, or smoking in the laboratory.[6]

  • Serious Eye Irritation (Category 2): With the GHS hazard code H319, it can cause significant eye irritation upon contact.[4] This underscores the mandatory use of appropriate eye protection.

  • Skin Sensitization (Category 1): Indicated by GHS code H317, repeated skin contact may lead to an allergic skin reaction.[4] This necessitates robust skin protection to prevent initial sensitization.

Hazard IDGHS ClassificationPrecautionary Statement
H301 Acute Toxicity, Oral (Category 3)P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
H319 Serious Eye Irritation (Category 2)P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H317 Skin Sensitization (Category 1)P280: Wear protective gloves/protective clothing/eye protection/face protection.
Personal Protective Equipment (PPE): An Integrated Defense

PPE is the last line of defense, but it is a critical one.[7] The selection of PPE must be directly correlated to the identified hazards of this compound.

Given the serious eye irritation risk, standard safety glasses are insufficient.[8]

  • Mandatory: Chemical splash goggles that form a seal around the eyes are required whenever handling the solid or its solutions.

  • Recommended for large quantities (>10g) or splash-risk operations: A full-face shield worn over chemical splash goggles provides an additional layer of protection for the entire face.

  • Laboratory Coat: A flame-resistant lab coat is standard. For this compound, a coat with knit cuffs is preferable to prevent dust from entering the sleeves.

  • Apron: A chemically resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high risk of splashes.

  • Full-Body Suit: For large-scale operations or in the event of a significant spill, a disposable coverall may be necessary.[7]

Due to the compound's nature as a halogenated organic nitrile, a single pair of standard disposable gloves is not sufficient. Nitrile gloves, while common, offer poor resistance to many halogenated hydrocarbons.[9][10] A double-gloving strategy is the most effective approach.

  • Inner Glove: A thin nitrile examination glove provides a base layer of protection and dexterity.

  • Outer Glove: A heavier-duty glove made of Butyl rubber or Viton should be worn over the nitrile glove. Butyl rubber offers excellent resistance to ketones and esters, while Viton is preferred for chlorinated and aromatic solvents.[5][11]

  • Integrity Check: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don fresh gloves.[12] Never reuse disposable gloves.[5]

As a solid, the primary inhalation risk from this compound is from airborne dust or aerosols generated during weighing and transfer operations. All such work must be conducted within a certified chemical fume hood or glove box.[13]

  • Standard Operations (in a fume hood): If handled exclusively within a fume hood, respiratory protection may not be required, subject to your institution's risk assessment.

  • Risk of Aerosolization: For procedures that may generate dust outside of a fume hood (e.g., cleaning a spill), a respirator is mandatory. A half-mask or full-face respirator equipped with a P100 (or FFP3) particulate filter is required.[14][15] The P100 filter provides 99.97% filtration efficiency for all particulates.[6]

  • Fit Testing: Any required use of a tight-fitting respirator necessitates a formal fit test and inclusion in your institution's respiratory protection program, as mandated by OSHA.[16]

Operational Plan: From Receipt to Disposal

A self-validating protocol ensures safety at every step. This workflow minimizes exposure and prevents contamination.

All work with this acutely toxic compound must be performed in a designated area, such as a specific chemical fume hood or a section of the lab clearly marked with warning signs.[17][18] This prevents cross-contamination of the general laboratory space.

  • Preparation: Before handling the compound, cover the work surface in the fume hood with a disposable, absorbent bench protector.[3]

  • Weighing: Use the "tare method" to prevent dust generation. Pre-weigh a sealed container, add the chemical inside the fume hood, and then re-seal the container before re-weighing it outside the hood.[17]

  • Transfers: When transferring the solid, use tools (spatulas, etc.) that minimize dust creation. If making a solution, add the solvent to the solid slowly to avoid splashing.

Proper decontamination is crucial after each work session.

  • Equipment: All glassware and equipment must be decontaminated. Choose a solvent in which the compound is soluble to rinse the equipment. This rinse solvent must be collected as hazardous waste.[4]

  • Surfaces: Wipe down the designated work area (including the fume hood sash) with an appropriate cleaning agent after each use.[13][17]

  • Personnel: Upon leaving the designated area, remove all PPE. Wash hands and forearms thoroughly with soap and water.[13]

Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, waste containing this compound must be managed according to specific regulations.[19]

  • Waste Segregation: All waste streams—solid waste (contaminated gloves, bench protectors), liquid waste (reaction mixtures, decontamination rinses), and sharps—must be segregated into clearly labeled, dedicated hazardous waste containers.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and list all chemical constituents, including "this compound." It should also be marked as containing Halogenated Organic Compounds. The EPA regulates these under RCRA, and they may fall under specific F-listed waste codes if mixed with certain solvents.[20][21]

  • Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed and within secondary containment.[1]

  • Pickup: Arrange for waste disposal through your institution's Environmental Health & Safety (EHS) office. Never dispose of this chemical down the drain.[18]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management prep1 Don Full PPE (Double Gloves, Goggles, Lab Coat) prep2 Establish Designated Area in Fume Hood prep1->prep2 prep3 Cover Work Surface with Bench Protector prep2->prep3 handle1 Weigh Compound (Tare Method) prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Segregate Halogenated Waste (Liquid & Solid) handle2->clean1 clean2 Decontaminate Glassware & Surfaces clean1->clean2 disp1 Label Waste Container (Contents & Hazard) clean1->disp1 clean3 Doff PPE in Order clean2->clean3 clean4 Wash Hands & Arms clean3->clean4 disp2 Store in Satellite Accumulation Area disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.